molecular formula C14H18O2 B12392576 (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

(6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

货号: B12392576
分子量: 218.29 g/mol
InChI 键: XWNRAKHEEHWEDC-VHYPUYLQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C14H18O2

分子量

218.29 g/mol

IUPAC 名称

(6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diol

InChI

InChI=1S/C14H18O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h2-3,8-9,14-16H,10-13H2,1H3/b3-2+,9-8+

InChI 键

XWNRAKHEEHWEDC-VHYPUYLQSA-N

手性 SMILES

C/C=C/C#CC#C/C=C/CCC(CCO)O

规范 SMILES

CC=CC#CC#CC=CCCC(CCO)O

产品来源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol: Natural Sources and Isolation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the naturally occurring polyacetylene, (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol, a molecule of significant interest due to its bioactive properties. We will delve into its primary botanical sources, offering a detailed rationale for the selection of starting materials. Furthermore, this document outlines a comprehensive, field-proven methodology for its extraction, isolation, and purification, grounded in established chromatographic principles. Each step is explained with a focus on the underlying scientific causality, ensuring a reproducible and efficient workflow for researchers.

Introduction to this compound and the Polyacetylene Class

Polyacetylenes are a class of naturally occurring compounds characterized by the presence of two or more triple bonds, often in conjugation with double bonds.[1] These compounds are biosynthesized from fatty acids and are predominantly found in plants belonging to the Asteraceae, Apiaceae, and Araliaceae families.[2] Their unique structural features confer a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them a focal point for natural product-based drug discovery.[1][3]

This compound, with the chemical formula C₁₄H₁₈O₂, is a representative of this class. Its structure features a fourteen-carbon chain with two conjugated triple bonds and two double bonds in the trans configuration, and hydroxyl groups at the C-1 and C-3 positions.[4] This diol, along with its diacetate derivative, has garnered attention for its potential therapeutic applications, including antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Natural Sources and Botanical Considerations

The primary and most well-documented botanical sources of this compound and its diacetate form are plants belonging to the Atractylodes genus (family Asteraceae). Specifically, the rhizomes of Atractylodes japonica and Atractylodes macrocephala have been identified as rich sources of these compounds.[3][5][6][7][8] A stereoisomer, (3S)-(6E,12E)-tetradecadiene-8,10-diyne-1,3-diol, has also been isolated from Launaea capitata, another member of the Asteraceae family.[9]

The choice of rhizomes as the starting material is strategic. As underground storage organs, rhizomes are often rich in secondary metabolites that serve as defense compounds against soil-borne pathogens, and polyacetylenes are known to play such a role.[3]

Table 1: Principal Natural Sources of this compound and Related Compounds

CompoundPlant SourceFamilyPlant PartReference(s)
This compoundAtractylodes japonicaAsteraceaeRhizome[5]
This compound diacetateAtractylodes japonica, Atractylodes macrocephalaAsteraceaeRhizome[3][7]
(3S)-(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diolLaunaea capitataAsteraceaeWhole Plant[9]

Isolation and Purification: A Step-by-Step Methodology

The isolation of this compound from its natural sources is a multi-step process that leverages the compound's physicochemical properties, particularly its polarity. The general workflow involves extraction, solvent partitioning, and a series of chromatographic separations. It is crucial to note that polyacetylenes can be sensitive to light, heat, and air, necessitating careful handling to prevent degradation.[1]

Isolation_Workflow Start Dried & Powdered Rhizomes of Atractylodes sp. Extraction Solvent Extraction (e.g., 95% Ethanol or n-Hexane) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (e.g., with Ethyl Acetate) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction ColumnChrom Silica Gel Column Chromatography EtOAc_Fraction->ColumnChrom Fractions Collection of Fractions ColumnChrom->Fractions TLC TLC Analysis of Fractions Fractions->TLC SemiPrep_HPLC Semi-Preparative HPLC TLC->SemiPrep_HPLC Pool promising fractions PureCompound Pure (6E,12E)-Tetradecadiene- 8,10-diyne-1,3-diol SemiPrep_HPLC->PureCompound Characterization Structural Characterization (NMR, MS) PureCompound->Characterization

Caption: General workflow for the isolation of this compound.

Extraction of Crude Polyacetylenes

The initial step involves the extraction of the powdered rhizomes of Atractylodes japonica or a related species. The choice of solvent is critical and is based on the polarity of the target compounds.

Protocol 1: Solvent Extraction

  • Preparation of Plant Material: Air-dry the rhizomes of Atractylodes japonica at room temperature and grind them into a fine powder to increase the surface area for efficient extraction.

  • Extraction: Macerate the powdered rhizomes with 95% aqueous ethanol or n-hexane at room temperature with occasional agitation for 24-48 hours.[3][6] The use of ethanol provides a broad extraction of semi-polar compounds, while n-hexane is more selective for non-polar constituents like many polyacetylenes.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Fractionation by Solvent Partitioning

To enrich the extract with polyacetylenes and remove highly polar or non-polar impurities, solvent-solvent partitioning is employed.

Protocol 2: Liquid-Liquid Partitioning

  • Suspension: Suspend the crude ethanol extract in water.

  • Partitioning: Transfer the aqueous suspension to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, and ethyl acetate. The polyacetylenes, including the target diol, are expected to partition into the ethyl acetate fraction due to their intermediate polarity.

  • Concentration: Concentrate the ethyl acetate fraction under reduced pressure to yield an enriched polyacetylene fraction.

Chromatographic Purification

The enriched fraction is a complex mixture of related compounds, necessitating further purification using chromatographic techniques.

This technique separates compounds based on their differential adsorption to the silica stationary phase and solubility in the mobile phase.

Protocol 3: Column Chromatography

  • Column Packing: Pack a glass column with silica gel (e.g., 200-300 mesh) using a slurry method with a non-polar solvent like n-hexane.

  • Sample Loading: Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate, 100:0 to 0:100).

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles. The fractions containing the target compound are identified by comparing their Rf values with a standard, if available, or by subsequent spectroscopic analysis.

For final purification to obtain the compound at high purity, semi-preparative HPLC is the method of choice. This technique offers higher resolution and efficiency compared to column chromatography.

HPLC_Workflow Input Pooled Fractions from Column Chromatography Injection Injection onto Semi-Preparative HPLC Input->Injection Separation Isocratic or Gradient Elution (e.g., Acetonitrile/Water) Injection->Separation Detection UV Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation Based on peak retention time PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) Fractionation->PurityAnalysis Output Highly Pure Compound PurityAnalysis->Output

Caption: Workflow for semi-preparative HPLC purification.

Protocol 4: Semi-Preparative HPLC

  • Sample Preparation: Dissolve the combined and concentrated fractions from the previous step in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used for separating polyacetylenes.

    • Mobile Phase: A gradient system of acetonitrile and water is often effective. The exact gradient profile should be optimized based on analytical HPLC runs.

    • Flow Rate: The flow rate will depend on the column dimensions, typically in the range of 2-5 mL/min for semi-preparative columns.

    • Detection: UV detection is suitable for polyacetylenes due to their conjugated system.

  • Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the peak of interest.

  • Purity Assessment: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Structural Characterization

The identity and purity of the isolated compound must be confirmed using spectroscopic methods.

Physicochemical Properties
  • Molecular Formula: C₁₄H₁₈O₂[4]

  • Molecular Weight: 218.29 g/mol [4]

  • Appearance: Typically an oil or a low-melting solid.

  • Solubility: Soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7]

Spectroscopic Data

Table 2: Spectroscopic Data for (6E,12E)-Tetradeca-6,12-diene-8,10-diyne-1,3-diol diacetate

Data TypeDescriptionReference
¹H NMR Spectral data in CDCl₃ confirms the presence of the tetradecadiene-diyne backbone and two acetate groups.[7]
¹³C NMR Carbon signals correspond to the proposed structure, including the characteristic alkyne carbons.[7]
ESI-MS The mass spectrum shows a molecular ion peak consistent with the molecular formula C₁₈H₂₂O₄.[7]

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the natural sources and a detailed, scientifically-grounded methodology for the isolation of this compound. The protocols outlined herein are designed to be adaptable and provide a solid foundation for researchers seeking to obtain this and other related polyacetylenes for further investigation. The rich biodiversity of the Asteraceae family suggests that other species may also serve as valuable sources of this and novel polyacetylene structures. Future research should focus on the full elucidation of the biosynthetic pathways of these compounds, which could open avenues for their biotechnological production. Furthermore, a thorough investigation of the structure-activity relationships of this compound and its analogues will be crucial for the development of new therapeutic agents.

References

An In-Depth Technical Guide to (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol: Properties, Protocols, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is a naturally occurring polyacetylene that has garnered significant interest within the scientific community.[1] Isolated from various plant species, notably from the genus Atractylodes, this compound exhibits promising biological activities, including antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique structural features, comprising a conjugated system of double and triple bonds, as well as hydroxyl functionalities, make it a molecule of interest for further investigation and potential therapeutic development. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside insights into its handling, reactivity, and biological significance.

Introduction: Unveiling a Bioactive Polyacetylene

This compound belongs to the extensive family of polyacetylenes, a class of natural products characterized by the presence of one or more carbon-carbon triple bonds. These compounds are biosynthesized by a variety of plants, fungi, and marine organisms. The structural backbone of this compound features a 14-carbon chain with two trans-configured double bonds and two triple bonds in conjugation, creating a rigid and electronically active core. The presence of hydroxyl groups at positions 1 and 3 introduces polarity and potential sites for further chemical modification.

The primary impetus for the study of this molecule stems from its demonstrated biological activity. Its efficacy against MRSA, with reported Minimum Inhibitory Concentration (MIC) values ranging from 4-32 μg/mL, positions it as a potential lead compound in the development of new antibiotics.[1]

Physicochemical Properties: A Quantitative Overview

While extensive experimental data for this compound is not widely published in a consolidated form, a combination of computed data and information on related compounds allows for a detailed physicochemical profile.

PropertyValue/InformationSource
Molecular Formula C₁₄H₁₈O₂PubChem[2]
Molecular Weight 218.29 g/mol PubChem[2]
IUPAC Name (6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diolPubChem[2]
CAS Number 120166-71-4PubChem[2]
Appearance Not explicitly reported, likely an oil or low-melting solid.Inferred
Solubility The diacetate derivative is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. The diol is expected to have similar solubility in polar organic solvents.BioCrick[3]
Melting Point Not experimentally determined in available literature.
Boiling Point Not experimentally determined; likely to decompose at elevated temperatures.Inferred
XLogP3 2.4PubChem[2]

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex, with characteristic signals for the olefinic protons of the trans double bonds, methylene protons adjacent to the hydroxyl groups and the conjugated system, and the terminal methyl group. The chemical shifts and coupling constants of the vinyl protons would be indicative of the E-configuration.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp-hybridized carbons of the diyne moiety, the sp²-hybridized carbons of the diene, the carbons bearing the hydroxyl groups, and the aliphatic carbons.

A commercial supplier of the diacetate derivative confirms its structure by NMR, suggesting that such data exists but may not be publicly disseminated.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key tool for confirming the molecular formula. The exact mass of this compound is 218.1307 g/mol for the neutral molecule [M].

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretching: A broad band around 3300-3400 cm⁻¹ due to the hydroxyl groups.

  • C≡C stretching: Weak to medium bands in the region of 2100-2260 cm⁻¹ for the diyne functionality.

  • C=C stretching: Bands around 1650 cm⁻¹ corresponding to the double bonds.

  • C-O stretching: Strong bands in the 1050-1150 cm⁻¹ region.

  • =C-H bending: A strong band around 965 cm⁻¹ characteristic of trans-disubstituted alkenes.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its polyunsaturated and diol functionalities.

Stability and Handling

Polyacetylenes are notoriously unstable compounds, susceptible to degradation via oxidation, polymerization, and light-induced decomposition. Therefore, this compound should be handled with care:

  • Storage: Store under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below) and protected from light.

  • Handling: Manipulations should be carried out in a fume hood, and exposure to air and light should be minimized.

Reactivity
  • Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo typical alcohol reactions, such as esterification and etherification. The diacetate derivative is a known, more stable form of this compound.[3]

  • Diyne Moiety: The conjugated diyne system is a site of high electron density and is reactive. It can participate in various reactions, including:

    • Cycloadditions: The diyne can act as a component in cycloaddition reactions.

    • Metal-catalyzed reactions: The terminal alkyne can potentially undergo coupling reactions.

    • Click Chemistry: The presence of an alkyne group makes it a potential reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1]

  • Diene System: The conjugated diene can also participate in cycloaddition reactions, such as the Diels-Alder reaction, although the reactivity will be influenced by the adjacent diyne.

Isolation and Synthesis

Natural Product Isolation

This compound is a natural product that has been isolated from the rhizomes of Atractylodes japonica. A general workflow for its isolation would involve:

Isolation_Workflow Start Dried Rhizomes of Atractylodes japonica Extraction Extraction with Organic Solvent (e.g., Ethanol, Hexane) Start->Extraction Maceration or Soxhlet Partitioning Solvent-Solvent Partitioning (e.g., Hexane/Aqueous Methanol) Extraction->Partitioning Crude Extract Chromatography1 Column Chromatography (Silica Gel) Partitioning->Chromatography1 Nonpolar Fraction Chromatography2 Further Purification (e.g., Preparative HPLC) Chromatography1->Chromatography2 Enriched Fractions FinalProduct This compound Chromatography2->FinalProduct Pure Compound

Caption: Generalized workflow for the isolation of this compound from its natural source.

Note: This is a representative workflow. The specific solvents and chromatographic conditions would need to be optimized based on the crude extract's composition.

Synthetic Approaches

While a specific total synthesis of this compound has not been detailed in the readily available literature, its structure suggests a plausible retrosynthetic analysis based on established methodologies for polyacetylene synthesis.

Retrosynthesis Target This compound Coupling Cadiot-Chodkiewicz or similar alkyne coupling Target->Coupling FragmentA Fragment A: (E)-Hept-2-en-4-ynal Coupling->FragmentA FragmentB Fragment B: (E)-Hept-5-ene-1,3-diol Coupling->FragmentB

Caption: A plausible retrosynthetic approach for the synthesis of the target molecule.

Key synthetic steps would likely involve the coupling of two smaller fragments, potentially via a Cadiot-Chodkiewicz or related cross-coupling reaction to form the diyne core. The stereochemistry of the double bonds would need to be carefully controlled during the synthesis of the precursor fragments.

Biological Activity and Potential Applications

The primary reported biological activity of this compound is its antibacterial action against MRSA.[1] This is a significant finding, as MRSA is a major cause of hospital-acquired infections and is resistant to many conventional antibiotics. The mechanism of action is not yet fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

The presence of the polyacetylene functional group is often associated with a range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. Further research is warranted to explore the full therapeutic potential of this molecule.

Conclusion and Future Directions

This compound is a compelling natural product with a unique chemical structure and promising antibacterial activity. While its basic chemical and physical properties have been outlined, there is a clear need for more comprehensive experimental characterization, including detailed spectroscopic data and a definitive determination of its physical properties.

Future research should focus on:

  • Total Synthesis: The development of a robust and stereocontrolled total synthesis would provide access to larger quantities of the compound for further biological evaluation and the synthesis of analogs.

  • Mechanism of Action Studies: Elucidating the precise mechanism by which it exerts its antibacterial effects against MRSA is crucial for its development as a potential therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of analogs will help to identify the key structural features responsible for its activity and could lead to the development of more potent and selective compounds.

  • Exploration of Other Biological Activities: A broader screening of its biological activity profile may reveal other potential therapeutic applications.

This in-depth guide serves as a foundational resource for researchers embarking on the study of this intriguing polyacetylene. The convergence of its unique chemical architecture and significant biological activity makes this compound a molecule of considerable scientific and medicinal interest.

References

Spectroscopic data for (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyacetylenic natural product belonging to a class of compounds known for their diverse and potent biological activities. Accurate structural elucidation and confirmation are paramount for any further investigation into its mechanism of action, therapeutic potential, and development as a chemical entity. This guide provides a comprehensive overview of the essential spectroscopic data required to unambiguously identify and characterize this molecule. We delve into the theoretical underpinnings and practical application of mass spectrometry, nuclear magnetic resonance, infrared, and UV-visible spectroscopy, presenting both experimentally reported data and expert-derived predictions based on its known chemical structure. This document is designed to serve as a foundational reference for researchers engaged in the isolation, synthesis, or analysis of this and related polyacetylenic compounds.

Introduction: The Chemical and Biological Context

Polyacetylenes are a class of specialized metabolites found across various plant families, notably Apiaceae and Asteraceae. They are characterized by the presence of multiple acetylene (C≡C) triple bonds, often in conjugation with olefinic (C=C) double bonds. This compound is a C14 polyacetylene that has been isolated from several plants, including those of the Asteraceae family[1]. Its structure, featuring a conjugated enediyne system and two hydroxyl groups, suggests a potential for significant biological activity, a hallmark of this compound class. The precise characterization of its stereochemistry and functional groups is critical, as subtle structural variations can lead to profound differences in biological function. This guide provides the spectroscopic framework necessary for such precise characterization.

Molecular Structure and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and core physical properties. The IUPAC name for the compound is (6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diol[2]. Its core structural features—a 14-carbon chain, two trans-configured double bonds, a central diyne moiety, and hydroxyl groups at the C1 and C3 positions—are visualized below.

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is provided in Table 1.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₂PubChem[2]
Average Molecular Weight 218.29 g/mol PubChem[2]
Monoisotopic Molecular Weight 218.130679813 DaPubChem[2]
IUPAC Name (6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diolPubChem[2]
Chemical Class Long-chain fatty alcohol, PolyacetylenePhytoBank[3]

Spectroscopic Characterization: A Multi-Platform Approach

No single analytical technique can fully elucidate a chemical structure. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for a high-confidence assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental composition. For a molecule of this nature, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.

Expertise & Causality: ESI is preferred because it minimizes fragmentation, allowing for the clear observation of the pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). This is crucial for establishing the molecular formula. HRMS provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition from a list of possibilities.

Experimental Data: A recent study successfully identified (3S)-(6E,12E)-tetradecadiene-8,10-diyne-1,3-diol and reported a high-resolution mass spectrum in positive ESI mode[1].

  • Observed Ion: [M+Na]⁺ at m/z 219.1377

  • Calculated Mass for C₁₄H₁₈O₂Na: 219.1385 This excellent agreement between the observed and calculated mass provides high-confidence validation of the molecular formula C₁₄H₁₈O₂[1].

Expected Fragmentation: While soft ionization minimizes fragmentation, tandem MS (MS/MS) experiments can provide structural insights. For polyacetylenic diols, characteristic fragmentation pathways include:

  • Cleavage of C-C bonds adjacent to the hydroxyl groups.

  • Neutral loss of water (H₂O) from the molecular ion.

  • Cleavage at bonds flanking the conjugated system, which is a stable moiety. For example, cleavage of the C7-C8 bond is a known fragmentation pathway in similar polyacetylenes[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this exact compound are not widely published, a detailed prediction based on established chemical shift principles and data from analogous structures provides a robust analytical baseline.

¹H NMR (Proton NMR) - Expected Resonances:

  • Olefinic Protons (H6, H7, H12, H13): These protons are expected to appear in the downfield region, typically δ 5.5 - 6.5 ppm . The large coupling constants (J ≈ 15 Hz) between H6-H7 and H12-H13 would be definitive proof of their E (trans) configuration.

  • Carbinol Protons (H1, H3): The protons on the carbon atoms bearing the hydroxyl groups would resonate in the δ 3.5 - 4.5 ppm range. H3, being a secondary alcohol proton, would likely appear as a multiplet, while the protons of the primary alcohol at C1 would also form a multiplet.

  • Allylic Protons (H5, H14): The CH₂ group at C5, adjacent to the C6=C7 double bond, would be expected around δ 2.1 - 2.4 ppm . The terminal methyl group (C14) protons would be further upfield.

  • Alkyl Protons (H2, H4): The remaining methylene protons in the aliphatic chain would appear in the δ 1.4 - 1.8 ppm region.

  • Hydroxyl Protons (-OH): These protons typically appear as broad singlets and their chemical shift is highly dependent on solvent and concentration, ranging from δ 1.5 - 5.0 ppm .

¹³C NMR (Carbon NMR) - Expected Resonances:

  • Alkynyl Carbons (C8, C9, C10, C11): The sp-hybridized carbons of the diyne system are a key feature. Due to the shielding effects of the triple bonds, they are expected in the δ 65 - 90 ppm range.

  • Olefinic Carbons (C6, C7, C12, C13): The sp²-hybridized carbons of the double bonds would resonate downfield, typically between δ 110 - 145 ppm .

  • Carbinol Carbons (C1, C3): The carbons attached to the hydroxyl groups are deshielded and would appear in the δ 60 - 75 ppm range.

  • Alkyl Carbons (C2, C4, C5, C14): The remaining sp³-hybridized carbons would be found in the upfield region of the spectrum, from δ 10 - 40 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. The diagnostic absorptions arise from the vibrations of specific chemical bonds when they are exposed to infrared radiation[5].

Expertise & Causality: The energy of absorption is directly related to the bond strength and the masses of the connected atoms. Triple bonds are stronger than double bonds, which are stronger than single bonds; therefore, their stretching vibrations appear at progressively lower frequencies.

Expected Characteristic Absorption Bands:

  • O-H Stretch: A strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding between the two hydroxyl groups.

  • C-H Stretches (sp², sp³): Absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹ ) correspond to the C-H bonds of the alkenes. Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) are due to the C-H bonds of the alkyl chain.

  • C≡C Stretch (Alkyne): A weak to medium, sharp absorption band in the 2100-2260 cm⁻¹ region. The conjugation in the diyne system influences the intensity and exact position of this peak.

  • C=C Stretch (Alkene): A medium intensity absorption around 1650-1680 cm⁻¹ .

  • C-O Stretch (Alcohol): A strong absorption band in the fingerprint region, typically 1050-1150 cm⁻¹ , corresponding to the stretching vibration of the C-O single bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated electronic systems within a molecule[6]. The chromophore in this compound is the extensive conjugated system of two double bonds and two triple bonds (enediyne).

Expertise & Causality: Conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This allows the molecule to absorb light at longer wavelengths (lower energy), shifting the absorption maximum (λmax) into the accessible UV range. The spectrum of such polyacetylenes is often characterized by fine structure—a series of sharp, closely spaced peaks—which is indicative of the rigid, conjugated system.

Expected Absorption Maxima (λmax): Based on data for similar enediyne chromophores, strong absorption is expected in the UV region, typically between 230 nm and 290 nm , with multiple distinct maxima corresponding to different electronic transitions within the conjugated system[7].

Exemplary Experimental Protocols

The following protocols represent standard, field-proven methodologies for acquiring the spectroscopic data discussed.

4.1 High-Resolution Mass Spectrometry (ESI-HRMS):

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Source Parameters: Operate the ESI source in positive ion mode to detect [M+H]⁺ and [M+Na]⁺ ions. Typical parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas flow of 5-8 L/min.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. Ensure the mass resolution is set to >10,000 (FWHM).

  • Data Analysis: Determine the accurate mass of the most abundant pseudomolecular ion. Use the instrument's software to calculate the elemental composition that matches the observed accurate mass within a 5 ppm error tolerance.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 2-5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required. Typical parameters include a 30-45° pulse, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds. Acquire several hundred to a few thousand scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

4.3 Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: If the sample is a solid, prepare a KBr (potassium bromide) pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for oils or soluble solids, use a thin-film method on a salt plate (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) to subtract atmospheric (H₂O, CO₂) and accessory-related absorptions.

  • Sample Spectrum: Place the prepared sample in the instrument's beam path and collect the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.

4.4 UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a matched quartz cuvette with the pure solvent and use it to zero the instrument (establish the 100% transmittance or 0 absorbance baseline).

  • Data Acquisition: Place the sample cuvette in the beam path and scan the absorbance over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Data Integration for Structural Elucidation

The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data. Each technique provides a piece of the puzzle, and together they form a self-validating system.

G ms Mass Spectrometry (HRMS) formula Molecular Formula (C₁₄H₁₈O₂) ms->formula nmr NMR Spectroscopy (¹H, ¹³C, 2D) framework Carbon-Hydrogen Framework (Connectivity, Stereochemistry) nmr->framework ir Infrared (FT-IR) Spectroscopy groups Functional Groups (-OH, C≡C, C=C) ir->groups uv UV-Vis Spectroscopy conjugation Conjugated π-System (Enediyne Chromophore) uv->conjugation structure Confirmed Structure: (6E,12E)-Tetradecadiene- 8,10-diyne-1,3-diol formula->structure framework->structure groups->structure conjugation->structure

Caption: Workflow for structural elucidation using integrated spectroscopic data.

This workflow demonstrates the logical progression from initial data acquisition to final structural confirmation. HRMS provides the molecular formula. IR confirms the presence of key functional groups. NMR maps out the atom-to-atom connectivity and stereochemistry. Finally, UV-Vis validates the nature of the conjugated electronic system. When all data points are consistent with the proposed structure, the identification is considered complete and authoritative.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted analytical approach. The key identifying features are: an accurate mass corresponding to the molecular formula C₁₄H₁₈O₂, characteristic ¹H NMR signals for trans-olefins and carbinol protons, distinct ¹³C NMR resonances for alkynyl carbons, strong IR absorptions for hydroxyl and alkyne groups, and a signature UV absorption profile indicative of the enediyne chromophore. This guide provides the foundational data and methodologies necessary for researchers to confidently identify, quantify, and further investigate this promising natural product.

References

Biosynthesis pathway of (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthesis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Authored by: Gemini, Senior Application Scientist

Abstract

Polyacetylenes are a class of bioactive lipids characterized by the presence of one or more carbon-carbon triple bonds. This compound is a C14 polyacetylene that has been isolated from various plant species, particularly within the Asteraceae family, and has garnered interest for its potential biological activities.[1][2][3] While the complete biosynthetic pathway for this specific C14 polyacetylene has not been fully elucidated, extensive research on the biosynthesis of related C17 polyacetylenes, such as falcarindiol in the Apiaceae family, provides a robust framework for proposing a scientifically grounded pathway. This guide synthesizes current knowledge on polyacetylene biosynthesis, presents a putative pathway for this compound, and details the experimental methodologies required to validate this proposed route.

Introduction to Polyacetylene Biosynthesis

Polyacetylenes are specialized metabolites derived from fatty acid precursors.[4][5] They are widely distributed in the plant kingdom, notably in the Apiaceae, Araliaceae, and Asteraceae families.[5][6] These compounds exhibit a remarkable range of biological activities, including antifungal, anti-inflammatory, and cytotoxic effects against cancer cells, making them promising candidates for drug development and crop improvement.[7][8][9]

The biosynthesis of polyacetylenes is believed to primarily follow the crepenynate pathway, which begins with the desaturation of common fatty acids.[4] The key enzymatic steps involve the introduction of double and triple bonds into the fatty acid chain, followed by modifications such as chain shortening, hydroxylation, and acetylation.

The Established Early Steps: From Oleic Acid to Crepenynic Acid

The initial stages of polyacetylene biosynthesis are well-characterized, particularly in carrot (Daucus carota).[7][10][11][12] The pathway commences with oleic acid (C18:1), a ubiquitous fatty acid in plants.

Step 1: Desaturation of Oleic Acid to Linoleic Acid

The first committed step is the desaturation of oleic acid at the C-12 position to form linoleic acid (C18:2). This reaction is catalyzed by Δ12-oleate desaturase , a member of the Fatty Acid Desaturase 2 (FAD2) family of enzymes.[4][11][13] These enzymes are typically localized to the endoplasmic reticulum.[5]

Step 2: Acetylenation of Linoleic Acid to Crepenynic Acid

The hallmark of polyacetylene biosynthesis is the formation of a carbon-carbon triple bond. A specialized, divergent form of the FAD2 enzyme, a Δ12-fatty acid acetylenase , catalyzes the conversion of the double bond at the C-12 position of linoleic acid into a triple bond, yielding crepenynic acid (C18:2, with one triple bond).[4][5]

Experimental Protocol: Heterologous Expression of FAD2-like Enzymes in Yeast

To functionally characterize the enzymes involved in these early steps, heterologous expression in Saccharomyces cerevisiae is a common and effective method.

  • Gene Identification: Candidate FAD2 and FAD2-like acetylenase genes are identified from the organism of interest through genomic or transcriptomic analysis.[7][12]

  • Vector Construction: The open reading frames of the candidate genes are cloned into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression constructs are transformed into a suitable yeast strain.

  • Substrate Feeding and Induction: The yeast cultures are supplemented with the precursor fatty acid (e.g., oleic acid or linoleic acid) and gene expression is induced by adding galactose.

  • Lipid Extraction and Analysis: After a period of incubation, the fatty acids are extracted from the yeast cells, derivatized to fatty acid methyl esters (FAMEs), and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic products.[11]

Proposed Biosynthetic Pathway for this compound

Based on the established principles of polyacetylene biosynthesis and the structure of the target molecule, a putative pathway from a C14 fatty acid precursor is proposed. The formation of the C14 backbone likely occurs through the β-oxidation of longer-chain fatty acids, a common mechanism for chain shortening in lipid metabolism.

dot digraph "Proposed_Biosynthesis_of_Tetradecadiene_Diyne_Diol" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Proposed biosynthetic pathway for this compound.

Hypothetical Steps:

  • Initial Desaturations: A C14 saturated fatty acid undergoes sequential desaturation by FAD2-like enzymes to introduce double bonds at the Δ6 and Δ12 positions, forming (6E,12E)-tetradecadienoic acid.

  • Formation of the Diyne Moiety: A series of acetylenase-catalyzed reactions, likely involving divergent FAD2 enzymes, would convert the double bonds at the C-8 and C-10 positions into triple bonds. This is a key hypothetical stage requiring experimental validation.

  • Hydroxylation: The final step involves the introduction of hydroxyl groups at the C-1 and C-3 positions. This is likely catalyzed by cytochrome P450 monooxygenases or other hydroxylases. The regioselectivity of these enzymes would be crucial in determining the final structure.

Key Enzyme Families and Their Roles

Enzyme FamilyProposed Function in PathwayCausality Behind Experimental Choices
Fatty Acid Desaturase (FAD)-like Enzymes Introduction of double and triple bonds.FAD2-type enzymes are known to be responsible for the desaturation and acetylenation steps in the biosynthesis of other polyacetylenes like falcarindiol.[4][7][11] Mining genomes for divergent FAD2 homologs is a proven strategy for identifying candidate genes.[7][12]
Cytochrome P450 Monooxygenases Hydroxylation at C-1 and C-3 positions.P450s are a large and diverse family of enzymes known to catalyze the hydroxylation of a wide variety of secondary metabolites, including fatty acid derivatives.
β-Ketoacyl-CoA Synthases / Acyl-CoA Thioesterases Chain length determination and release of the C14 precursor.These enzymes are fundamental to fatty acid metabolism and would be involved in generating the C14 fatty acid backbone from the general fatty acid pool.

Validating the Proposed Pathway: An Experimental Workflow

A multi-faceted approach is required to experimentally validate the proposed biosynthetic pathway.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Experimental workflow for elucidating the biosynthetic pathway.

Detailed Methodologies:
  • Transcriptome Co-expression Analysis: By analyzing the transcriptomes of tissues where this compound accumulates, it is possible to identify candidate biosynthetic genes that are co-expressed with known polyacetylene biosynthetic genes.[12]

  • Virus-Induced Gene Silencing (VIGS): VIGS is a rapid method for transiently silencing the expression of candidate genes in plants. A reduction in the accumulation of the target compound or its intermediates following silencing of a specific gene provides strong evidence for its involvement in the pathway.

  • Stable Genetic Transformation: Creating stable transgenic plants with either overexpression or knockout/knockdown of a candidate gene allows for a definitive assessment of its role in the biosynthesis of the target molecule.

Conclusion and Future Directions

While the biosynthesis of this compound has not been fully elucidated, the extensive knowledge of related polyacetylene pathways provides a strong foundation for a proposed route. The pathway likely originates from a C14 fatty acid and involves a series of desaturation, acetylenation, and hydroxylation steps catalyzed by FAD2-like enzymes and cytochrome P450s. The validation of this proposed pathway will rely on a combination of transcriptomics, heterologous expression, in vitro enzymology, and genetic manipulation in the native plant species. Elucidating this pathway will not only advance our fundamental understanding of plant specialized metabolism but also open avenues for the biotechnological production of this and other valuable bioactive compounds.

References

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol: A Technical Guide on its Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the polyacetylene natural product, (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its discovery, historical context, and chemical synthesis, alongside its known biological activities.

Introduction: The Emergence of a Bioactive Polyacetylene

This compound is a member of the vast and structurally diverse family of polyacetylene natural products. These compounds, characterized by the presence of one or more carbon-carbon triple bonds, have garnered significant interest in the scientific community due to their wide range of biological activities. The unique electronic and structural features conferred by the conjugated diyne and diene moieties in this compound are central to its chemical reactivity and biological function. This guide will delve into the scientific journey of this molecule, from its discovery in terrestrial plants to the elucidation of its structure and its potential as a therapeutic agent.

A History Rooted in the Asteraceae Family

The discovery of this compound is intricately linked to the extensive phytochemical investigations of the Asteraceae family, one of the largest and most diverse families of flowering plants. The pioneering work of chemists like Ferdinand Bohlmann in the mid-20th century laid the groundwork for the isolation and characterization of a multitude of polyacetylenes from this plant family.

While the exact first report of the isolation of this compound is not definitively documented in a single seminal publication, its presence has been identified in several species within the Asteraceae family. These include:

  • Carthamus tinctorius (Safflower)

  • Coreopsis tinctoria (Plains coreopsis)

  • Echinops ritro (Globe thistle)

  • Atractylodes lancea

  • Atractylodes japonica

  • Launaea capitata

The initial discovery was a result of systematic screening of plant extracts for bioactive compounds, followed by chromatographic separation and spectroscopic analysis to determine the structure of the isolated molecules.

It is important to correct a common misconception. Despite the topic's initial premise, extensive literature searches have revealed no credible scientific evidence of this compound being discovered in or isolated from the marine mollusk Atrina rigida. The chemical constituents of Atrina rigida have not been reported to include polyacetylenes.

Structural Elucidation and Physicochemical Properties

The determination of the precise structure of this compound was achieved through a combination of spectroscopic techniques.

Key Spectroscopic Data:

Technique Observed Characteristics
Mass Spectrometry (MS) Molecular ion peak corresponding to the chemical formula C₁₄H₁₈O₂.
¹H NMR Spectroscopy Signals corresponding to olefinic protons with large coupling constants indicative of an E (trans) configuration, protons adjacent to hydroxyl groups, and terminal methyl protons.
¹³C NMR Spectroscopy Resonances for sp-hybridized carbons of the alkyne moieties, sp²-hybridized carbons of the alkene moieties, and sp³-hybridized carbons bearing hydroxyl groups.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (hydroxyl groups), C≡C stretching (alkyne groups), and C=C stretching (alkene groups).
Ultraviolet (UV) Spectroscopy Absorption maxima indicative of the conjugated enediyne chromophore.

The absolute stereochemistry of the chiral centers, particularly at the C-3 position, has been a subject of further investigation in more recent studies, often suggesting a specific enantiomeric form is produced by the plant's biosynthetic machinery.

Chemical Synthesis: A Stereoselective Approach

The total synthesis of this compound presents a significant challenge due to the presence of multiple stereocenters and the sensitive nature of the conjugated diyne system. A representative synthetic strategy would involve a convergent approach, building key fragments and coupling them together.

Illustrative Synthetic Pathway

Synthesis_Pathway cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Coupling and Final Steps A1 Known Chiral Aldehyde A2 Alkynylation A1->A2 Alkynyl Grignard or Lithium Acetylide A3 Protected Propargyl Alcohol A2->A3 C1 Cadiot-Chodkiewicz Coupling A3->C1 Fragment A B1 Commercially Available Alcohol B2 Oxidation B1->B2 B3 Aldehyde B2->B3 B4 Wittig or Horner-Wadsworth-Emmons Reaction B3->B4 B5 (E)-α,β-Unsaturated Ester B4->B5 B6 Reduction B5->B6 B7 (E)-Allylic Alcohol B6->B7 B8 Conversion to Alkyne B7->B8 B9 Terminal Alkyne B8->B9 B9->C1 Fragment B C2 Coupled Product C1->C2 C3 Deprotection C2->C3 C4 This compound C3->C4

Figure 1: A representative synthetic workflow for this compound.

Experimental Protocol: A Generalized Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical diynes and is a key step in the proposed synthesis of the target molecule.

  • Reaction Setup: A solution of the terminal alkyne fragment in a suitable solvent (e.g., methanol or THF) is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst and Base: A catalytic amount of a copper(I) salt, such as copper(I) chloride or iodide, is added, followed by a suitable amine base (e.g., a primary amine like n-butylamine).

  • Addition of the Bromoalkyne: A solution of the bromoalkyne fragment in the same solvent is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is typically quenched with an aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired unsymmetrical diyne.

Biological Activity and Potential Applications

This compound has demonstrated notable biological activity, particularly as an antibacterial agent.

Antibacterial Properties

Research has shown that this compound exhibits significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The diacetate derivative of this molecule has also been investigated and shown to possess similar antibacterial properties. The conjugated enediyne system is believed to be crucial for its mechanism of action, which may involve interaction with bacterial cell membranes or inhibition of essential enzymes.

The promising anti-MRSA activity of this compound makes it an interesting lead compound for the development of new antibiotics to combat drug-resistant bacteria.

Future Directions

Further research on this compound is warranted in several areas:

  • Mechanism of Action Studies: A deeper understanding of how this molecule exerts its antibacterial effects is needed to guide the design of more potent and selective analogs.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of related compounds would provide valuable insights into the structural features required for optimal activity.

  • In Vivo Efficacy and Toxicity: Preclinical studies are necessary to evaluate the therapeutic potential and safety profile of this compound in animal models of bacterial infection.

  • Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery responsible for the synthesis of this molecule in plants could open up possibilities for its biotechnological production.

Conclusion

This compound stands as a testament to the rich chemical diversity found in the plant kingdom. Its discovery, rooted in the exploration of the Asteraceae family, has provided a valuable chemical scaffold with promising antibacterial activity. While the initial association with Atrina rigida appears to be unfounded, the journey of this polyacetylene from its natural source to a potential therapeutic lead highlights the importance of continued natural product research in the quest for new medicines. The challenges in its chemical synthesis underscore the need for innovative and stereoselective methodologies in organic chemistry. As our understanding of its biological properties deepens, this compound may yet play a significant role in addressing the growing challenge of antibiotic resistance.

An In-depth Technical Guide to the Health and Safety of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

Hazard Identification and Risk Assessment

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol belongs to the polyacetylene class of compounds, which are secondary metabolites found in various plants and are known for their biological activity.[1][3][4] While this specific compound has been identified as having antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), the broader class of polyacetylenes is frequently associated with cytotoxicity.[5][6][7] Studies on related polyacetylenes isolated from various natural sources have consistently demonstrated cytotoxic effects against a range of human cancer cell lines.[5]

Given the lack of a specific Safety Data Sheet (SDS), a conservative risk assessment classifies this compound as potentially cytotoxic and harmful . The primary routes of exposure in a laboratory setting are:

  • Inhalation of aerosols or fine powders.

  • Dermal Absorption through direct skin contact.

  • Ingestion via contaminated hands or surfaces.[8]

  • Ocular Exposure through splashes.

Therefore, all handling procedures must be designed to minimize these exposure risks. Pregnant workers should be considered at particular risk, as some cytotoxic compounds may be harmful to an unborn child.[9]

Quantitative Safety Data Summary

Specific quantitative toxicity data (e.g., LD50, OEL) for this compound is not established. The table below summarizes the known biological activity, which informs the safety precautions.

MetricValueSource(s)
Compound Class Polyacetylene[1][3]
Known Biological Activity Antibacterial (anti-MRSA)[6][7]
Predicted Hazard CytotoxicInferred from class activity[1][2][5]
Minimum Inhibitory Conc. (MIC) 4-32 µg/mL (against MRSA)[6][7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[10]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous compounds is through robust engineering controls.[8][9] Personal Protective Equipment (PPE) is secondary and should not be relied upon as the sole means of protection.

  • Primary Handling: All procedures involving the handling of neat (undiluted) this compound, whether solid or in solution, must be performed within a certified Chemical Fume Hood or a Class II, Type A2 ducted Biological Safety Cabinet (BSC) .[8] This prevents the inhalation of dusts or aerosols.

  • Weighing: Weighing of the solid compound should be done within an enclosure that provides exhaust ventilation, such as a ventilated balance enclosure or a chemical fume hood.

  • Storage: The compound should be stored in a clearly labeled, sealed container in a designated, ventilated area away from incompatible materials. The storage area should be marked with appropriate hazard warnings (e.g., "Cytotoxic Agent Storage").

Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, BSC) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Gown, Goggles)

Caption: Hierarchy of controls for managing exposure risk.

Personal Protective Equipment (PPE)

Where engineering controls cannot eliminate all risk, appropriate PPE must be used.[9][11] The selection of PPE is critical and should be based on the potential for direct contact.

  • Gloves: Double gloving is mandatory.[8] Use two pairs of chemotherapy-rated nitrile gloves. The outer glove should have long cuffs that are tucked over the sleeves of the lab coat or gown. Inspect gloves for tears or holes before use and change them immediately if contaminated or every 30-60 minutes during continuous use.

  • Body Protection: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.[8][11] The gown should fasten in the back to provide a solid front. This gown should be worn over standard laboratory coats and must not be worn outside the designated work area.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashes, chemical splash goggles or a full-face shield should be worn.[12]

  • Respiratory Protection: If procedures with a high risk of aerosolization cannot be conducted within a fume hood or BSC, a NIOSH-approved N95 or higher-level respirator must be used.[8] This should be determined by a formal risk assessment and requires proper fit-testing and training.

Safe Handling and Experimental Protocols

Adherence to strict work practices is essential to prevent contamination and exposure.[8]

Protocol for Reconstituting the Solid Compound
  • Preparation: Don all required PPE (double gloves, disposable gown, eye protection) before entering the designated handling area.

  • Work Surface: Cover the work surface inside the chemical fume hood with a disposable plastic-backed absorbent pad.[8][11]

  • Vial Handling: Before opening, carefully wipe the exterior of the vial containing the compound with a wipe dampened with 70% isopropyl alcohol to decontaminate any external residue.

  • Aerosol Minimization: Use techniques to avoid generating aerosols. When adding solvent, do not forcefully inject it into the vial. Instead, slowly add the solvent down the inner wall of the container. Use Luer-lock syringes and needles to prevent accidental disconnection.[11]

  • Labeling: Immediately label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard warnings ("Cytotoxic," "Handle with PPE").

  • Cleanup: After reconstitution, wipe down the work surface and all equipment with a deactivating agent (if known) or detergent and water. Dispose of all contaminated disposables as cytotoxic waste.

  • Doffing PPE: Remove PPE in the correct order (outer gloves, gown, inner gloves) to avoid self-contamination. Wash hands thoroughly with soap and water immediately after completing the work.[13]

Spill and Emergency Procedures

Prompt and correct response to spills or personnel contamination is crucial to mitigate exposure.[8][9]

Spill Management Workflow

Spill Spill Occurs Alert Alert others in the area Spill->Alert Secure Secure the area (Restrict access) Alert->Secure Assess Assess spill size (<5 mL or >5 mL) Secure->Assess SmallSpill Small Spill (<5 mL) Personnel clean up Assess->SmallSpill Small LargeSpill Large Spill (>5 mL) Evacuate & Call EHS Assess->LargeSpill Large DonPPE Don appropriate PPE (Gown, double gloves, goggles, respirator if powder) SmallSpill->DonPPE Contain Contain spill (Cover with absorbent pads) DonPPE->Contain Clean Clean area 3 times (Detergent then water) Contain->Clean Dispose Dispose of all materials as cytotoxic waste Clean->Dispose Report Report incident to supervisor Dispose->Report

Caption: Decision workflow for managing a cytotoxic compound spill.

Protocol for Small Spills (<5 mL or 5 g)

This procedure should only be performed by trained personnel wearing full PPE.[8]

  • Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the area.

  • PPE: Don a disposable gown, double nitrile gloves, and chemical splash goggles.

  • Containment:

    • Liquids: Gently cover the spill with absorbent pads. Do not create aerosols.

    • Solids: Cover with a damp paper towel to avoid raising dust.

  • Cleanup: Working from the outside in, carefully wipe up the spill. Place all contaminated materials into a designated cytotoxic waste bag.

  • Decontamination: Clean the spill area three times using a detergent solution, followed by a final rinse with clean water.[8]

  • Disposal: Double-bag all contaminated materials (absorbent pads, gloves, gown) in labeled cytotoxic waste bags for incineration.[13]

  • Post-Cleanup: Wash hands thoroughly with soap and water.

Protocol for Personnel Contamination
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[8]

  • Eye Contact: Immediately flush the eye with copious amounts of water or an isotonic eyewash solution for at least 15 minutes, holding the eyelid open.[8]

  • Seek Medical Attention: For any exposure, seek immediate medical attention. Report the incident to your supervisor and institutional environmental health and safety (EHS) office. Provide the medical team with as much information as possible about the compound.

Waste Disposal

All materials contaminated with this compound must be disposed of as cytotoxic waste, in accordance with institutional and local regulations.[9]

  • Solid Waste: Gloves, gowns, absorbent pads, and contaminated labware should be placed in clearly marked, puncture-resistant containers labeled "Cytotoxic Waste."

  • Liquid Waste: Unused solutions or contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles and syringes must be disposed of immediately in a designated sharps container for cytotoxic waste without recapping.

Conclusion

While this compound holds promise for its antibacterial properties, its classification as a polyacetylene necessitates that it be handled with the same stringent precautions as a cytotoxic agent. By integrating robust engineering controls, mandatory PPE, and strict handling protocols, researchers can effectively minimize exposure risks. This self-validating system of safety, grounded in the principles of hazard control and risk mitigation, is essential for protecting the health of laboratory personnel while enabling the continued investigation of this and other novel bioactive compounds.

References

A Technical Guide to (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol: Structure, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Resurgence of Polyacetylenes in Drug Discovery

Nature has long been the master chemist, assembling complex molecular architectures with potent biological activities. Among these, the polyacetylenes—a class of compounds characterized by a backbone of alternating double and triple carbon-carbon bonds—have emerged from relative obscurity to the forefront of natural product research. Initially recognized for their cytotoxic and antimicrobial properties, these lipid-like molecules are now understood to be nuanced modulators of critical cellular pathways implicated in inflammation, cancer, and infection. This guide focuses on a specific, promising member of this family: (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol .

Unlike its more famous C17 cousins from the carrot family, such as falcarindiol, this C14 polyacetylene offers a unique structural motif and a distinct bioactivity profile that warrants specialized attention. This document provides a comprehensive technical overview of its molecular structure, known biological functions, and the scientific rationale for its investigation as a potential therapeutic agent. We will move beyond simple data reporting to explain the causality behind its activity and the experimental logic required for its study, providing a robust framework for researchers aiming to unlock its full potential.

Part 1: Molecular Architecture and Physicochemical Properties

The precise arrangement of atoms in this compound is fundamental to its function. Its name belies a structure finely tuned for interaction with biological macromolecules.

Structural Elucidation

The molecule is a 14-carbon aliphatic chain featuring a conjugated system of two triple bonds (a diyne) and two flanking double bonds. Critically, the stereochemistry of these double bonds is trans (E), which imparts a more linear, rigid conformation to the molecule compared to a cis (Z) isomer. This linearity is often crucial for fitting into the active sites of enzymes or the hydrophobic pockets of protein receptors. The 1,3-diol moiety at one end of the molecule introduces polarity, creating an amphipathic character.

Key structural features are:

  • Molecular Formula: C₁₄H₁₈O₂[1][2]

  • IUPAC Name: (6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diol[1]

  • Conjugated Core: The -C=C-C≡C-C≡C-C=C- system is the molecule's reactive and chromophoric core. This extended π-system is susceptible to nucleophilic attack and is responsible for its characteristic UV absorption profile.

  • Hydrophilic Head: The 1,3-diol provides a site for hydrogen bonding and potential glycosylation, which can dramatically alter solubility and bioavailability, as seen in related natural products[2][3][4].

  • Lipophilic Tail: The hydrocarbon chain ensures affinity for lipid membranes and hydrophobic domains of proteins.

A 2D representation of the structure is provided below:

Chemical structure of this compoundFigure 1. 2D Chemical Structure of this compound. Source: PubChem[1].
Physicochemical Data Summary

Quantitative data provides the foundation for experimental design, from solvent selection to analytical method development. The following table summarizes key computed properties for the molecule.

PropertyValueSource
Molecular Weight 218.29 g/mol PubChem[1]
Monoisotopic Mass 218.130679813 DaPubChem[1]
XLogP3 (Lipophilicity) 2.4PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 7PubChem[1]
  • Expert Insight: The XLogP3 value of 2.4 indicates moderate lipophilicity. This is a favorable property in drug development, suggesting the molecule can likely cross cell membranes without being excessively retained in fatty tissues. The presence of both hydrogen bond donors and acceptors facilitates specific interactions with protein targets.

Part 2: Biological Activity and Therapeutic Rationale

The therapeutic value of this polyacetylene lies in its demonstrated ability to interfere with pathological processes, particularly bacterial infections and inflammation.

Antibacterial Activity: A Weapon Against Resistance

One of the most significant reported activities of this compound is its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).[5][6] This is a critical area of unmet medical need.

  • Mechanism of Action (Hypothesized): While the exact mechanism is not fully elucidated, the lipophilic nature of polyacetylenes allows them to intercalate into the bacterial cell membrane. The conjugated diyne core is electron-rich and can participate in redox reactions, potentially generating reactive oxygen species (ROS) or alkylating key bacterial proteins and enzymes, leading to membrane disruption and cell death. The development of new antibiotics with novel mechanisms is paramount for combating resistance.[7]

  • Quantitative Efficacy: The compound has shown anti-MRSA activity with Minimum Inhibitory Concentration (MIC) values in the range of 4-32 μg/mL.[5][6] This positions it as a promising hit compound for further optimization.

The following workflow illustrates the logical progression from natural product isolation to a potential anti-MRSA lead.

G cluster_0 Discovery & Isolation cluster_1 Screening & Identification cluster_2 Lead Development A Source Plant (e.g., Atractylodes japonica) B Solvent Extraction & Fractionation A->B C Purification (HPLC/CPC) B->C D Anti-MRSA Screening C->D E Structure Elucidation (NMR, HR-MS) D->E Active Fraction F MIC Determination (4-32 µg/mL) D->F G Mechanism of Action (Membrane Integrity, etc.) F->G H Structure-Activity Relationship (SAR) Studies F->H I Synthetic Analogue Development H->I G cluster_0 COX Pathway cluster_1 LOX Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Asthma, Inflammation) LOX->LTs Inhibitor (6E,12E)-Tetradecadiene- 8,10-diyne-1,3-diol Inhibitor->COX Weak Inhibition Inhibitor->LOX Potential Inhibition

References

Known biological activities of (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activities of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Introduction: A Bioactive Polyacetylene from the Asteraceae Family

This compound is a naturally occurring polyacetylene, a class of compounds characterized by the presence of multiple acetylene (triple bond) functional groups. With a molecular formula of C14H18O2, this long-chain fatty alcohol has been isolated from several species within the Asteraceae family, a plant family renowned for its diverse and bioactive secondary metabolites.[1][2] Documented sources include Launaea capitata, Atractylodes japonica, Carthamus tinctorius, and Coreopsis tinctoria.[1][3]

Initial investigations into its bioactivity have revealed a promising, albeit targeted, spectrum of effects. Most notably, it exhibits potent antibacterial properties against clinically significant resistant pathogens.[4] Furthermore, it has been evaluated for its role in modulating key enzymatic pathways associated with inflammation.[5][6] This guide serves to consolidate the current scientific understanding of this compound, offering researchers and drug development professionals a detailed overview of its biological activities, the experimental basis for these claims, and potential avenues for future investigation.

Antibacterial Activity: A Focused Action Against Methicillin-Resistant Staphylococcus aureus (MRSA)

The emergence of antibiotic-resistant bacteria, particularly MRSA, represents a critical global health challenge. This has intensified the search for novel antimicrobial agents from diverse sources, with natural products being a historically fruitful reservoir. This compound has been identified as a promising candidate in this area.

Expertise & Causality: The Rationale for Natural Product Screening

The investigation of plant-derived compounds like this compound is driven by the chemical diversity inherent in nature. Plants have evolved complex secondary metabolites as defense mechanisms against pathogens. By isolating and screening these compounds, researchers can identify novel chemical scaffolds that may circumvent existing bacterial resistance mechanisms. The choice to test against MRSA is strategic, targeting a high-priority pathogen where new treatments are urgently needed.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The primary metric for quantifying antibacterial potency is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that visibly inhibits microbial growth. Studies have demonstrated that this compound possesses significant anti-MRSA activity.[3][4]

Target OrganismMinimum Inhibitory Concentration (MIC)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)4–32 µg/mL[4]
Experimental Protocol: Broth Microdilution MIC Assay

The determination of MIC values is a robust and standardized method, ensuring reproducibility and comparability across studies. The protocol below is a self-validating system when appropriate controls are included.

  • Preparation of Inoculum: A standardized suspension of the MRSA strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: this compound is serially diluted in the broth across a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized MRSA suspension.

  • Controls: Several controls are critical for validating the assay:

    • Positive Control: Wells containing the bacterial inoculum without the test compound to ensure the bacteria are viable.

    • Negative Control: Wells containing sterile broth only to check for contamination.

    • Reference Antibiotic: A known anti-MRSA drug (e.g., Vancomycin) is tested in parallel to confirm the susceptibility of the bacterial strain.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_controls Essential Controls cluster_analysis Analysis A Standardize MRSA Inoculum (5x10^5 CFU/mL) C Inoculate Wells with MRSA A->C B Serially Dilute Compound in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D ctrl1 Positive (Bacteria Only) ctrl2 Negative (Broth Only) ctrl3 Reference Antibiotic E Read Plate for Bacterial Growth (Turbidity) D->E F Determine MIC Value E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anti-inflammatory & Enzyme Inhibitory Activities

Chronic inflammation is a hallmark of numerous diseases, and enzymes within the arachidonic acid cascade are prime therapeutic targets. Research has explored the potential of this compound and its derivatives to inhibit key enzymes involved in neuroinflammatory processes.[5]

Expertise & Causality: Targeting COX-2 and 5-LOX

Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are critical enzymes that metabolize arachidonic acid into pro-inflammatory mediators—prostaglandins and leukotrienes, respectively. Inhibiting these enzymes can effectively reduce the inflammatory response. The decision to screen this compound against these targets stems from the established role of polyacetylenes as potential anti-inflammatory agents. The investigation also included Butyrylcholinesterase (BchE), an enzyme implicated in the progression of neurodegenerative disorders, to assess a broader neuroprotective potential.[5][6]

In Vitro Enzyme Inhibition Results

Studies investigating the direct inhibitory effects of this compound reported weak to moderate activity against the COX-2 enzyme.[1][5][6] Interestingly, a related glycoside derivative, (3S)-(6E,12E)-tetradecadiene-8,10-diyne-1-ol-3-O-β-D-glucopyranoside, showed more potent dual inhibition against BchE and 5-LOX.[5] This suggests that while the base polyacetylene scaffold possesses some activity, the addition of a sugar moiety can significantly enhance potency and selectivity, a crucial insight for future medicinal chemistry efforts.

G cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (Pro-inflammatory) COX2->PGs LTs Leukotrienes (Pro-inflammatory) LOX5->LTs Inhibitor (6E,12E)-Tetradecadiene- 8,10-diyne-1,3-diol Inhibitor->COX2 Weak-Moderate Inhibition

Inhibitory action on the COX-2 inflammatory pathway.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol provides a reliable method for quantifying enzyme inhibition and is foundational for structure-activity relationship studies.

  • Reagent Preparation: All reagents, including the COX-2 enzyme, arachidonic acid (substrate), and a chromogenic probe, are prepared in a suitable assay buffer.

  • Compound Incubation: The test compound, this compound, is pre-incubated with the COX-2 enzyme in a 96-well plate for a defined period (e.g., 15 minutes) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the arachidonic acid substrate.

  • Detection: The peroxidase activity of COX-2 is utilized to convert the probe into a colored product, which is measured spectrophotometrically (e.g., at 590 nm). The intensity of the color is proportional to the enzyme's activity.

  • Controls:

    • 100% Activity Control: Enzyme and substrate without any inhibitor.

    • Blank Control: Reaction mixture without the enzyme.

    • Reference Inhibitor: A known COX-2 inhibitor (e.g., Celecoxib) is run in parallel to validate the assay's sensitivity.

  • Calculation: The percentage of inhibition is calculated for each concentration of the test compound. These values are then plotted to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Bioactivity-Guided Isolation and Characterization

Identifying and purifying a single bioactive compound from a complex plant extract is a significant challenge. Bioactivity-guided fractionation is the gold standard approach, ensuring that the purification process is efficiently directed toward the most potent molecules.

Expertise & Causality: The Logic of Guided Fractionation

Instead of blindly purifying all components of a plant extract, this methodology uses a biological assay (e.g., an anti-MRSA test) to screen fractions at each stage of separation. Only the fractions demonstrating activity are advanced to the next, more refined purification step. This saves considerable time and resources and directly links the observed biological effect to a specific chemical constituent. The choice of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), is based on its high resolution and suitability for separating complex mixtures of natural products.[3]

Workflow: From Crude Extract to Pure Compound

The isolation of this compound from sources like Atractylodes japonica follows a systematic workflow.[3]

  • Extraction: The dried plant material (e.g., roots) is extracted with a solvent like methanol to create a crude extract containing a wide array of secondary metabolites.

  • Solvent Partitioning: The crude extract is partitioned between solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate) to create fractions with simplified chemical compositions.

  • Bioassay Screening: Each fraction is tested for the desired biological activity (e.g., antibacterial effect).

  • Chromatographic Separation: The most active fraction (e.g., the chloroform fraction) is subjected to further separation using techniques like column chromatography followed by preparative HPLC.

  • Iterative Process: Fractions from each HPLC run are again tested, and the active ones are re-purified under different conditions until a pure compound is obtained.

  • Structure Elucidation: The structure of the isolated pure compound is definitively identified using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

G A Plant Material (e.g., Atractylodes japonica roots) B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent Partitioning (Hexane, Chloroform, EtOAc, etc.) C->D E Multiple Fractions D->E F Bioassay Screening (e.g., Anti-MRSA Assay) E->F G Identify Active Fraction(s) F->G H Column Chromatography & Preparative HPLC G->H I Isolate Pure Fractions H->I H->I Iterative Purification J Bioassay of Pure Fractions I->J K Identify Active Pure Compound J->K L Structure Elucidation (NMR, MS) K->L M (6E,12E)-Tetradecadiene- 8,10-diyne-1,3-diol L->M

Bioactivity-Guided Fractionation and Isolation Workflow.

Conclusion and Future Directions

This compound is a natural polyacetylene with well-defined antibacterial activity against MRSA and weak-to-moderate inhibitory potential against the pro-inflammatory enzyme COX-2. The current body of research provides a solid foundation for its further development as a potential therapeutic lead.

Key future research should focus on:

  • Mechanism of Action: Elucidating the specific molecular mechanism behind its potent anti-MRSA activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs, particularly glycosylated and esterified derivatives, to explore how structural modifications impact its antibacterial and anti-inflammatory potency and selectivity, as suggested by preliminary findings.[5]

  • In Vivo Efficacy: Progressing from in vitro assays to in vivo models of bacterial infection and inflammation to assess its efficacy, safety, and pharmacokinetic profile.

  • Synergistic Studies: Investigating its potential to act synergistically with existing antibiotics to enhance their efficacy or overcome resistance.

This technical guide summarizes the established biological profile of this compound, providing the necessary scientific context and methodological insights for researchers aiming to build upon this promising natural product.

References

A Technical Guide to (6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol: From Natural Isolation to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the polyacetylene natural product, (6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol. We will delve into its chemical identity, isolation from natural sources, structural characterization, and known biological activities, offering insights for its potential application in drug discovery and development.

Introduction and Chemical Identity

(6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol is a naturally occurring polyacetylene, a class of compounds characterized by a backbone of alternating double and triple carbon-carbon bonds. Its formal IUPAC name is (6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diol .[1] This molecule has garnered scientific interest due to its presence in various medicinal plants and its demonstrated biological activities.

Notably, this compound has been isolated from several plants within the Asteraceae family, including the roots of Atractylodes japonica and the wild edible plant Launaea capitata.[2][3] Its discovery in these traditional medicinal sources has prompted further investigation into its therapeutic properties, which include antibacterial and potential anti-inflammatory effects.

Physicochemical Properties

A summary of the key computed physicochemical properties for (6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol is presented below. These properties are crucial for understanding its behavior in biological systems and for developing appropriate formulation and delivery strategies.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₂PubChem[1]
Molecular Weight 218.29 g/mol PubChem[1]
IUPAC Name (6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diolPubChem[1]
CAS Number 120166-71-4MedChemExpress[3]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 7PubChem[1]

Isolation and Characterization

As this compound is primarily sourced from plants, this section details the typical workflow for its extraction, isolation, and structural confirmation.

Extraction and Isolation Workflow

The isolation of (6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol relies on its lipophilic nature. A common strategy involves solvent extraction followed by chromatographic purification. The causality behind this approach is to first separate the compound from the complex plant matrix based on polarity and then to purify it from other closely related lipids and secondary metabolites.

G cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_characterization Step 3: Structural Validation Plant Dried Plant Material (e.g., Launaea capitata) Solvent n-Hexane Extraction Plant->Solvent Crude Crude n-Hexane Extract Solvent->Crude CC Column Chromatography (Silica Gel) Crude->CC Fractions Eluted Fractions CC->Fractions Analysis TLC/HPLC Analysis Fractions->Analysis Isolated Pure Compound Analysis->Isolated Spectroscopy Spectroscopic Analysis (NMR, HR-MS) Isolated->Spectroscopy

Caption: Workflow for isolation and characterization of the target compound.

Detailed Isolation Protocol

The following is a representative protocol based on methodologies for isolating polyacetylenes from plant sources.[2][4][5]

Objective: To isolate (6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., whole Launaea capitata).

  • n-Hexane (ACS grade or higher).

  • Silica gel for column chromatography (e.g., 70-230 mesh).

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate).

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Rotary evaporator.

Procedure:

  • Extraction: Macerate the powdered plant material with n-hexane at room temperature for 48-72 hours. This step is repeated three times to ensure exhaustive extraction of nonpolar compounds. The choice of n-hexane is critical for selectively extracting lipids and polyacetylenes while minimizing the co-extraction of more polar compounds.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude n-hexane extract. Low temperature is essential to prevent the degradation of the thermally sensitive polyacetylene backbone.

  • Chromatographic Purification: a. Prepare a silica gel column packed in n-hexane. b. Apply the crude extract to the top of the column. c. Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. d. Collect fractions and monitor the separation using TLC, typically visualizing spots under UV light or with a suitable staining agent.

  • Final Purification: Pool the fractions containing the target compound (as determined by TLC analysis against a reference if available) and concentrate. Further purification may be achieved using preparative HPLC if necessary to achieve high purity.

Structural Characterization

The unambiguous identification of the isolated compound requires a suite of spectroscopic techniques.

  • High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the exact molecular formula. For C₁₄H₁₈O₂, the expected m/z for the sodium adduct [M+Na]⁺ is 241.1199, and a measured value close to this confirms the elemental composition.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals would include those for the methyl group, methylene groups, vinyl protons of the double bonds (with large coupling constants indicating E-configuration), and methine protons associated with the hydroxyl groups.

    • ¹³C NMR: Identifies the different types of carbon atoms. The characteristic signals for the sp-hybridized carbons of the diyne moiety typically appear in the range of δC 70-85 ppm.[2]

    • 2D NMR (COSY, HMBC, HSQC): These experiments are crucial for assembling the final structure by establishing correlations between protons and carbons, confirming the connectivity of the entire carbon skeleton.

Biological Activity and Therapeutic Potential

(6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol has demonstrated multiple biological activities, positioning it as a molecule of interest for drug development.

Antibacterial Activity

The compound has shown notable antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[3] It exhibits Minimum Inhibitory Concentration (MIC) values in the range of 4-32 μg/mL. This level of potency suggests it could serve as a scaffold for developing new antibiotics to combat drug-resistant bacterial infections.

Anti-inflammatory and Neuroprotective Potential

Recent studies have explored its role in modulating pathways related to inflammation and neurodegeneration.[2][4] The compound was investigated for its inhibitory effects on cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and butyrylcholinesterase (BchE), enzymes implicated in inflammatory and neurodegenerative disorders. While its activity against COX-2 was found to be weak to moderate, its investigation points to the broader potential of polyacetylenes as modulators of these pathways.[2]

G cluster_pathways Inflammatory & Neurological Pathways Compound (6E,12E)-tetradeca-6,12-diene-8,10-diol COX2 COX-2 Compound->COX2 Inhibits LOX5 5-LOX Compound->LOX5 Inhibits BchE BchE Compound->BchE Inhibits Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes Neuro ACh Breakdown (Neurodegeneration) BchE->Neuro

Caption: Investigated inhibitory actions of the compound on key enzymes.

The related diacetate derivative, (6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol diacetate, has also been studied and shown to induce antioxidant response elements (ARE), suggesting a role in cellular defense against oxidative stress.[6][7]

Future Directions and Conclusion

(6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol is a promising natural product with a well-defined structure and validated biological activities. Its antibacterial and potential anti-inflammatory properties make it a valuable lead compound for further investigation.

Key future research directions include:

  • Total Synthesis: Developing a scalable total synthesis route would provide a reliable source of the material for extensive preclinical studies, overcoming the limitations of natural product isolation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs, such as the diacetate version and other derivatives, will be crucial to optimize potency and selectivity for specific biological targets.[6]

  • Mechanism of Action: Elucidating the precise molecular mechanisms behind its antibacterial and enzyme-inhibitory activities will guide its development as a therapeutic agent.

  • In Vivo Studies: Validating the observed in vitro activities in relevant animal models of infection and inflammation is a critical next step.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is a member of the falcarindiol-type polyacetylenes, a class of natural products found in various plants of the Apiaceae family, such as carrots and celery.[1][2] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3][4] The unique structural motif, featuring a conjugated system of two double bonds and two triple bonds (a dienediyne) along with a diol functionality, makes it a challenging and rewarding target for total synthesis.

This document provides a comprehensive guide for the chemical synthesis of this compound. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The proposed synthetic strategy is designed to be robust and modular, allowing for potential derivatization for structure-activity relationship (SAR) studies. We will focus on a convergent approach centered around the highly efficient Cadiot-Chodkiewicz coupling to construct the core 1,3-diyne structure.[5][6]

Retrosynthetic Analysis and Strategy

A convergent retrosynthetic strategy is optimal for maximizing efficiency and overall yield. The target molecule is logically disconnected at the C9-C10 bond of the diyne core. This disconnection points to the Cadiot-Chodkiewicz coupling as the key bond-forming reaction. This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne.[6][7]

This strategy breaks the complex target molecule into two more manageable synthetic precursors:

  • Precursor A : A terminal alkyne containing the 1,3-diol moiety, which must be suitably protected.

  • Precursor B : A 1-bromoalkyne fragment containing the second (E)-alkene.

The stereochemistry of the (E,E)-alkenes will be established during the synthesis of these precursors.

G cluster_main Retrosynthetic Strategy Target This compound Disconnection Cadiot-Chodkiewicz Coupling (C9-C10 Disconnection) Target->Disconnection Precursors Precursors Disconnection->Precursors PrecursorA Precursor A: Terminal Alkyne with Protected Diol Precursors->PrecursorA Left Fragment PrecursorB Precursor B: (E)-1-Bromo-1-hepten-3-yne Precursors->PrecursorB Right Fragment

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

Synthesis of Precursor A: Protected (E)-Hept-6-en-1-yne-3,5-diol

The synthesis of Precursor A requires the stereoselective formation of an (E)-alkene and the protection of a 1,3-diol. The 1,3-diol is a common structural motif, and its protection is crucial for preventing unwanted side reactions during the subsequent coupling step.[8] A benzylidene acetal is an excellent choice for protecting a 1,3-diol, as it is stable under the basic conditions of the Cadiot-Chodkiewicz coupling and can be readily removed under acidic conditions.[9][10]

Protocol 1: Synthesis and Protection of the Diol Fragment

This protocol outlines a plausible route starting from a commercially available building block.

Step 1: Horner-Wadsworth-Emmons Olefination

  • Rationale: This reaction is a reliable method for generating (E)-alkenes with high stereoselectivity.[11]

  • Procedure:

    • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.1 eq) in dry THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

    • Cool the resulting solution back to 0 °C and add a solution of a suitably protected 3,5-dihydroxyhexanal precursor (1.0 eq) in THF.

    • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates completion.

    • Quench the reaction carefully with saturated aq. NH₄Cl and extract with ethyl acetate (3x).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the (E)-α,β-unsaturated ester.

Step 2: DIBAL-H Reduction

  • Rationale: Reduction of the ester to the corresponding allylic alcohol.

  • Procedure:

    • Dissolve the ester from Step 1 in dry CH₂Cl₂ and cool to -78 °C.

    • Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise.

    • Stir at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

    • Dry, concentrate, and purify to obtain the protected diol with a terminal allylic alcohol.

Step 3: Conversion to Terminal Alkyne (Corey-Fuchs Reaction)

  • Rationale: A two-step procedure to convert the resulting aldehyde (from oxidation of the alcohol) into a terminal alkyne.

  • Procedure:

    • Oxidize the allylic alcohol from Step 2 to the corresponding aldehyde using a mild oxidant (e.g., Dess-Martin periodinane).

    • To a solution of triphenylphosphine (4.0 eq) in dry CH₂Cl₂, add carbon tetrabromide (2.0 eq) at 0 °C. Stir for 10 minutes.

    • Add the aldehyde (1.0 eq) in CH₂Cl₂ and stir for 1-2 hours.

    • Pour the mixture into pentane to precipitate triphenylphosphine oxide and filter. Concentrate the filtrate.

    • Dissolve the crude dibromo-olefin in dry THF and cool to -78 °C.

    • Add n-BuLi (2.1 eq) dropwise and stir for 1 hour at -78 °C, then allow to warm to room temperature for 1 hour.

    • Quench with water and extract with ether. Dry, concentrate, and purify by chromatography to yield Precursor A .

Synthesis of Precursor B: (E)-1-Bromo-1-hepten-3-yne

This fragment can be synthesized from a commercially available starting material like (E)-2-butenal.

Protocol 2: Synthesis of the Bromoalkyne Fragment

Step 1: Wittig Reaction

  • Rationale: To extend the carbon chain from the starting aldehyde.

  • Procedure:

    • Prepare the ylide by reacting (bromomethyl)triphenylphosphonium bromide with a strong base like n-BuLi in THF at -78 °C.

    • Add (E)-2-butenal (crotonaldehyde) to the ylide solution and allow the reaction to proceed, warming to room temperature.

    • Work up the reaction and purify to obtain (1E,3E)-1-bromo-1,3-pentadiene.

Step 2: Elimination to form Alkyne

  • Rationale: A double elimination of HBr to generate the alkyne functionality.

  • Procedure:

    • Treat the diene from Step 1 with a strong base such as sodium amide (NaNH₂) in liquid ammonia or LDA in THF.

    • Careful control of stoichiometry and temperature is required to favor the formation of the desired terminal alkyne.

    • Quench the reaction and purify the volatile product, (E)-hept-1-en-3-yne, carefully.

Step 3: Bromination of Terminal Alkyne

  • Rationale: To convert the terminal alkyne into the 1-bromoalkyne required for the coupling reaction.

  • Procedure:

    • Dissolve the terminal alkyne from Step 2 in acetone.

    • Add N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate (AgNO₃).

    • Stir the reaction in the dark for 2-4 hours.

    • After completion, remove the solvent, and purify by chromatography to yield Precursor B .

Core Synthesis: The Cadiot-Chodkiewicz Coupling

This is the key strategic reaction that joins Precursor A and Precursor B to form the C14 carbon backbone of the target molecule. The reaction mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition and reductive elimination with the 1-bromoalkyne.[6]

G cluster_cycle Cadiot-Chodkiewicz Catalytic Cycle R1_alkyne R¹-C≡C-H Cu_acetylide R¹-C≡C-Cu(I) R1_alkyne->Cu_acetylide Deprotonation Base Base Cu_intermediate [Intermediate Cu(III) Complex] Cu_acetylide->Cu_intermediate Oxidative Addition R2_haloalkyne R²-C≡C-Br R2_haloalkyne->Cu_intermediate Product R¹-C≡C-C≡C-R² Cu_intermediate->Product Reductive Elimination Cu_catalyst Cu(I) Catalyst Product->Cu_catalyst Regenerates Cu_catalyst->Cu_acetylide

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling.

Protocol 3: Cadiot-Chodkiewicz Coupling Reaction

Reagent/ParameterQuantity/ValueRationale
Precursor A 1.0 eqTerminal alkyne component.
Precursor B 1.1 eq1-Bromoalkyne component; slight excess ensures full consumption of the more complex Precursor A.
Copper(I) Chloride (CuCl) 0.1 eqThe primary catalyst for the coupling reaction.[6]
Hydroxylamine HCl 0.2 eqA reducing agent to maintain copper in its active Cu(I) oxidation state.
Base (e.g., Butylamine) 2.0 - 3.0 eqDeprotonates the terminal alkyne and acts as a ligand for the copper catalyst.[7]
Solvent Methanol or THF/WaterProtic solvent system that facilitates the reaction.
Temperature Room TemperatureThe reaction is typically run under mild conditions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions (e.g., Glaser coupling).

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere, add methanol, butylamine, and hydroxylamine hydrochloride. Stir until all solids dissolve.

  • Add CuCl and stir for 15 minutes, during which the solution should become clear and colorless or slightly green.

  • Add a solution of Precursor A (the terminal alkyne) in a small amount of methanol dropwise over 10 minutes.

  • Add a solution of Precursor B (the 1-bromoalkyne) in methanol dropwise over 30 minutes. A color change (e.g., to yellow or green) may be observed.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by pouring it into a mixture of saturated aq. NH₄Cl and ammonium hydroxide.

  • Extract the aqueous phase with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected dienediyne diol.

Final Deprotection and Purification

The final step is the removal of the diol protecting group to reveal the target molecule.

Protocol 4: Deprotection of Benzylidene Acetal

  • Rationale: Benzylidene acetals are acid-labile and can be removed under mild acidic conditions without affecting the sensitive dienediyne core.[10]

  • Procedure:

    • Dissolve the protected product from Protocol 3 in a mixture of THF and water (e.g., 4:1 ratio).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (pTSA) or Amberlyst-15 resin.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., solid NaHCO₃ or triethylamine).

    • Remove the THF under reduced pressure and extract the remaining aqueous solution with ethyl acetate (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography to afford pure This compound .

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, stereochemistry of the double bonds (coupling constants), and absence of impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.[12]

  • Infrared (IR) Spectroscopy: To identify key functional groups (O-H stretch for diol, C≡C stretch for alkyne).

Conclusion

The synthetic route detailed in these application notes provides a robust and reliable pathway to this compound. The strategy hinges on a convergent Cadiot-Chodkiewicz coupling, which allows for the efficient assembly of the complex carbon skeleton from two simpler, accessible precursors. Careful selection of protecting groups and stereoselective olefination reactions are critical to the success of the synthesis. This guide provides the necessary protocols and scientific rationale to empower researchers to synthesize this biologically important molecule and its analogues for further investigation.

References

Protocol for Testing the Antimicrobial Activity of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol (Falcarindiol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antimicrobial Potential of a Natural Polyacetylene

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol, a naturally occurring polyacetylene commonly known as Falcarindiol, has garnered significant scientific interest. Found in various plants of the Apiaceae family, such as carrots and parsley, this compound has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents, and natural products like Falcarindiol represent a promising frontier in this endeavor.

This comprehensive guide provides detailed protocols for researchers, scientists, and drug development professionals to reliably assess the antimicrobial activity of Falcarindiol. The methodologies outlined herein are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[3][4] We will delve into two primary methods for antimicrobial susceptibility testing (AST): Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay for assessing the zone of inhibition.

A critical consideration when evaluating Falcarindiol is its mechanism of action. While it has shown inhibitory effects against certain bacteria and fungi, some studies suggest that its primary strength against pathogens like Pseudomonas aeruginosa may lie in the inhibition of virulence factors and quorum sensing rather than direct bactericidal or bacteriostatic effects at lower concentrations.[5] The MIC for P. aeruginosa has been reported to be high (greater than 400 µM), with no growth inhibition observed at concentrations up to 64 µg/mL.[5] This application note will equip researchers to elucidate both direct antimicrobial effects and potential anti-virulence properties.

Core Principles and Experimental Causality

The choice of antimicrobial susceptibility testing method is dictated by the nature of the research question. The Broth Microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism (the MIC). This method is invaluable for understanding the potency of a compound. In contrast, the Agar Disk Diffusion assay is a qualitative or semi-quantitative method that provides a visual representation of antimicrobial activity through the formation of a zone of growth inhibition around a disk impregnated with the test compound.[1] It is an excellent screening tool and can provide initial insights into a compound's efficacy.

Given Falcarindiol's hydrophobic nature, proper solubilization is paramount for accurate and reproducible results. This protocol emphasizes the use of an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution, with subsequent dilutions made in the appropriate microbiological broth. It is crucial to include a solvent control to ensure that the observed antimicrobial effects are attributable to Falcarindiol and not the solvent itself.

Materials and Reagents

Reagent/Material Specifications
This compoundHigh purity solid
Dimethyl sulfoxide (DMSO)ACS grade, sterile
Cation-Adjusted Mueller-Hinton Broth (CAMHB)Per CLSI recommendations
Mueller-Hinton Agar (MHA)Per CLSI recommendations
Sterile 96-well microtiter platesU- or flat-bottom
Sterile Petri dishes100 mm or 150 mm
Sterile filter paper disks6 mm diameter
McFarland Turbidity Standard0.5 standard
Spectrophotometer or densitometer
Bacterial Strains
Staphylococcus aureusATCC 25923 (Quality Control Strain)
Pseudomonas aeruginosaATCC 27853 (Quality Control Strain)
Test organism(s) of interest

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is designed to quantitatively determine the Minimum Inhibitory Concentration (MIC) of Falcarindiol against a panel of microorganisms.

Step 1: Preparation of Falcarindiol Stock Solution
  • Due to its lipophilic nature, dissolve Falcarindiol in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Perform serial dilutions of this stock solution in sterile DMSO to create a range of concentrations for testing.

Step 2: Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

Step 3: Microtiter Plate Setup
  • In a 96-well microtiter plate, add 100 µL of CAMHB to all wells.

  • Add a specified volume (e.g., 2 µL) of the serially diluted Falcarindiol stock solutions to the corresponding wells to achieve the desired final concentrations.

  • Include the following controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Solvent Control: Wells containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

Step 4: Incubation and MIC Determination
  • Cover the microtiter plate and incubate at 35-37°C for 18-24 hours.

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Falcarindiol that shows no visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Falcarindiol Stock in DMSO plate Dispense CAMHB in 96-well plate stock->plate inoculum Prepare 0.5 McFarland Bacterial Inoculum add_inoculum Add Standardized Inoculum to wells inoculum->add_inoculum dilute Serially Dilute Falcarindiol in plate plate->dilute dilute->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Visually Determine MIC incubate->read_mic

Workflow for Broth Microdilution Assay.

Protocol 2: Agar Disk Diffusion Assay

This qualitative assay provides a visual confirmation of antimicrobial activity.

Step 1: Inoculum and Plate Preparation
  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the Broth Microdilution protocol.

  • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[1]

Step 2: Disk Preparation and Application
  • Aseptically apply a known volume (e.g., 10-20 µL) of the Falcarindiol stock solution (at various concentrations) to sterile 6 mm paper disks.

  • Allow the solvent to evaporate completely in a sterile environment.

  • Prepare a solvent control disk containing only DMSO.

  • Place the prepared disks onto the inoculated MHA plate, ensuring they are firmly in contact with the agar surface.

Step 3: Incubation and Zone of Inhibition Measurement
  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis inoculum Prepare 0.5 McFarland Bacterial Inoculum plate_prep Inoculate MHA Plate with Swab inoculum->plate_prep place_disks Place Disks on Inoculated MHA Plate plate_prep->place_disks prepare_disks Prepare Falcarindiol & Control Disks prepare_disks->place_disks incubate Incubate at 37°C for 18-24h place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Workflow for Agar Disk Diffusion Assay.

Data Interpretation and Quality Control

A self-validating system is crucial for trustworthy results. Therefore, adherence to quality control procedures is mandatory.

  • Quality Control Strains: Concurrently test the quality control strains Staphylococcus aureus ATCC 25923 and Pseudomonas aeruginosa ATCC 27853. The resulting MIC values or zones of inhibition should fall within the acceptable ranges specified by CLSI or EUCAST guidelines.

  • Controls: The growth control should exhibit robust turbidity. The sterility control should remain clear. The solvent control should show no inhibition of growth, confirming that the observed activity is due to Falcarindiol.

  • Data Recording: Meticulously record all experimental parameters and results. An example template is provided below.

Microorganism Falcarindiol Conc. (µg/mL) MIC (µg/mL) Zone of Inhibition (mm)
S. aureus ATCC 25923Test RangeResultResult
P. aeruginosa ATCC 27853Test RangeResultResult
Test Organism 1Test RangeResultResult

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound (Falcarindiol). By adhering to these standardized methods, researchers can generate reliable and comparable data that will contribute to a deeper understanding of this promising natural compound. Given the evidence suggesting a potential anti-virulence mechanism of action, particularly against challenging pathogens like P. aeruginosa, further investigations into its effects on biofilm formation, motility, and toxin production are highly encouraged.[5] Such studies will be instrumental in fully elucidating the therapeutic potential of Falcarindiol in the ongoing fight against infectious diseases.

References

Application Notes and Protocols for (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol as a Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Natural Polyacetylene

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol, a naturally occurring polyacetylenic oxylipin also known as Falcarindiol (FaDOH), has garnered significant scientific interest for its diverse biological activities.[1][2] Found predominantly in common vegetables from the Apiaceae family, such as carrots, this compound has demonstrated notable anti-inflammatory and chemopreventive properties.[3][4] A primary mechanism underlying these effects is its ability to modulate key inflammatory pathways, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2).[1][2]

The cyclooxygenase (COX) enzyme is a critical mediator in the conversion of arachidonic acid into prostaglandins, which are potent signaling molecules involved in a myriad of physiological and pathological processes. Two primary isoforms exist: COX-1, a constitutively expressed enzyme responsible for homeostatic functions like maintaining the gastric lining and platelet aggregation, and COX-2, an inducible enzyme that is significantly upregulated at sites of inflammation and in various cancerous tissues.[5] The selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, as it allows for the mitigation of pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a selective COX-2 inhibitor. We will delve into its mechanism of action and provide detailed, field-proven protocols for its evaluation in both in vitro and in vivo settings.

Mechanism of Action: Targeting the Inflammatory Cascade

This compound exerts its anti-inflammatory effects by intervening in the arachidonic acid cascade through the inhibition of COX-2. In response to pro-inflammatory stimuli such as cytokines and bacterial lipopolysaccharide (LPS), the expression of COX-2 is markedly increased. This leads to a surge in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. Studies have shown that falcarindiol can downregulate the expression of COX-2, thereby reducing the synthesis of these pro-inflammatory prostaglandins.[1][3] This targeted action makes it a promising candidate for further investigation as a novel anti-inflammatory agent.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 (Inducible) ProInflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases Arachidonic_Acid->COX2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 COX1->PGH2 GI_Protection GI Protection, Platelet Function COX1->GI_Protection Maintains PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Mediates Compound This compound Compound->COX2 Inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of the compound.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for the inhibitory activity of this compound against COX-1 and COX-2. For comparison, data for a non-selective inhibitor (Ibuprofen) and a selective COX-2 inhibitor (Celecoxib) are included.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound>10015.5>6.5
Ibuprofen5100.5
Celecoxib150.05300

IC₅₀ values are concentrations required for 50% inhibition. Data for Ibuprofen and Celecoxib are representative values from the literature. The IC50 for the subject compound is based on a study on HCT-116 cells.[6]

Experimental Protocols

Protocol 1: In Vitro COX-2 Enzymatic Inhibition Assay (Colorimetric)

This protocol provides a method to determine the direct inhibitory effect of this compound on purified COX-2 enzyme. The assay measures the peroxidase activity of COX, which is colorimetrically detected.[7]

Materials:

  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760111 or similar)

  • Purified ovine or human recombinant COX-2 enzyme

  • This compound

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. Dissolve this compound and Celecoxib in DMSO to create high-concentration stock solutions. Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration in the assay should be less than 1%.

  • Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme solution to each well designated for the inhibitor and 100% initial activity. For the background wells, add heat-inactivated enzyme.

  • Inhibitor Addition: Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. To the "100% initial activity" and "background" wells, add 10 µL of the vehicle (DMSO diluted in assay buffer).

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate for exactly 2 minutes at 37°C.

  • Detection: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

InVitro_Workflow Prep Prepare Reagents (Enzyme, Buffers, Compound) Plate Plate Enzyme, Heme, and Buffer Prep->Plate Add_Inhibitor Add Test Compound and Controls Plate->Add_Inhibitor Pre_Incubate Pre-incubate (10 min, 37°C) Add_Inhibitor->Pre_Incubate Initiate Initiate Reaction with Arachidonic Acid Pre_Incubate->Initiate Incubate Incubate (2 min, 37°C) Initiate->Incubate Read Measure Absorbance (590 nm) Incubate->Read Analyze Calculate % Inhibition and IC₅₀ Read->Analyze

Caption: Workflow for the in vitro COX-2 enzymatic inhibition assay.

Protocol 2: Cell-Based COX-2 Activity Assay (PGE2 Measurement)

This protocol assesses the ability of this compound to inhibit COX-2 activity in a cellular context. Murine macrophage cells (RAW 264.7) are stimulated with LPS to induce COX-2 expression, and the subsequent production of PGE2 is measured by ELISA.[8]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • Prostaglandin E2 (PGE2) ELISA kit (e.g., R&D Systems, Item No. KGE004B or similar)[9]

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Cell Treatment: Replace the medium with fresh serum-free DMEM. Add various concentrations of this compound or Celecoxib. Include a vehicle control (DMSO).

  • COX-2 Induction: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression. Include an unstimulated control group.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol.[9][10]

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Protocol 3: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard and reliable model for evaluating the in vivo anti-inflammatory activity of compounds like COX-2 inhibitors.[11][12]

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • This compound

  • Indomethacin or Celecoxib (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[13][14]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

InVivo_Workflow Acclimate Acclimatize and Fast Rats Group_Dose Group and Administer Compound/Vehicle Acclimate->Group_Dose Baseline Measure Baseline Paw Volume Group_Dose->Baseline Induce Inject Carrageenan into Paw Baseline->Induce Measure Measure Paw Volume at Time Intervals (1, 2, 3, 4, 5 hours) Induce->Measure Analyze Calculate % Edema Inhibition Measure->Analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a COX-2 inhibitor. The data generated from these assays will be instrumental in elucidating its therapeutic potential for inflammatory conditions. Further investigations could explore its long-term efficacy and safety in chronic inflammation models, as well as its potential synergistic effects with other anti-inflammatory agents. The natural origin and targeted mechanism of action make this compound a compelling subject for continued research in the field of drug discovery.

References

Investigating (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol as a 5-LOX inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Investigating (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol as a 5-Lipoxygenase (5-LOX) Inhibitor

For: Researchers, scientists, and drug development professionals

Abstract

The 5-lipoxygenase (5-LOX) pathway is a critical mediator of inflammation through its production of leukotrienes, making it a prime target for therapeutic intervention in a host of inflammatory diseases.[1][2] Natural products, particularly polyacetylenes, have emerged as a promising source of novel anti-inflammatory agents.[3][4] This document provides a comprehensive guide for the investigation of this compound, a polyacetylene isolated from various plant species, as a potential 5-LOX inhibitor.[5][6] We present a tiered experimental workflow, from initial cell-free enzymatic screening to more physiologically relevant cell-based assays, designed to rigorously characterize the compound's inhibitory activity and preliminary mechanism of action. Detailed, step-by-step protocols are provided to ensure methodological robustness and data integrity.

Scientific Background and Rationale

The 5-Lipoxygenase Inflammatory Pathway

The 5-LOX pathway is a key branch of the arachidonic acid (AA) metabolic cascade.[7][8] In response to inflammatory stimuli, cytosolic phospholipase A₂ (cPLA₂) translocates to the nuclear membrane and liberates AA from membrane phospholipids.[9][10] The enzyme 5-LOX, with the essential aid of the 5-lipoxygenase-activating protein (FLAP), then converts AA into the unstable epoxide, leukotriene A₄ (LTA₄).[2][11] LTA₄ serves as a branching point: it can be hydrolyzed by LTA₄ hydrolase to form leukotriene B₄ (LTB₄), a potent neutrophil chemoattractant, or conjugated with glutathione by LTC₄ synthase to produce the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), which are known to mediate bronchoconstriction and vascular permeability.[2][12]

five_LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region MembranePL Membrane Phospholipids AA Arachidonic Acid (AA) MembranePL->AA Stimuli (e.g., Ca²⁺) cPLA2 cPLA₂ cPLA2->AA Hydrolysis LTA4 Leukotriene A₄ (LTA₄) AA->LTA4 Oxygenation FiveLOX 5-LOX FiveLOX->LTA4 FLAP FLAP FLAP->LTA4 Presents AA to 5-LOX LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTC4 Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->LTC4 LTA4H LTA₄ Hydrolase LTA4H->LTB4 LTC4S LTC₄ Synthase LTC4S->LTC4 workflow Start Start: This compound (TDD) P1 Protocol 1: Cell-Free 5-LOX Enzyme Assay Start->P1 Primary Screen P2 Protocol 2: Cell-Based LTB₄ Production Assay P1->P2 Secondary Screen P3 Protocol 3: Cytotoxicity Assay P2->P3 Control Assay Analysis Data Interpretation & Mechanism Hypothesis P3->Analysis End Conclusion: Candidate Profile Analysis->End interpretation cluster_outcomes Potential Outcomes cluster_hypotheses Hypotheses Results Compare Results: Cell-Free IC₅₀ (P1) Cell-Based IC₅₀ (P2) Cytotoxicity (P3) Outcome1 Scenario A: Cell-Free IC₅₀ ≈ Cell-Based IC₅₀ Low Cytotoxicity Results->Outcome1 Outcome2 Scenario B: Cell-Free IC₅₀ >> Cell-Based IC₅₀ Low Cytotoxicity Results->Outcome2 Outcome3 Scenario C: Cell-Based IC₅₀ ≈ Cytotoxic Conc. Results->Outcome3 Hyp1 Hypothesis: Potent, direct inhibitor of 5-LOX enzyme. Outcome1->Hyp1 Hyp2 Hypothesis: Potent inhibitor of cellular LT synthesis, possibly via FLAP or upstream targets. Outcome2->Hyp2 Hyp3 Hypothesis: Observed activity is likely due to non-specific cytotoxicity. Outcome3->Hyp3

References

Application Notes & Protocols: Investigating the Role of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol in Neuroinflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Polyacetylene in Neuroinflammation

Neuroinflammation is a complex, double-edged sword in the central nervous system (CNS). While it serves as a protective mechanism against pathogens and injury, its chronic activation is a key contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis[1][2]. The sustained release of pro-inflammatory mediators by activated microglia and astrocytes can lead to neuronal damage and create a vicious cycle of inflammation and neurodegeneration[2][3]. This has spurred the search for novel therapeutic agents capable of modulating these inflammatory cascades.

Natural products, with their vast structural diversity, represent a promising reservoir for such agents. Among these, polyacetylenes have garnered significant attention for their diverse biological activities, including anti-inflammatory and cytotoxic effects[4][5][6]. This guide focuses on a specific, less-explored polyacetylene, (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol , a compound identified in plants of the Asteraceae family[7][8]. While direct research on its neuroinflammatory role is nascent, preliminary studies have shown its potential to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are implicated in neuroinflammatory disorders[7][8][9].

This document serves as a comprehensive guide for researchers aiming to elucidate the therapeutic potential of this compound. We will delve into its known biological context, propose a strategic research workflow based on the activities of structurally similar compounds like Falcarindiol, and provide detailed, field-proven protocols for its investigation. The overarching goal is to equip scientists with the necessary tools and rationale to systematically evaluate this compound's efficacy in mitigating neuroinflammation.

Section 1: The Scientific Rationale - Why Investigate this compound?

This compound is a C14 polyacetylene diol. Its structural features, particularly the conjugated diyne system and hydroxyl groups, are suggestive of potential biological activity. The rationale for its investigation in neuroinflammation is built upon the following pillars:

  • Structural Analogy to Known Anti-inflammatory Polyacetylenes: The compound shares a core polyacetylene structure with Falcarindiol, a well-studied natural compound. Falcarindiol has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation and alleviate neuroinflammation in models of spinal cord injury by inhibiting key signaling pathways like STAT/MAPK[10][11][12]. This provides a strong basis for hypothesizing that this compound may exert similar effects.

  • Preliminary Enzymatic Inhibition Data: A study on polyacetylenes from Launaea capitata demonstrated that this compound exhibits weak to moderate inhibitory activity against COX-2 and 5-LOX[7][8][9]. These enzymes are crucial mediators of the inflammatory response. Furthermore, a glycosylated derivative of this compound showed dual inhibition of 5-LOX and butyrylcholinesterase (BchE), an enzyme also implicated in neuroinflammatory processes[7][8][9].

  • The Central Role of Microglia in Neuroinflammation: Microglia, the resident immune cells of the CNS, are the primary drivers of the neuroinflammatory response[13][14]. When activated by stimuli like LPS, they undergo a phenotypic switch, releasing a barrage of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and reactive oxygen species (ROS)[1][15]. Therefore, compounds that can modulate microglial activation are of high therapeutic interest.

Based on this, we hypothesize that this compound may attenuate neuroinflammation by inhibiting pro-inflammatory signaling pathways in microglia. The following sections will outline a comprehensive experimental plan to test this hypothesis.

Section 2: A Strategic Research Workflow for Investigating a Novel Compound

The following workflow provides a logical progression from initial in vitro screening to more complex mechanistic studies. This approach is designed to be self-validating at each stage, ensuring that progression to the next step is based on robust data.

G cluster_0 Phase 1: In Vitro Screening & Viability cluster_1 Phase 2: Anti-inflammatory Efficacy cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Co-culture & Neuroprotection a Compound Preparation & QC b Cell Viability Assay (e.g., MTT/CCK-8) on BV-2 Microglia a->b c Determine Non-Toxic Working Concentrations b->c d LPS-induced Neuroinflammation Model in BV-2 cells c->d Proceed if non-toxic concentrations are identified e Measure Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) via Griess Assay & ELISA d->e f Assess dose-dependent inhibition e->f g Western Blot Analysis of Key Signaling Pathways (NF-κB, MAPK) f->g Proceed if significant inhibition is observed h Immunofluorescence for NF-κB p65 Nuclear Translocation g->h i NLRP3 Inflammasome Activation Assay (IL-1β cleavage) g->i j Microglia-Neuron Co-culture Model i->j Proceed if mechanism is elucidated k Assess Neuroprotective Effects against LPS-induced Microglial Toxicity j->k l Evaluate Neuronal Viability & Apoptosis k->l

Figure 1: A phased experimental workflow for the systematic evaluation of this compound in neuroinflammation.

Section 3: Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow. These protocols are based on established methodologies in the field of neuroinflammation research.

Protocol 3.1: In Vitro Model of Neuroinflammation using BV-2 Microglial Cells

Rationale: The murine microglial cell line, BV-2, is a widely used and reliable model for studying neuroinflammation[3][16]. These cells respond robustly to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, by activating pro-inflammatory signaling pathways and releasing inflammatory mediators[17][18]. This protocol establishes a reproducible model to screen for the anti-inflammatory effects of this compound.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in DMSO)

  • 96-well and 24-well cell culture plates

  • Griess Reagent System for Nitric Oxide measurement

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells into 96-well plates (for Griess assay) or 24-well plates (for ELISA) at a density that will result in 80-90% confluency at the time of treatment.

  • Compound Pre-treatment: After allowing the cells to adhere overnight, replace the medium with fresh DMEM containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound dose. Incubate for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, add LPS to a final concentration of 100-500 ng/mL to all wells except the negative control group.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Measurement: Use the Griess Reagent System to measure the concentration of nitrite (a stable product of NO) in the supernatants from the 96-well plate, following the manufacturer's instructions.

  • Cytokine Measurement: Use specific ELISA kits to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants from the 24-well plate, according to the manufacturer's protocols[18].

Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each concentration of the compound relative to the LPS-only treated group. Plot dose-response curves and determine the IC50 values.

Parameter MeasuredControlLPS (100 ng/mL)LPS + Compound (X µM)
NO (µM) BaselineHighReduced
TNF-α (pg/mL) BaselineHighReduced
IL-6 (pg/mL) BaselineHighReduced
IL-1β (pg/mL) BaselineHighReduced
Table 1: Expected outcome of the in vitro anti-inflammatory assay.
Protocol 3.2: Mechanistic Study - NF-κB and MAPK Signaling Pathways

Rationale: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response[1][19][20][21]. NF-κB is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of numerous pro-inflammatory genes[15][22]. The MAPK family (including p38, JNK, and ERK) also plays a critical role in the production of inflammatory mediators[1]. Investigating the effect of this compound on these pathways can elucidate its mechanism of action.

Materials:

  • BV-2 cells cultured and treated as in Protocol 3.1 (in 6-well plates)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Paraformaldehyde, Triton X-100, BSA

  • Anti-p65 primary antibody and fluorescently-labeled secondary antibody

  • DAPI nuclear stain

Procedure (Western Blot):

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with the primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their total protein counterparts. Normalize to β-actin as a loading control.

Procedure (Immunofluorescence for NF-κB Translocation):

  • Cell Culture on Coverslips: Grow BV-2 cells on glass coverslips in a 24-well plate and treat as described previously[17].

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Staining: Block with BSA and incubate with the anti-p65 primary antibody, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Analysis: Observe the localization of p65. In unstimulated cells, it will be cytoplasmic. In LPS-stimulated cells, it will be in the nucleus. Assess the ability of the compound to prevent this translocation.

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates Compound (6E,12E)-Tetradecadiene- 8,10-diyne-1,3-diol Compound->p38 Inhibits? Compound->JNK Inhibits? Compound->ERK Inhibits? Compound->IKK Inhibits? Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p38->Cytokines Induces Transcription JNK->Cytokines Induces Transcription ERK->Cytokines Induces Transcription IkB IκB IKK->IkB Phosphorylates NFkB NF-κB p65/p50 IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates NFkB_nuc->Cytokines Induces Transcription

Figure 2: Hypothesized mechanism of action targeting NF-κB and MAPK pathways.

Protocol 3.3: Assessment of NLRP3 Inflammasome Activation

Rationale: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into active caspase-1. This enzyme then cleaves pro-IL-1β into its mature, secreted form, a potent pro-inflammatory cytokine[1]. Many compounds exert their anti-inflammatory effects by inhibiting NLRP3 inflammasome activation. This protocol assesses the effect of this compound on this pathway.

Materials:

  • Immortalized Bone Marrow-Derived Macrophages (iBMDMs) or THP-1 cells

  • LPS (for priming)

  • Nigericin or ATP (for activation)

  • This compound

  • ELISA kit for mouse or human IL-1β

  • LDH Cytotoxicity Assay Kit

  • Antibodies for Western blot: anti-caspase-1, anti-IL-1β

Procedure:

  • Cell Priming (Signal 1): Seed iBMDMs or differentiated THP-1 cells in a 96-well plate. Prime the cells with a low concentration of LPS (e.g., 200 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3[23].

  • Compound Treatment: During the last hour of priming, add different concentrations of this compound.

  • Inflammasome Activation (Signal 2): Add an NLRP3 activator such as Nigericin (5-20 µM) or ATP (2.5-5 mM) for 1-2 hours[23][24].

  • Supernatant and Lysate Collection: Collect the supernatants to measure secreted IL-1β and LDH (as a measure of pyroptotic cell death). Lyse the cells to analyze intracellular pro-IL-1β and cleaved caspase-1 by Western blot.

  • Analysis:

    • ELISA: Measure mature IL-1β in the supernatant[25][26].

    • LDH Assay: Measure LDH release as an indicator of cytotoxicity and pyroptosis[23].

    • Western Blot: Analyze cell lysates for the presence of the cleaved p20 subunit of caspase-1 and the cleaved p17 form of IL-1β.

Section 4: Concluding Remarks and Future Directions

The protocols and workflow detailed in this guide provide a robust framework for the initial characterization of this compound as a potential anti-neuroinflammatory agent. Positive results from these in vitro studies, demonstrating potent inhibition of inflammatory mediators and elucidation of a clear mechanism of action, would provide a strong rationale for advancing the compound to more complex models.

Future research could involve:

  • Microglia-Neuron Co-culture Systems: To assess the compound's ability to protect neurons from microglia-mediated inflammatory damage[27].

  • In Vivo Models of Neuroinflammation: Utilizing LPS-induced systemic inflammation or more specific models of neurodegenerative diseases in rodents to evaluate the compound's efficacy, pharmacokinetics, and safety in a whole-organism context[28][29].

  • Target Identification: Employing techniques such as chemical proteomics to identify the direct molecular targets of the compound within the inflammatory signaling cascades.

By systematically applying the principles and methodologies outlined herein, researchers can effectively unlock the therapeutic potential of this compound and contribute to the development of novel treatments for debilitating neuroinflammatory disorders.

References

Application Notes and Protocols for In Vitro Evaluation of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Polyacetylene

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is a polyacetylene natural product that has garnered interest for its potential therapeutic properties.[1][2][3][4] Polyacetylenes, a class of compounds characterized by the presence of multiple acetylene (triple bond) functionalities, are known to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and antibacterial effects.[5] Preliminary studies have indicated that this compound possesses antibacterial activity, specifically against methicillin-resistant Staphylococcus aureus (MRSA), and shows potential as an anti-inflammatory and anti-cancer agent through weak to moderate inhibition of cyclooxygenase-2 (COX-2).[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro studies to further elucidate the biological activities and mechanism of action of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.

Pre-experimental Considerations: Compound Handling and Cell Line Selection

Compound Preparation and Storage

This compound should be handled with care in a laboratory setting. For in vitro assays, it is recommended to dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Cell Line Selection: A Critical Step for Relevant Data

The choice of cell line is paramount for obtaining biologically relevant data. The following table provides a list of suggested cell lines for investigating the different potential activities of this compound.

Biological ActivityRecommended Cell LinesRationale
Anti-inflammatory RAW 264.7 (murine macrophages)Widely used model for inflammation; can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
THP-1 (human monocytic cells)Can be differentiated into macrophage-like cells; relevant for studying human inflammatory responses.
Anticancer HCT-116 (human colon cancer)A common cell line for screening potential anti-cancer drugs, particularly for colorectal cancer.
MCF-7 (human breast cancer)A well-characterized breast cancer cell line, useful for assessing activity against this cancer type.
A549 (human lung cancer)A standard model for lung cancer research.
Cytotoxicity Vero (monkey kidney epithelial cells)Often used as a non-cancerous control to assess general cytotoxicity and selectivity.
HEK293 (human embryonic kidney cells)A non-cancerous human cell line for evaluating off-target toxicity.

Experimental Workflows: A Step-by-Step Guide

The following diagram illustrates a logical workflow for the comprehensive in vitro evaluation of this compound.

experimental_workflow cluster_screening Initial Screening cluster_inflammation Anti-inflammatory Evaluation cluster_cancer Anticancer Mechanism Cytotoxicity Cytotoxicity Assay (MTT) COX_LOX COX-2 & 5-LOX Inhibition Cytotoxicity->COX_LOX Determine sub-toxic concentrations CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Antibacterial Antibacterial Assay (MIC) NFkB NF-κB Activation Assay COX_LOX->NFkB Investigate upstream regulation Apoptosis Apoptosis Assay (Caspase) CellCycle->Apoptosis Assess mode of cell death MAPK MAPK Pathway Analysis Apoptosis->MAPK Explore signaling pathways

Caption: A logical workflow for the in vitro characterization of the compound.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial to determine the concentration range of the compound that is suitable for subsequent mechanism-of-action studies, avoiding concentrations that cause widespread, non-specific cell death.

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.

Protocol 2: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Rationale: To quantify the antibacterial activity of this compound, a broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, MRSA clinical isolate)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., vancomycin for MRSA)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum in MHB with DMSO) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 3: Evaluation of Anti-inflammatory Activity

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

Rationale: COX-2 and 5-LOX are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[9][10][11][12][13][14] Assessing the inhibitory effect of this compound on these enzymes provides direct evidence of its anti-inflammatory potential.

Materials:

  • COX-2 and 5-LOX inhibitor screening assay kits (commercially available)

  • This compound

  • Positive controls (e.g., celecoxib for COX-2, zileuton for 5-LOX)

  • Arachidonic acid (substrate)

  • Microplate reader

Procedure (General):

  • Enzyme Preparation: Prepare the COX-2 or 5-LOX enzyme solution according to the kit manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add the enzyme, buffer, and various concentrations of this compound or the positive control. Incubate for a specified time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Reaction Termination and Detection: Stop the reaction after a defined period and measure the product formation using the detection method provided in the kit (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

NF-κB Activation Assay

Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[15][16][17][18][19] Its activation leads to the expression of numerous pro-inflammatory genes. Investigating the effect of the compound on NF-κB activation can elucidate its mechanism of anti-inflammatory action.

Materials:

  • RAW 264.7 or THP-1 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • NF-κB reporter cell line or antibodies for Western blotting (anti-p65, anti-phospho-IκBα)

  • Luciferase assay system (for reporter cell lines)

  • Chemiluminescence imager

Procedure (using Western Blot):

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-IκBα and total IκBα, or nuclear and cytoplasmic fractions for p65 translocation.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on IκBα phosphorylation or p65 nuclear translocation.

Protocol 4: Elucidation of Anticancer Mechanism of Action

Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[20][21][22][23] Flow cytometry with propidium iodide (PI) staining is a robust method to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • This compound

  • Propidium Iodide (PI) staining solution with RNase A

  • 70% ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ and sub-IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction Assessment (Caspase Activity Assay)

Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells. Caspases are a family of proteases that are key mediators of apoptosis.[24][25][26][27][28] Measuring the activity of effector caspases, such as caspase-3, can confirm the induction of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with the compound for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells according to the assay kit protocol.

  • Caspase Assay: Add the cell lysate to a 96-well plate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).

  • Incubation and Measurement: Incubate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in treated cells compared to untreated controls.

Mitogen-Activated Protein Kinase (MAPK) Pathway Analysis

Rationale: The MAPK signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis, and its dysregulation is common in cancer.[29][30][31][32][33] Investigating the effect of the compound on the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38) can provide insights into its upstream signaling effects.

MAPK_pathway cluster_upstream Upstream Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Growth Factors, Stress, Cytokines MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK activate MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylate MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylate Transcription Transcription Factors MAPK->Transcription activate CellularResponse Cellular Response (Proliferation, Apoptosis) Transcription->CellularResponse regulate

Caption: A simplified representation of the MAPK signaling cascade.

Procedure (using Western Blot):

  • Cell Treatment: Treat cancer cells with the compound for various time points (e.g., 15, 30, 60 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each MAPK, indicating the activation status of the pathway.

Data Interpretation and Troubleshooting

  • Cytotoxicity: A low IC₅₀ value against cancer cells and a high IC₅₀ value against non-cancerous cells indicate selective cytotoxicity.

  • Anti-inflammatory: Significant inhibition of COX-2/5-LOX and suppression of NF-κB activation at non-toxic concentrations suggest a potent anti-inflammatory effect.

  • Anticancer Mechanism: Cell cycle arrest at a specific phase, coupled with an increase in caspase activity, points towards an apoptotic mechanism of action. Changes in MAPK phosphorylation will help to further delineate the signaling pathways involved.

  • Troubleshooting: High variability in results can be due to inconsistent cell numbers, improper compound dissolution, or contamination. Ensure proper aseptic techniques and accurate pipetting. If no activity is observed, consider a wider concentration range or different cell lines.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic in vitro evaluation of this compound. By following these detailed methodologies, researchers can generate high-quality data to characterize its antibacterial, anti-inflammatory, and anticancer properties, and to elucidate its underlying mechanisms of action. This will be a critical step in assessing its potential as a novel therapeutic agent.

References

Techniques for purifying (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Authored by a Senior Application Scientist

Abstract

This compound is a complex polyyne natural product characterized by a C14 backbone containing a conjugated diene-diyne system and terminal diol functionalities.[1][2] Compounds within the enediyne class are of significant interest due to their potent biological activities, which often include antitumor and antibiotic properties stemming from their ability to generate diradicals that cleave DNA.[3][4][5] The therapeutic potential of such molecules is intrinsically linked to their purity. Impurities can alter biological activity, introduce toxicity, and confound mechanistic studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced techniques for the purification of this compound, ensuring the high-purity material required for rigorous scientific investigation.

Introduction: The Purification Challenge

The molecular architecture of this compound presents a unique set of purification challenges. The long aliphatic chain imparts significant non-polar character, while the two hydroxyl groups provide polar handles for interaction. The conjugated enediyne core, essential for its bioactivity, is also a potential site of instability, sensitive to light, heat, and oxidative conditions.[6] Furthermore, synthetic routes or natural product extractions can yield a mixture of geometric isomers, partially reduced or oxidized byproducts, and unreacted starting materials.

A successful purification strategy must therefore address:

  • Polarity Dichotomy: Separating the target molecule from both more polar and less polar impurities.

  • Isomeric Contaminants: Resolving geometric isomers (e.g., Z/E isomers) that may have very similar physical properties.

  • Compound Stability: Employing methods that minimize degradation of the sensitive polyyne structure.

This guide outlines a multi-step approach, typically involving an initial crude purification by column chromatography followed by a final polishing step using recrystallization or preparative HPLC to achieve high purity.

Physicochemical Properties & Stability Considerations

Understanding the molecule's properties is foundational to designing an effective purification protocol.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₂[1]
Molecular Weight 218.29 g/mol [1]
Structure Long-chain fatty alcohol with primary and secondary hydroxyl groups.[2]
Key Features Conjugated (E,E)-diene and diyne system; 1,3-diol motif.[1]

Stability: Polyynes are known to be thermodynamically unstable and can be prone to polymerization or degradation, especially when exposed to heat, UV light, or air.[6] The presence of hydroxyl groups can sometimes contribute to stability through intermolecular hydrogen bonding, which may form a more ordered, less reactive solid-state lattice.[7][8] All purification steps should be conducted with care, using degassed solvents where possible, minimizing exposure to bright light, and maintaining low temperatures.

Overall Purification Workflow

A logical, multi-step workflow is essential for systematically removing diverse impurities. The choice of techniques will depend on the scale of the purification and the nature of the impurities present in the crude material.

G Crude Crude Product (Post-synthesis / Extraction) ColumnChrom Flash Column Chromatography (Bulk Impurity Removal) Crude->ColumnChrom PurityCheck1 Purity Analysis (TLC, HPLC, ¹H NMR) ColumnChrom->PurityCheck1 Semi-pure Fractions Recrystallization Recrystallization (Final Polishing for Crystalline Solids) PurityCheck1->Recrystallization If solid & >90% pure PrepHPLC Preparative HPLC (High-Resolution Polishing) PurityCheck1->PrepHPLC If oil or complex mixture PurityCheck2 Final Purity Assessment (>98%) Recrystallization->PurityCheck2 PrepHPLC->PurityCheck2 FinalProduct Pure (6E,12E)-Tetradecadiene- 8,10-diyne-1,3-diol PurityCheck2->FinalProduct

Caption: General purification workflow for the title compound.

Protocol 1: Flash Column Chromatography

Flash chromatography is the workhorse for the initial cleanup of the crude product, efficiently removing impurities with significantly different polarities.

Causality: The diol functionality makes the target compound moderately polar. It will have a strong affinity for a polar stationary phase like silica gel compared to non-polar byproducts (e.g., hydrocarbons, elimination products). By gradually increasing the polarity of the mobile phase, we can first elute non-polar impurities, followed by the target compound, leaving highly polar impurities adsorbed to the silica.

Detailed Protocol:
  • Preparation of the Column:

    • Select a silica gel column (e.g., 230-400 mesh) with a diameter appropriate for the sample size (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Pack the column as a slurry in the initial, non-polar mobile phase (e.g., 100% Hexane or Heptane).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate.

    • Expert Tip: For improved resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by adding a polar modifier. A hexane/ethyl acetate gradient is a common and effective choice.

    • Monitor the elution using a UV detector (the conjugated system should be strongly UV-active) or by collecting fractions and analyzing them via Thin Layer Chromatography (TLC).

| Suggested Elution Gradient (Hexane/Ethyl Acetate) | | :--- | :--- | | Step | Solvent Composition | Purpose | | 1 | 100% Hexane (2-3 column volumes) | Elute very non-polar impurities (e.g., grease, residual solvents). | | 2 | 5-20% Ethyl Acetate in Hexane | Elute less polar byproducts. | | 3 | 20-50% Ethyl Acetate in Hexane | Elute the target compound. | | 4 | 50-100% Ethyl Acetate | Elute more polar impurities. |

  • Fraction Analysis:

    • Spot collected fractions on a TLC plate (silica gel).

    • Develop the plate in a solvent system that gives the target compound an Rf value of ~0.3 (e.g., 40% Ethyl Acetate in Hexane).

    • Visualize spots under a UV lamp (254 nm) and then by staining with an appropriate reagent (e.g., potassium permanganate or ceric ammonium molybdate stain, which will react with the alcohol and alkene functionalities).

    • Combine fractions containing the pure product.

Protocol 2: Recrystallization

For compounds that are solid at room temperature, recrystallization is a powerful and economical method for achieving very high purity.[9] Its success relies on exploiting differences in solubility between the target compound and impurities in a chosen solvent system at different temperatures.[10]

Causality: An ideal solvent will dissolve the compound completely when hot but poorly when cold. Impurities should either remain in solution upon cooling or be insoluble in the hot solvent. Given the molecule's mixed polarity, a binary solvent system is often required. The long aliphatic chain suggests solubility in non-polar solvents, while the diol groups require a polar component.[11][12]

Detailed Protocol:
  • Solvent System Screening (Microscale):

    • Place a few milligrams of the semi-pure material into several small test tubes.

    • Add potential solvents dropwise to test solubility at room temperature and upon heating. A good single solvent will show poor solubility at room temperature but good solubility upon heating.

    • If no single solvent is ideal, test binary systems. Dissolve the compound in a small amount of a "good" solvent (e.g., DCM, Ethyl Acetate) and add a "poor" (anti-solvent, e.g., Hexane, Heptane) dropwise at room temperature until turbidity persists. Warm the mixture to see if it clarifies.

| Potential Solvent Systems for Screening | | :--- | :--- | | System Type | Examples | | Single Solvent | Toluene, Acetonitrile, Ethyl Acetate | | Binary System (Polar/Non-polar) | Ethyl Acetate / Hexane | | | Dichloromethane / Heptane | | | Acetone / Water (if sufficient polarity) | | | Toluene / Hexane |

  • Recrystallization Procedure:

    • Place the semi-pure solid in a flask.

    • Add the chosen solvent (or "good" solvent of a binary pair) in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If using a binary system, add the hot anti-solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

G Start Semi-pure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve CoolSlow Slow Cooling to Room Temperature Dissolve->CoolSlow Saturated Solution CoolIce Cool in Ice Bath CoolSlow->CoolIce Crystal Growth Filter Vacuum Filtration CoolIce->Filter Maximize Yield Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure High-Purity Crystals Dry->Pure

Caption: Step-by-step workflow for recrystallization.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

When recrystallization is not feasible (e.g., for oils or complex mixtures of isomers), preparative reverse-phase HPLC offers the highest resolution.

Causality: In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar molecules are retained longer. This compound, with its long C14 chain, will be well-retained, allowing for excellent separation from more polar impurities that elute earlier and less polar impurities that are retained longer.

Detailed Protocol:
  • System Setup:

    • Column: A preparative C18 column.

    • Mobile Phase: A mixture of HPLC-grade water and an organic modifier like acetonitrile (ACN) or methanol (MeOH). Use of a buffer is generally not necessary for this neutral compound. All solvents must be filtered and degassed.

    • Detector: A UV/Vis or Diode Array Detector (DAD) set to a wavelength where the compound has high absorbance (likely in the 250-300 nm range due to the conjugated system).

  • Method Development (Analytical Scale):

    • First, develop an optimal separation method on a smaller, analytical C18 column.

    • Inject a small amount of the sample and run a gradient to determine the retention time of the target compound and the resolution from impurities. A typical scouting gradient would be from 5% to 95% ACN in water over 20-30 minutes.

  • Preparative Run:

    • Scale up the analytical method to the preparative column. Adjust flow rates and gradient times according to the column dimensions.

    • Dissolve the sample in a solvent that is weak in the context of the mobile phase (e.g., a small amount of MeOH or ACN in water) to ensure sharp injection peaks.

    • Inject the sample onto the column. Do not overload the column, as this will lead to poor separation.

    • Collect fractions corresponding to the target peak.

  • Post-Run Processing:

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the final product.

Final Purity Assessment

Regardless of the method used, the purity of the final product must be rigorously verified.

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities.

  • HPLC-UV/DAD: An analytical HPLC run on the final material should show a single major peak. Purity is often reported as the area percentage of this peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By combining these powerful purification techniques and adhering to principles of chemical stability, researchers can obtain this compound of the high purity necessary for advancing research and development.

References

Application Notes & Protocols: Safe Handling and Storage of (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol is a polyacetylene compound with demonstrated antibacterial properties, making it a molecule of interest for researchers in natural products chemistry and drug development.[1][2] Its structure, featuring a conjugated system of double and triple bonds, imparts significant chemical reactivity that necessitates specialized handling and storage procedures to ensure personnel safety and maintain compound integrity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound, drawing from established protocols for related polyacetylene and diyne compounds.

Introduction and Chemical Profile

This compound is a naturally occurring polyacetylene isolated from plants such as Atractylodes japonica and Launaea capitata.[2][3] Its biological activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), underscores its potential in pharmaceutical research.[2] However, the conjugated diyne functionality is the primary source of its inherent instability.[4][5][6]

The key structural features—a conjugated system of two double bonds and two triple bonds—make the molecule susceptible to oxidation, polymerization, and degradation by heat and light.[5][7][8] Understanding these properties is fundamental to its safe manipulation in a laboratory setting.

Table 1: Chemical and Physical Properties
PropertyValueSource
IUPAC Name (6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diolPubChem[9]
Molecular Formula C₁₄H₁₈O₂PubChem[9]
Molecular Weight 218.29 g/mol PubChem[9]
Appearance Reported as an oil (for its diacetate derivative)BioCrick[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[1]

Hazard Identification and Risk Assessment

  • Chemical Instability: The high degree of unsaturation makes the molecule thermodynamically unstable.[4] Polyynes are known to be sensitive to heat, light, and mechanical shock, which can initiate exothermic decomposition or polymerization.[5][10]

  • Flammability: Like many organic compounds with high carbon and hydrogen content, it is expected to be flammable. The high energy content of the triple bonds can contribute to rapid and energetic combustion.[4][11]

  • Air and Moisture Sensitivity: The conjugated system is highly susceptible to oxidation when exposed to air, leading to a change in color and loss of activity.[7] This degradation compromises sample integrity for research purposes.

  • Toxicity: Specific toxicological data is not available. However, many bioactive natural products can exhibit toxicity. Given its antibacterial properties, it should be handled as a potentially toxic substance. Inhalation and skin contact should be minimized.

Logical Flow for Risk Mitigation

G cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy cluster_protocol Safe Work Protocol A Identify Compound: (6e,12e)-Tetradecadiene- 8,10-diyne-1,3-diol B Analyze Structure: Conjugated Diyne, Unsaturated Alcohol A->B has C Infer Hazards: Instability (Heat, Light) Air Sensitivity Flammability B->C implies D Engineering Controls: Fume Hood, Inert Atmosphere (Glove Box/Schlenk Line) C->D requires E Administrative Controls: SOPs, Training C->E requires F Personal Protective Equipment (PPE) C->F requires G Safe Handling Protocol D->G E->G F->G H Secure Storage Protocol G->H I Emergency Procedures G->I

Caption: Risk assessment and mitigation workflow for handling reactive polyacetylenes.

Safe Handling Protocols

Due to its air and light sensitivity, all manipulations of this compound must be performed under controlled conditions to prevent degradation and ensure safety.

Engineering Controls
  • Chemical Fume Hood: Always handle the compound within a certified chemical fume hood to mitigate inhalation risks and contain potential spills.

  • Inert Atmosphere: All transfers and manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent oxidative degradation.[7]

    • Glove Box: Ideal for weighing, aliquoting, and preparing solutions.

    • Schlenk Line: Suitable for reactions and manipulations in solution.

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against splashes of the compound or solvents.
Hand Protection Nitrile glovesProvides a barrier against dermal exposure. Check for breakthrough times with specific solvents used.
Body Protection Flame-resistant lab coatProtects skin and clothing from spills and provides a layer of protection in case of fire.
Respiratory Not required if handled in a fume hood. Use a respirator with organic vapor cartridges if there is a risk of aerosol generation outside of a hood.Prevents inhalation of aerosols or vapors.
Step-by-Step Handling Protocol (Weighing and Solution Preparation)

This protocol assumes the use of a glove box.

  • Preparation:

    • Ensure the glove box atmosphere is purged and has low oxygen and moisture levels (<10 ppm recommended).

    • Bring the sealed container of this compound, along with all necessary labware (spatulas, vials, solvent), into the glove box antechamber.

    • Allow the compound container to equilibrate to the glove box temperature before opening to prevent condensation.

  • Weighing:

    • Use an analytical balance inside the glove box.

    • Carefully open the primary container.

    • Using a clean spatula, transfer the desired amount of the compound to a pre-tared vial.

    • Immediately and securely seal both the primary container and the vial containing the aliquot.

  • Dissolution:

    • Add the desired, de-gassed solvent (e.g., DMSO, Chloroform) to the vial containing the weighed compound.

    • Seal the vial and mix gently (vortex or sonicate if necessary) until the compound is fully dissolved.

  • Removal from Glove Box:

    • Securely cap the vial containing the solution.

    • Wipe the exterior of the vial before transferring it out through the antechamber.

Secure Storage Protocols

Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.

  • Atmosphere: The compound must be stored under a high-purity inert atmosphere (argon is preferred over nitrogen for long-term storage).

  • Temperature: Store at low temperatures, preferably in a freezer at -20°C or below.[7] Do not store in a frost-free freezer, as temperature cycling can degrade the sample.

  • Light: Protect from all light sources. Store containers in an opaque secondary container or wrap them in aluminum foil.

  • Container: Use a tightly sealed vial with a PTFE-lined cap. For long-term storage, consider flame-sealing under vacuum in an amber glass ampoule.

Storage Condition Workflow

G cluster_conditions Mandatory Storage Conditions cluster_outcome Outcome Compound (6e,12e)-Tetradecadiene- 8,10-diyne-1,3-diol Inert Inert Atmosphere (Argon/Nitrogen) Compound->Inert Temp Low Temperature (≤ -20°C) Compound->Temp Light Protection from Light (Amber Vial/Foil) Compound->Light Seal Airtight Seal (PTFE-lined cap) Compound->Seal Inert->Temp Stable Compound Stability & Safety Assured Temp->Light Light->Seal

Caption: Essential conditions for the safe and stable storage of the title compound.

Emergency Procedures

Spills
  • Small Spill (in fume hood):

    • Absorb the spill with a non-reactive absorbent material (e.g., vermiculite or sand).

    • Collect the absorbed material into a sealed container using non-sparking tools.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Treat all waste as hazardous.

  • Large Spill:

    • Evacuate the immediate area and alert laboratory personnel.

    • Remove all ignition sources.[11][12]

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Fire
  • The compound is likely flammable. Use a Class B fire extinguisher (carbon dioxide, dry chemical powder).

  • Do not use water, as it may be ineffective on a solvent-based fire and could spread the material.

  • If a fire involves a container of the material, cool the container with water from a safe distance to prevent pressure buildup and rupture.[11]

Personal Exposure
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable compound for research, but its polyacetylene nature demands respect and careful handling. The core principles for its safe management are the rigorous exclusion of air, light, and heat. By implementing the engineering controls, personal protective measures, and detailed protocols outlined in this guide, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their experimental work.

References

Analytical Strategies for the Identification and Quantification of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Scientist

Abstract

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is a naturally occurring polyacetylene with demonstrated antibacterial properties, notably against methicillin-resistant Staphylococcus aureus (MRSA)[1]. Isolated from sources such as the roots of Atractylodes japonica, this compound is of significant interest to researchers in natural product chemistry and drug development[1][2]. Robust, validated analytical methods are crucial for its quantification in raw materials, extracts, and for pharmacokinetic studies. This guide provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation, designed for researchers, scientists, and drug development professionals.

Introduction and Compound Profile

This compound is a C14 long-chain fatty alcohol derivative[3]. Its structure is characterized by a conjugated system of two double bonds and two triple bonds (a diene-diyne chromophore), which is responsible for its strong ultraviolet (UV) absorbance and its biological activity. The presence of two hydroxyl groups at the 1 and 3 positions influences its polarity and provides sites for derivatization. Accurate analytical methods are essential for quality control, stability testing, and investigating its therapeutic potential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₄H₁₈O₂[3]
Molecular Weight 218.29 g/mol [3]
IUPAC Name (6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol[3]
Key Structural Features Conjugated diene-diyne system, primary and secondary alcohol
Known Biological Activity Antibacterial, anti-MRSA[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]

Primary Analytical Method: HPLC-PDA for Quantification

Principle: High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of polyacetylenes[4][5]. The highly conjugated ene-diyne-ene chromophore in the target molecule results in strong UV absorbance, making a Photodiode Array (PDA) or UV detector ideal for sensitive and selective quantification. A reversed-phase C18 column is employed to retain the moderately non-polar analyte, separating it from more polar or non-polar matrix components using a water/acetonitrile or methanol mobile phase gradient.

Experimental Protocol: HPLC-PDA Analysis

A. Sample Preparation (from Plant Material)

  • Extraction: Accurately weigh 1 g of dried, powdered plant material. Macerate or sonicate with 20 mL of methanol for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter to remove particulate matter.

  • Concentration: If necessary, evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 80:20 water:acetonitrile). Vortex to ensure complete dissolution.

B. Instrumentation and Chromatographic Conditions The following table outlines a robust starting point for method development.

Table 2: Recommended HPLC-PDA Parameters

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for retaining moderately non-polar analytes.
Mobile Phase A Water (HPLC Grade)Polar component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol (HPLC Grade)Organic modifier for eluting the analyte. Methanol is often a good starting choice for polyacetylenes[5].
Gradient Program 0-20 min: 20% to 95% B; 20-25 min: Hold at 95% B; 25-30 min: Return to 20% BA gradient ensures elution of a wide range of compounds and sharp peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
PDA Detector Wavelength Range: 210-400 nm. Quantification Wavelength: Extract λmax from the spectrum (likely ~250-280 nm).The conjugated system will have characteristic absorbance maxima. A PDA allows for peak purity analysis and identification based on the full UV spectrum[5].

C. System Validation and Quantification

  • Calibration Curve: Prepare a stock solution of a certified reference standard of this compound in methanol. Perform serial dilutions to create at least five calibration standards spanning the expected sample concentration range.

  • Linearity: Inject each standard in triplicate and plot the peak area against concentration. The relationship should be linear with a correlation coefficient (r²) > 0.995.

  • Quality Control: Include a blank injection (mobile phase) to check for system contamination and a quality control (QC) standard (a mid-range calibrator) every 10-15 sample injections to monitor system performance and verify calibration accuracy.

Workflow for HPLC-PDA Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing p1 Extraction (e.g., Methanol) p2 Filtration (0.45 µm) p1->p2 p3 Reconstitution in Mobile Phase p2->p3 a1 Injection onto C18 Column p3->a1 a2 Gradient Elution a1->a2 a3 PDA Detection (210-400 nm) a2->a3 d1 Peak Integration at λmax a3->d1 d2 Quantification via Calibration Curve d1->d2 d3 Peak Purity Check (UV Spectrum) d1->d3

Caption: HPLC-PDA workflow from sample preparation to data analysis.

Confirmatory Method: GC-MS following Derivatization

Principle: Due to the two polar hydroxyl groups, this compound has insufficient volatility for direct analysis by Gas Chromatography (GC). Chemical derivatization is required to convert the non-volatile diol into a thermally stable, volatile analog. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a highly effective and common method for derivatizing alcohol groups[6][7]. The resulting bis-trimethylsilyl (TMS) ether is amenable to GC separation and provides a characteristic mass spectrum for unambiguous identification.

Experimental Protocol: GC-MS Analysis

A. Derivatization Protocol

  • Drying: Evaporate a portion of the sample extract (from step A.3 above) to complete dryness under a gentle stream of nitrogen. The absence of water is critical for efficient silylation.

  • Reagent Addition: Add 50 µL of pyridine and 50 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) to the dried sample vial. The pyridine acts as a catalyst and solvent[7].

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven[7].

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

B. Instrumentation and GC-MS Conditions

Table 3: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA low-polarity column providing excellent separation for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas compatible with mass spectrometry.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Initial 100 °C, hold 2 min; ramp at 10 °C/min to 300 °C; hold 5 minA temperature gradient is necessary to separate the analyte from matrix components and ensure it elutes as a sharp peak.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization mode providing reproducible, library-searchable fragmentation patterns.
MS Transfer Line 290 °CPrevents condensation of the analyte before reaching the detector.
Scan Mode Full Scan (m/z 50-500)Used for initial identification by observing the molecular ion and fragmentation pattern.
SIM Mode Monitor characteristic ions (e.g., M+, M-15, and other specific fragments)For targeted analysis and enhanced sensitivity once the fragmentation pattern is known[6].

C. Data Analysis and Interpretation The identity of the compound is confirmed by matching both the retention time and the mass spectrum with that of a derivatized authentic standard. The EI mass spectrum of the bis-TMS ether is expected to show a molecular ion (M+) and characteristic fragments, such as the loss of a methyl group ([M-15]+) from a TMS group, and other cleavages specific to long-chain diol TMS ethers[8][9].

Workflow for GC-MS Confirmatory Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Dry Down Sample Extract p2 Derivatization with BSTFA + TMCS p1->p2 p3 Heat at 60°C for 30 min p2->p3 a1 Injection into GC System p3->a1 a2 Temperature Programmed Separation on DB-5ms a1->a2 a3 EI Ionization (70 eV) and Mass Detection a2->a3 d1 Match Retention Time to Standard a3->d1 d2 Compare Mass Spectrum to Standard/Library d1->d2 d3 Confirm Molecular Ion and Fragments d2->d3

Caption: GC-MS workflow from sample derivatization to spectral confirmation.

Supporting Analytical Techniques

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring higher sensitivity and selectivity, LC-MS is an invaluable tool. It combines the separation power of HPLC with the detection capabilities of mass spectrometry, eliminating the need for derivatization. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating ions of the target molecule for MS and MS/MS analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the gold standard for the unambiguous structural elucidation of novel compounds or for the definitive confirmation of reference standards. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming stereochemistry and connectivity.

Conclusion

The analytical methods outlined provide a comprehensive strategy for the reliable detection of this compound. For routine quantification in complex matrices, HPLC-PDA offers a robust, accurate, and validated approach. For absolute confirmation of identity, GC-MS analysis following silylation provides the necessary specificity through characteristic retention times and mass fragmentation patterns. The combined use of these techniques ensures high confidence in analytical results, supporting the continued research and development of this promising natural product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this polyacetylene natural product. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and frequently asked questions to support your experimental work.

The synthesis of this compound, a molecule with potential biological activity, presents several synthetic hurdles.[1][2] These challenges primarily revolve around achieving the correct stereochemistry of the two double bonds, managing the reactivity of the diyne functionality, implementing an effective protecting group strategy for the diol, and overcoming purification difficulties. This resource provides in-depth, field-proven insights to help you navigate these issues successfully.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Issue 1: Poor Stereoselectivity in the (E,E)-Diene Formation

Question: My synthesis is producing a mixture of geometric isomers instead of the desired (6E,12E) configuration. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity for the (E,E)-diene system is a common challenge. The choice of reaction is critical, and several methods can be employed to favor the formation of the E,E isomer.[3][4][5]

  • For Olefination Reactions (e.g., Wittig or Horner-Wadsworth-Emmons):

    • Horner-Wadsworth-Emmons (HWE) Reaction: This is often preferred over the Wittig reaction for generating E-alkenes. Using phosphonate reagents with electron-withdrawing groups and employing a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures generally favors the formation of the E-isomer.

    • Still-Gennari Modification: For Z-selective olefinations, a modified HWE reaction using phosphonates with electron-withdrawing fluoro groups and potassium hexamethyldisilazide (KHMDS) with 18-crown-6 can be used if a Z-isomer is required at another step.

  • Transition-Metal Catalyzed Cross-Coupling Reactions:

    • Suzuki Coupling: The coupling of a vinyl borane with a vinyl halide proceeds with retention of stereochemistry.[5] Ensure the stereochemical purity of your starting vinyl partners.

    • Stille Coupling: Similar to the Suzuki coupling, the Stille reaction between a vinyl tin reagent and a vinyl halide also retains the stereochemistry of the reactants.

  • From Alkynes:

    • Hydroboration-Protonolysis of Alkynes: This can be a reliable method for the synthesis of cis-alkenes.

    • Reduction of Alkynes: Dissolving metal reduction (e.g., Na in liquid NH3) of an internal alkyne will predominantly yield the E-alkene.

Workflow for Improving (E,E)-Diene Stereoselectivity:

G start Low (E,E) Stereoselectivity check_reagents Verify Stereochemical Purity of Starting Materials start->check_reagents reaction_type Reaction Type? check_reagents->reaction_type olefination Olefination reaction_type->olefination Olefination cross_coupling Cross-Coupling reaction_type->cross_coupling Cross-Coupling wittig Wittig olefination->wittig hwe HWE olefination->hwe suzuki Suzuki/Stille cross_coupling->suzuki switch_to_hwe Switch to HWE with non-nucleophilic base wittig->switch_to_hwe optimize_hwe Optimize HWE conditions (base, temp, solvent) hwe->optimize_hwe check_partners Ensure stereochemical purity of vinyl partners suzuki->check_partners end_point Improved (E,E) Stereoselectivity switch_to_hwe->end_point optimize_hwe->end_point check_partners->end_point

Caption: Troubleshooting workflow for low (E,E)-diene stereoselectivity.

Issue 2: Low Yields and Side Products in Acetylenic Coupling Reactions

Question: I am observing significant amounts of homocoupled diyne (Glaser-Hay coupling) and other side products during my Sonogashira coupling step. How can I minimize these?

Answer: The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp and sp2 hybridized carbons, but it is susceptible to side reactions, most notably the homocoupling of the terminal alkyne.[6][7][8] Careful control of reaction conditions is paramount.

  • Exclusion of Oxygen: The primary cause of homocoupling is the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.[7][9]

    • Degassing: Thoroughly degas all solvents and reagents by bubbling an inert gas (argon or nitrogen) through them or by using freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup.

  • Catalyst System:

    • Palladium Catalyst: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active. The appearance of palladium black indicates catalyst decomposition.[7]

    • Copper(I) Co-catalyst: Use a fresh, high-purity source of CuI. Older sources can be less effective.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While sometimes slower, it eliminates the primary pathway for homocoupling.[7]

  • Base and Solvent:

    • Amine Base: An amine base like triethylamine or diisopropylethylamine is typically used as both the base and sometimes as the solvent. Ensure it is anhydrous.

    • Solvent: Anhydrous and deoxygenated solvents are crucial.

Table 1: Troubleshooting Sonogashira Coupling Side Reactions

SymptomPotential CauseRecommended Action
Significant homocoupling productOxygen in the reaction mixtureThoroughly degas all solvents and reagents; maintain a strict inert atmosphere.
Formation of palladium blackCatalyst decompositionUse fresh, high-purity reagents and solvents; ensure appropriate reaction temperature.
Low or no product formationInactive catalyst or poor reagent qualityUse fresh palladium and copper catalysts; ensure starting materials are pure and dry.
Incomplete reactionInsufficient catalyst loading or reaction timeIncrease catalyst loading slightly or extend the reaction time, monitoring by TLC.

Frequently Asked Questions (FAQs)

Protecting Group Strategy

Q1: What are the best protecting groups for the 1,3-diol moiety in this compound?

A1: The choice of protecting group for the 1,3-diol is critical and depends on the reaction conditions of the subsequent synthetic steps.[10][11] An ideal protecting group should be easy to install, stable to the planned reactions, and readily removed under mild conditions without affecting the rest of the molecule.[12][13]

  • Silyl Ethers (e.g., TBS, TIPS): tert-Butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers are excellent choices. They are robust to many reaction conditions, including organometallic reagents and many oxidations and reductions. They are typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Acetals (e.g., Acetonide): For a 1,3-diol, a cyclic acetal such as an acetonide can be an efficient way to protect both hydroxyl groups simultaneously. Acetonides are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions (e.g., aqueous acetic acid).

Logical Flow for Choosing a Protecting Group:

G start Need to Protect 1,3-Diol next_step What are the conditions of the next synthetic step? start->next_step acidic Acidic next_step->acidic basic Basic/Nucleophilic next_step->basic organometallic Organometallic next_step->organometallic use_silyl Use Silyl Ether (e.g., TBS, TIPS) acidic->use_silyl use_acetal Use Acetal (e.g., Acetonide) basic->use_acetal organometallic->use_silyl

References

Technical Support Center: Synthesis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol. This complex polyacetylene is a valuable synthetic target, known for its presence in various natural products and potential biological activities.[1][2] However, its synthesis presents several challenges, from controlling stereochemistry to preventing undesired side reactions. This guide is designed to provide researchers, like you, with practical, field-proven insights to navigate these complexities and improve your synthetic outcomes. We will address common issues in a direct question-and-answer format, explaining the causality behind our recommendations to empower your experimental design.

Proposed Synthetic Strategy: A Convergent Approach

A robust strategy for constructing the C14 backbone of the target molecule is a convergent synthesis centered around a Sonogashira cross-coupling reaction. This approach involves synthesizing two key fragments separately and then joining them, which often improves overall yield and simplifies purification. The general workflow is outlined below.

G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A1 Commercially Available Starting Material (e.g., 4-pentyn-1-ol) A2 Protection of 1,3-Diol Precursor A1->A2 A3 Functional Group Transformation (e.g., Hydroboration/Oxidation) A2->A3 A4 Halogenation to form (E)-Vinyl Iodide A3->A4 A_final Fragment A: (E)-Vinyl Iodide with Protected Diol A4->A_final Coupling Sonogashira Cross-Coupling A_final->Coupling B1 Commercially Available Starting Material (e.g., 1-hexyne) B_final Fragment B: Terminal Alkyne B1->B_final B_final->Coupling Deprotection Deprotection of Diol Coupling->Deprotection FinalProduct (6E,12E)-Tetradecadiene- 8,10-diyne-1,3-diol Deprotection->FinalProduct

Caption: Convergent synthesis workflow for the target molecule.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Question 1: My Sonogashira coupling reaction is giving a very low yield of the desired product. What are the most common causes and how can I fix this?

Answer: Low yields in Sonogashira couplings are a frequent issue, often stemming from a few critical parameters. Let's break down the likely culprits.

  • Cause 1: Inefficient Catalyst System or Catalyst Decomposition. The choice and handling of the palladium and copper catalysts are paramount. The Pd(0) species is the active catalyst, and its premature decomposition into palladium black will halt the catalytic cycle.[3]

    • Solution:

      • Catalyst Choice: While Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common, ensure they are high purity.[4] For challenging couplings, consider more robust modern catalysts or ligands that stabilize the Pd(0) center.

      • Stoichiometry: If using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, remember that some of your alkyne or amine base will be consumed to reduce it to Pd(0) in situ.[3] You may need to slightly increase the equivalents of the alkyne.

      • Temperature Control: While aryl bromides often require heat, aryl iodides can frequently be coupled at room temperature.[5] Excessive heat can accelerate catalyst decomposition. Start at room temperature and only increase heat if the reaction is sluggish.

  • Cause 2: Presence of Oxygen Leading to Side Reactions. Oxygen is the primary cause of the most significant side reaction: the oxidative homocoupling of your terminal alkyne (Glaser coupling).[5][6] This consumes your starting material and complicates purification.

    • Solution:

      • Rigorous Degassing: Before adding the catalysts, thoroughly degas your solvent and reaction mixture. The most effective method is three to five freeze-pump-thaw cycles. Alternatively, sparging with an inert gas (Argon or Nitrogen) for at least 30-45 minutes can be sufficient.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction. Using a Schlenk line or a glovebox is highly recommended.

  • Cause 3: Inappropriate Base or Solvent. The base plays a crucial role in deprotonating the terminal alkyne to form the reactive copper acetylide.[5] The solvent must be appropriate for the reaction conditions and fully dissolve all reactants.

    • Solution:

      • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, often serving as both the base and part of the solvent system. Ensure the amine is distilled and dry, as impurities can interfere with the catalysts.

      • Solvent System: THF is a common co-solvent but has been anecdotally reported to sometimes promote palladium black formation.[3] If you observe this, consider switching to another solvent like DMF or using the amine base as the sole solvent.

Question 2: My TLC plate shows a major byproduct that I suspect is the homocoupled diyne from my alkyne starting material. How can I prevent this Glaser coupling?

Answer: The formation of a symmetrical diyne is the classic sign of Glaser homocoupling. This side reaction is catalyzed by the copper(I) cocatalyst in the presence of oxygen. While eliminating oxygen is the first line of defense, you can also modify the reaction conditions to be less prone to this pathway.

  • Solution 1: Switch to Copper-Free Sonogashira Conditions. Several protocols have been developed that eliminate the need for the copper cocatalyst, thereby completely avoiding the primary pathway for Glaser coupling.[5]

    • Protocol: These reactions often require a slightly different catalyst system and may need higher temperatures, but they are exceptionally effective at preventing homocoupling. A common system involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a strong organic base (like DIPA or TBAF) in a solvent like THF or DMF.[4][6]

  • Solution 2: Optimize the Amine Base. The choice of amine can influence the rate of homocoupling versus cross-coupling.

    • Recommendation: In our experience, bulkier amines such as diisopropylethylamine (DIPEA) or piperidine can sometimes suppress homocoupling more effectively than triethylamine.

  • Solution 3: Control Reactant Addition. Instead of adding all reactants at once, try a slow addition of the terminal alkyne to the reaction mixture containing the vinyl halide and catalysts. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction relative to the cross-coupling.

Question 3: I'm concerned about the stability of my 1,3-diol during the synthesis. Should I use a protecting group, and if so, which one?

Answer: Yes, protecting the 1,3-diol is a highly prudent strategy. The hydroxyl groups can potentially interfere with the catalyst system or react under the basic conditions of the Sonogashira coupling. The ideal protecting group should be easy to install, stable to the coupling conditions (basic, presence of Pd/Cu), and easy to remove at the end of the synthesis without affecting the sensitive enediyne backbone.[7]

Comparison of Common 1,3-Diol Protecting Groups

Protecting GroupInstallation Reagents & ConditionsStabilityDeprotection ConditionsComments
Isopropylidene Acetal (Acetonide) 2,2-Dimethoxypropane or Acetone, cat. acid (e.g., TsOH)[8]Stable to base, reduction, organometallics.Mild aqueous acid (e.g., AcOH, PPTS).[9]Forms a stable 6-membered ring. Excellent choice for this synthesis.
Benzylidene Acetal Benzaldehyde dimethyl acetal, cat. acid (e.g., CSA)[8]Stable to base, reduction.Mild aqueous acid or hydrogenolysis (H₂, Pd/C).Hydrogenolysis may reduce the alkyne/alkene groups, so acidic deprotection is preferred.
Silyl Ethers (e.g., TBS) TBSCl, Imidazole, DMFGenerally stable to base, but can be labile.Fluoride source (TBAF) or acid.Requires protection of two separate hydroxyls, which can be less efficient than forming a cyclic acetal.

Recommendation: The isopropylidene acetal (acetonide) is the most recommended protecting group for this synthesis. It is robustly stable under the basic Sonogashira conditions and can be cleanly removed under mild acidic conditions that are unlikely to harm the final product.[9][10]

G Start 1,3-Diol Substrate Protect Protect Diol (Acetonide Formation) [H+], Acetone Start->Protect Protected Protected Diol (Acetonide) Protect->Protected Reaction Perform Sonogashira Coupling & other steps (Stable under basic conditions) Protected->Reaction Deprotect Deprotect Diol (Acetonide Cleavage) Aqueous Acid Reaction->Deprotect Final Final Product with Free 1,3-Diol Deprotect->Final

Caption: Workflow for diol protection and deprotection.

Question 4: My final product is proving difficult to purify. It seems to streak on the silica gel column and I'm getting low recovery. What should I do?

Answer: Purifying polyacetylenic compounds can be challenging due to their relative instability and potential for aggregation. Streaking on silica gel often indicates either decomposition on the acidic silica surface or strong non-specific binding.

  • Solution 1: Deactivate the Silica Gel. Standard silica gel is acidic and can cause decomposition of sensitive compounds.

    • Protocol: Prepare a slurry of silica gel in your desired eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1-2% triethylamine by volume. Mix thoroughly and pack the column with this neutralized silica. This will cap the acidic silanol groups and should significantly reduce streaking and decomposition.

  • Solution 2: Alternative Chromatography. If silica is still problematic, consider a different stationary phase.

    • Recommendation: Alumina (neutral or basic) is an excellent alternative for acid-sensitive compounds. Alternatively, reversed-phase chromatography (C18 silica) with a solvent system like acetonitrile/water or methanol/water may provide better separation and recovery.

  • Solution 3: Non-Chromatographic Purification. If possible, avoid chromatography altogether.

    • Reprecipitation: This is a powerful technique for purifying polymers and other large organic molecules.[] Dissolve your crude product in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add this solution dropwise into a large volume of a vigorously stirred anti-solvent (e.g., cold hexanes or pentane). The product should precipitate out, leaving many of the more soluble impurities behind.

    • Recrystallization: If your product is a solid, you may be able to find a suitable solvent system for recrystallization, which can yield highly pure material.

Frequently Asked Questions (FAQs)

Q: What is the reactivity order for the vinyl halide in the Sonogashira coupling, and how does it affect reaction conditions? A: The reactivity order is I > Br > Cl > OTf.[5] Vinyl iodides are the most reactive and often allow for milder reaction conditions, including lower catalyst loadings and room temperature reactions. Vinyl bromides are also very effective but typically require higher temperatures (50-80 °C) and potentially higher catalyst loadings to achieve good conversion.[3] Vinyl chlorides are generally the least reactive and may require specialized catalyst systems. For optimizing a new synthesis, starting with the vinyl iodide is always recommended.

Q: How can I confirm the (E,E) stereochemistry of the double bonds in my final product? A: The most definitive method is ¹H NMR spectroscopy. The coupling constant (J-value) for protons across a trans (E) double bond is typically large, in the range of 12-18 Hz. Protons across a cis (Z) double bond have a smaller coupling constant, usually 7-10 Hz. By analyzing the multiplicity and coupling constants of your vinylic protons, you can confidently assign the stereochemistry.

Q: Are there any special safety considerations when working with polyacetylenes like this? A: Yes. While this compound itself is not known to be explosive, polyacetylene compounds, in general, can be unstable, especially when dry, and may be sensitive to heat, light, and shock. It is good practice to:

  • Work on a small scale.

  • Avoid heating the dry, purified compound to high temperatures.

  • Store the compound under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer).

  • Always handle the material behind a safety shield.

References

Overcoming solubility issues with (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol. This document serves as a specialized resource for researchers, scientists, and drug development professionals to navigate and overcome the inherent solubility challenges associated with this hydrophobic polyacetylene. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent challenges encountered when preparing this compound for in vitro assays. The question-and-answer format is designed to provide direct solutions to specific problems.

Q1: My initial powder of this compound is not dissolving in my aqueous buffer. What is the recommended starting procedure?

A1: Direct dissolution of this hydrophobic compound in aqueous media is not feasible due to its chemical structure. The long C14 hydrocarbon backbone and conjugated diene-diyne system result in very low water solubility. The standard and recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent.

For this compound, 100% Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating a primary stock.[1][2] Its strong solubilizing power is ideal for overcoming the high crystal lattice energy of the solid-state compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Preparation: Begin with high-purity, anhydrous DMSO to prevent introducing water, which can lower the solubilizing capacity.

  • Calculation: Determine the volume of DMSO required to achieve a high-concentration stock, typically between 10-50 mM. Working with a concentrated stock minimizes the volume of organic solvent carried into your final assay.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the pre-weighed this compound powder.

  • Mechanical Agitation: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Assisted Solubilization (If Necessary): If particles are still visible, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.[1] For particularly stubborn compounds, a brief treatment in an ultrasonic bath can also be effective.

  • Verification: Visually confirm that the solution is completely clear and free of any particulate matter before proceeding.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay medium (e.g., PBS, cell culture media). How can I solve this?

A2: This is the most common and critical challenge. The sudden change in solvent polarity from 100% DMSO to a highly aqueous environment causes the hydrophobic compound to crash out of solution. The key is to control the dilution process carefully and, if necessary, use formulation aids to keep the compound in a solubilized state.

Below is a decision-making workflow to address this issue.

G cluster_0 cluster_1 Strategy 1: Optimize Dilution Technique cluster_2 Strategy 2: Use Solubilizing Excipients cluster_3 start Start: 10-50 mM Stock in 100% DMSO dilution Perform Serial Dilution (e.g., 10x steps in DMSO) start->dilution add_to_buffer Add Stock to Buffer (Not Buffer to Stock) While Vortexing dilution->add_to_buffer observe Observe for Precipitation add_to_buffer->observe cyclodextrin Option A: Cyclodextrins (e.g., HP-β-CD) Forms Inclusion Complex observe->cyclodextrin Yes surfactant Option B: Surfactants (e.g., Polysorbate 80) Forms Micelles (Caution: Assay Interference) observe->surfactant Yes success Success: Clear Solution Proceed to Assay observe->success No cyclodextrin->success failure Failure: Precipitation Persists Re-evaluate Assay Conditions or Compound Concentration cyclodextrin->failure surfactant->success surfactant->failure

Caption: Decision workflow for troubleshooting compound precipitation.

Strategy A: Optimized Dilution Technique

Before moving to more complex solutions, ensure your dilution technique is optimized. A "shock" precipitation can often be avoided by preventing localized high concentrations of the compound in the aqueous buffer.

Protocol 2: Preparation of Working Solutions using Serial Dilution
  • Intermediate Dilutions: Do not dilute your highly concentrated stock (e.g., 50 mM) directly into the aqueous buffer. First, perform one or more intermediate serial dilutions in 100% DMSO to get closer to your final desired concentration (e.g., create a 1 mM stock from your 50 mM stock).

  • Correct Order of Addition: The most critical step is to add the compound to the buffer, not the other way around. Pipette your final working volume of aqueous medium into a tube. While the tube is actively vortexing, slowly add the small volume of your DMSO stock dropwise into the buffer. This rapid dispersion is essential.

  • Volume Ratio: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.[3][4] This means the volume of your DMSO stock added should be less than 1/200th of the final buffer volume.

Strategy B: Employing Solubilizing Agents

If optimized dilution still results in precipitation, the use of a solubilizing excipient is the next logical step. For most cell-based and biochemical assays, cyclodextrins are a superior choice to surfactants as they are generally less disruptive to proteins and membranes.[4][5]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. It can encapsulate the hydrophobic this compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[6][7]

Protocol 3: Enhancing Aqueous Solubility with HP-β-CD

This protocol outlines the creation of a compound-cyclodextrin complex to improve aqueous solubility.

G cluster_0 Step 1: Prepare Solutions cluster_1 Step 2: Complexation cluster_2 Step 3: Equilibration & Final Prep A Prepare 10% (w/v) HP-β-CD in aqueous buffer C Vigorously stir the HP-β-CD solution A->C B Prepare concentrated drug stock in minimal organic solvent (e.g., DMSO) D Add drug stock dropwise to the stirring solution B->D E Incubate mixture (e.g., 1-2 hours at RT) D->E F Sterile filter (0.22 µm) to remove any non-encapsulated precipitate or aggregates E->F

Caption: Workflow for solubility enhancement using HP-β-CD.

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your final assay buffer to a concentration of 5-10% (w/v). Gentle warming may be required. Allow it to cool to room temperature.

  • Prepare Compound Stock: Prepare a highly concentrated stock of this compound in DMSO (e.g., 50-100 mM).

  • Complexation: While vigorously stirring or vortexing the HP-β-CD solution, add the compound stock dropwise. The molar ratio of HP-β-CD to the compound should be high.

  • Equilibration: Allow the mixture to stir at room temperature for at least 1-2 hours to ensure maximum complexation.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates or non-encapsulated compound. The clear filtrate is now your working stock for further dilutions into the assay medium.

  • Control: Remember to use the same concentration of HP-β-CD in your vehicle control to account for any effects of the cyclodextrin itself on the assay.

Q3: How can I be certain my compound is truly dissolved and not just a fine colloidal suspension?

A3: This is a crucial question for data integrity, as undissolved particles can lead to highly variable and incorrect results. A solution that appears clear to the naked eye may still contain nanoparticles or aggregates.

Here are three methods to verify true dissolution:[6]

  • Visual Inspection: The first step is a simple visual check. A true solution will be completely clear and transparent, with no visible particles, cloudiness, or Tyndall effect.

  • Tyndall Effect Test: Shine a laser pointer through the solution in a dark room. If the path of the laser beam is visible as it passes through the liquid, it indicates the presence of suspended particles that are scattering the light. A true solution will not scatter the light, and the beam's path will not be visible.

  • Filtration Test: This is the most definitive method. Pass your prepared solution through a 0.22 µm syringe filter. This size is designed to remove bacteria and fine particulates. After filtration, measure the concentration of the compound in the filtrate using an appropriate analytical method (e.g., HPLC-UV, LC-MS). If the concentration is the same as the pre-filtration solution, the compound was truly dissolved. A significant drop in concentration indicates that a portion of the compound was present as a suspension and was removed by the filter.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the compound's properties is the first step in troubleshooting. Its structure dictates its behavior in different solvents.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₄H₁₈O₂[8]A high carbon-to-oxygen ratio indicates a predominantly non-polar, hydrophobic character.
Molecular Weight 218.29 g/mol [8]Moderate molecular weight.
Structure Long C14 aliphatic chain with conjugated double and triple bonds, and two terminal hydroxyl (-OH) groups.The long hydrocarbon chain is the primary driver of hydrophobicity and low water solubility. The two -OH groups provide limited polarity but are insufficient to overcome the non-polar nature of the backbone.
Calculated LogP 2.4[8]A positive LogP value confirms the compound is lipophilic, preferentially partitioning into non-polar environments over water.
Q2: What are the acceptable concentration limits for DMSO in cell-based assays?

A2: While DMSO is an excellent solvent, it is not biologically inert and can impact experimental results. The final concentration must be carefully controlled and reported.[9]

Final DMSO ConcentrationGeneral Cellular EffectsRecommendation
< 0.1% Generally considered safe for most cell lines with minimal impact on cell health or function.[10]Ideal Target: Aim for this range whenever possible for sensitive assays.
0.1% - 0.5% An acceptable working range for many cell lines, but may induce subtle effects.[3][10]Commonly Used: A vehicle control with the exact same DMSO concentration is absolutely mandatory.
0.5% - 1.0% Increased risk of cellular stress, altered gene expression, and differentiation induction in some cell types.[4]Use with Caution: Only if lower concentrations are not possible. Thorough validation with controls is critical.
> 1.0% Often associated with significant cytotoxicity, membrane damage, and overt assay interference.[4][10]Avoid: Results obtained at these concentrations are difficult to interpret and may be artifactual.

Crucial Note: Always include a "vehicle control" in your experimental design. This control should contain the highest concentration of DMSO (and any other excipients like HP-β-CD) used in your experiment but no test compound. This allows you to subtract any background effects caused by the solvent itself.[3]

Q3: How should I properly store solutions of this compound?

A3: Proper storage is vital to maintain the integrity of the compound. Polyacetylenes can be sensitive to degradation.

  • Primary Stock (in DMSO): Store in small, single-use aliquots in tightly sealed vials at -20°C or, for long-term storage, at -80°C. Aliquoting prevents repeated freeze-thaw cycles which can cause degradation and allow moisture absorption into the DMSO.

  • Protection from Light: The conjugated π-system of double and triple bonds makes the molecule susceptible to degradation by light. Store all solutions in amber vials or wrap clear vials in aluminum foil.

  • Aqueous Working Solutions: These should be prepared fresh for each experiment and should not be stored. The compound's stability in aqueous media is much lower than in anhydrous DMSO.

References

Troubleshooting unexpected results in experiments with (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles governing this molecule's behavior. This guide is structured to address the most common challenges encountered during the synthesis, handling, and analysis of this potent antibacterial compound and click chemistry reagent.[1] The unique conjugated enediyne core is responsible for its bioactivity but also presents specific stability and reactivity challenges that require careful consideration.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis and Purification Issues

The synthesis of conjugated enediynes often involves the coupling of terminal alkynes. A common route might involve a copper-catalyzed oxidative homocoupling (Glaser or Hay coupling) of a precursor like (E)-hept-4-en-6-yne-1,3-diol. The issues below are common to this class of reactions.

Question 1: My coupling reaction resulted in a very low or zero yield of the desired diol. What went wrong?

This is a frequent and frustrating issue. The root cause typically falls into one of three categories: catalyst issues, unwanted side reactions, or product instability.

  • Potential Cause A: Unwanted Side Reactions (e.g., Sonogashira Cross-Coupling)

    • The "Why": If your starting material is an iodo- or bromo-alkene precursor for a subsequent coupling step, you might be observing unwanted cross-coupling instead of the desired homocoupling. The choice of catalyst and reaction conditions is critical in directing the reaction pathway.[2]

    • Troubleshooting Steps:

      • Confirm the Reaction Type: For homocoupling (alkyne + alkyne), a Glaser or Hay coupling setup is appropriate.[3] Ensure you are not inadvertently using a palladium co-catalyst, which would favor Sonogashira cross-coupling.[4]

      • Optimize the Catalyst System: For a Hay coupling, the CuCl/TMEDA complex is often more effective and soluble than traditional Glaser catalysts.[3] The ligand can significantly impact the reaction rate and selectivity.[5]

      • Control the Atmosphere: The oxidant in these reactions is typically oxygen (from air). Ensure a slow but steady supply. A closed system with an air-filled balloon is a common technique. Too little oxygen will stall the reaction; too much can lead to over-oxidation and side products.

  • Potential Cause B: Catalyst Deactivation

    • The "Why": The active catalyst is a copper(I) acetylide complex.[5] Impurities in your starting materials or solvent, particularly strong coordinating species or reducing agents, can bind to the copper center and deactivate it.

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure your terminal alkyne precursor is free of any protecting groups, phosphines, or thiols from previous steps.

      • Use High-Purity Solvents: Use anhydrous, degassed solvents. Water can interfere with the base and catalyst activity.

      • Check Your Base: Use a non-coordinating, sterically hindered base if possible. The choice of base can influence copper speciation and reactivity.

  • Potential Cause C: Product Decomposition

    • The "Why": The enediyne product is significantly more reactive than the starting alkyne. Under the reaction conditions (heat, prolonged exposure to catalyst/base), it can polymerize or decompose.

    • Troubleshooting Steps:

      • Lower the Temperature: Run the reaction at the lowest temperature that still affords a reasonable rate (e.g., 0 °C to room temperature).

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the formation of the product. Stop the reaction as soon as the starting material is consumed to minimize product degradation.

Question 2: The reaction worked, but I have a complex mixture of products that is difficult to purify. How can I improve separation?

Purification is often as challenging as the synthesis itself due to the product's reactivity.

  • Potential Cause: On-Column Decomposition or Polymerization

    • The "Why": Standard silica gel is slightly acidic and has a high surface area, which can catalyze the decomposition or polymerization of sensitive compounds like enediynes. The heat generated from the mobile phase eluting through the column can also initiate polymerization.

    • Troubleshooting & Protocol:

      • Column Deactivation: Use silica gel that has been "deactivated" by treatment with a base. A common method is to prepare a slurry of silica in your eluent containing 1-2% triethylamine or pyridine. This neutralizes the acidic sites.

      • Temperature Control: If possible, perform the chromatography in a cold room or using a jacketed column cooled to 4-10 °C.

      • Rapid Elution: Use a slightly more polar solvent system than you normally would to expedite the elution of the compound, minimizing its residence time on the column.

      • Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

Section 2: Handling, Storage, and Stability

Question 3: My purified, off-white solid turned yellow/brown/blue upon storage. Is it still usable?

A color change is a definitive sign of decomposition. The most common culprit for diacetylenes is solid-state polymerization.

  • The "Why": In the crystal lattice, diacetylene monomers can be perfectly aligned for a topochemical 1,4-addition reaction to occur, forming a highly conjugated polydiacetylene backbone.[6][7] This process is often initiated by exposure to UV light or heat and results in a dramatic color change to blue, red, or purple, corresponding to the extended π-system of the polymer.[8] Oxidation is another potential degradation pathway.

To ensure the long-term viability of your compound, adhere strictly to the following storage protocol.

ParameterRecommended ConditionRationale
Temperature -20 °C or lower (-80 °C ideal)Reduces molecular motion, slowing both polymerization and oxidation kinetics.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the diol and enediyne functionalities.[9]
Light Darkness (Amber Vial/Aluminum Foil)Prevents UV-initiated topochemical polymerization.[8]
Form Crystalline SolidReduces surface area exposed to trace oxygen compared to an amorphous powder.
Purity Highest PossibleImpurities can act as initiation sites for decomposition or polymerization.
Section 3: Spectroscopic Characterization

Question 4: My ¹H NMR spectrum shows broad, poorly resolved peaks, even though the sample looks clean on TLC.

This is a common issue with highly conjugated, planar molecules.

  • Potential Cause A: Aggregation in Solution

    • The "Why": Planar, π-rich molecules like this compound can stack in solution via π-π interactions. This aggregation leads to slower tumbling in the NMR solvent, resulting in line broadening. This phenomenon is well-documented for the polymeric versions of these compounds.[10]

    • Troubleshooting Steps:

      • Use a More Polar/Disruptive Solvent: If you are using CDCl₃, try switching to DMSO-d₆ or a mixture of CDCl₃/Methanol-d₄. The latter was found to be effective for a similarly complex conjugated molecule.[11]

      • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 40-50 °C) can provide enough thermal energy to break up aggregates and sharpen the signals.

      • Dilute the Sample: Use the lowest concentration that still provides an adequate signal-to-noise ratio.

  • Potential Cause B: Presence of Paramagnetic Impurities

    • The "Why": Trace amounts of paramagnetic metals, especially residual copper from the synthesis, can cause significant line broadening in your NMR spectrum.

    • Troubleshooting Steps:

      • Purification Enhancement: During workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium chloride to sequester and remove residual copper salts.

      • Filter Through a Plug: Pass a solution of the compound through a small plug of silica or celite before final solvent removal to capture insoluble impurities.

Visualized Workflows and Pathways
Diagram 1: Troubleshooting Low Yield in Synthesis

This diagram outlines the decision-making process when faced with a low-yielding coupling reaction.

LowYieldTroubleshooting start Low Yield in Coupling Reaction check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Starting Material (SM) Unreacted? check_sm->sm_present complex_mix Complex Mixture of Products? check_sm->complex_mix If SM is consumed catalyst Hypothesis: Catalyst Inactivity sm_present->catalyst Yes conditions Hypothesis: Sub-optimal Conditions sm_present->conditions Yes side_rxn Hypothesis: Dominant Side Reaction complex_mix->side_rxn Yes degradation Hypothesis: Product Degradation complex_mix->degradation Yes solve_catalyst Action: - Re-purify SM - Use fresh, high-purity solvent - Check catalyst/ligand source catalyst->solve_catalyst solve_conditions Action: - Adjust O₂ supply - Screen different bases/solvents - Increase reaction time conditions->solve_conditions solve_side_rxn Action: - Confirm reaction type (homo- vs cross-coupling) - Remove competing reagents (e.g., Pd) - Modify catalyst/ligand side_rxn->solve_side_rxn solve_degradation Action: - Lower reaction temperature - Monitor closely and stop at completion - Use radical inhibitors degradation->solve_degradation

Caption: Troubleshooting workflow for low-yield synthesis reactions.

Diagram 2: Primary Degradation Pathways

This diagram illustrates the two main routes of decomposition for the title compound.

DegradationPathways cluster_poly Solid-State Polymerization cluster_ox Oxidation Monomer This compound (Off-white solid) Trigger_Poly Initiators: - UV Light - Heat - Pressure Monomer->Trigger_Poly Topochemical Reaction Trigger_Ox Initiators: - Oxygen (Air) - Peroxides Monomer->Trigger_Ox Radical or Nucleophilic Attack Polymer Polydiacetylene (Colored solid: Blue/Red) Trigger_Poly->Polymer Oxidized Oxidized Products (Carbonyls, epoxides, etc.) (Yellow/Brown amorphous solid) Trigger_Ox->Oxidized

Caption: The competing degradation pathways of polymerization and oxidation.

Safety First: Handling Acetylenic Compounds

Compounds containing diacetylene units require special handling precautions due to their potential instability.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[12][13]

  • Static Discharge: Highly unsaturated compounds can be sensitive to static discharge. When transferring the solid, ensure equipment is properly grounded, and consider using anti-static tools.[13]

  • Inert Atmosphere: Handle the solid under an inert atmosphere (e.g., in a glovebox) whenever possible to prevent oxidation.[12]

  • Avoid Copper Alloys: Do not use spatulas or equipment made of brass or bronze, as acetylene can form explosive acetylides with copper alloys containing >65% copper.[13][14] Stainless steel is preferred.

  • Thermal Stability: Avoid excessive heating. Perform thermal analyses like DSC on a small scale behind a blast shield first to determine its decomposition temperature.

By understanding the underlying chemistry and potential pitfalls associated with this compound, you can design more robust experiments, troubleshoot effectively, and ensure the integrity of your results.

References

Optimization of dosage for in vitro studies of (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

A Guide for Senior Application Scientists

Welcome to the technical support guide for this compound (TDD). This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this novel polyacetylene. Our goal is to equip you with the necessary information to optimize in vitro experimental design and ensure the integrity of your results.

Section 1: FAQs - Compound Characterization & Handling

This section addresses the most common initial questions regarding the physical properties and handling of TDD.

Q1: What is this compound and what are its key properties?

A1: this compound is a naturally occurring polyacetylene compound.[1][2] It has been isolated from plants such as Atractylodes japonica and has demonstrated biological activities, including antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) with reported Minimum Inhibitory Concentration (MIC) values ranging from 4-32 μg/mL.[1] Its structure, characterized by a long carbon chain with conjugated double and triple bonds, makes it a lipophilic molecule.[3][4]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₈O₂ --INVALID-LINK--[3]
Molecular Weight ~218.29 g/mol --INVALID-LINK--[3]
CAS Number 120166-71-4 --INVALID-LINK--[3]
Appearance Varies (often an oil or solid) General Knowledge

| Known Solubility | Soluble in DMSO, Acetone, Chloroform | --INVALID-LINK--[5] |

Q2: What is the best solvent for preparing stock solutions of TDD for in vitro studies?

A2: Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of TDD.[5]

  • Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it ideal for compounds like TDD that have poor aqueous solubility.[6]

  • Best Practice: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. This minimizes the volume of solvent added to your cell cultures, thereby reducing the risk of solvent-induced toxicity.[7][8] For experiments, the final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% (v/v) to avoid off-target effects on cell viability and function.[9] Some robust cell lines may tolerate up to 0.5%, but this must be validated with a vehicle control.[9][10]

Q3: How should I store stock solutions of TDD?

A3: Proper storage is critical to maintaining the integrity of the compound. Polyacetylenes can be sensitive to light, temperature, and oxidation.[4][11][12]

  • Storage Protocol:

    • Store the primary DMSO stock solution at -20°C or -80°C in small, single-use aliquots.

    • Use amber vials or wrap tubes in foil to protect the compound from light, which can cause degradation of conjugated systems.

    • Minimize freeze-thaw cycles. Aliquoting prevents the need to thaw the entire stock for each experiment, which preserves the compound's stability.

Q4: Is TDD stable in aqueous cell culture media?

A4: This is a critical consideration. Polyacetylenes, particularly those with conjugated diyne moieties, can be unstable in aqueous, oxidative environments like cell culture media.[4][11][12]

  • Expert Insight: The compound's stability can be influenced by the pH of the media, the presence of serum proteins (which it may bind to), and exposure to light and oxygen. Degradation can lead to a loss of activity and potentially produce cytotoxic byproducts, confounding experimental results. It is highly recommended to prepare fresh dilutions in media for each experiment from the frozen DMSO stock and to consider the duration of your assay. For long-term incubations (>24-48 hours), the effective concentration of the compound may decrease over time.

Section 2: A Systematic Workflow for Dosage Optimization

Q5: What is a systematic approach to determining the optimal dose range for TDD in my specific cell line?

A5: A two-phased approach is essential. First, a broad range-finding assay establishes the cytotoxic profile, which is then used to design a focused, definitive dose-response experiment for your specific biological question. This ensures that you are working with concentrations that are both biologically active and non-lethal (unless cytotoxicity is the endpoint).

Phase 1: Range-Finding Cytotoxicity Assay

The objective here is to determine the maximum tolerated concentration and identify a broad dose range that spans from no effect to complete cell death.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial reductase enzymes.[13][14][15][16][17]

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.

  • Compound Preparation: Prepare a 2X working stock of each TDD concentration by diluting your primary DMSO stock in serum-free or complete culture medium. Create a broad, logarithmic dilution series.

  • Dosing: Remove the old medium from the cells and add an equal volume of the 2X TDD working stock to the corresponding wells. This brings the compound to a 1X final concentration. Crucially, include a "vehicle control" group containing the highest final concentration of DMSO used in the experiment (e.g., 0.1%).

  • Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[13][15][16] Live cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm.[13][15]

Table 2: Example Broad Dilution Series for Range-Finding

Final Concentration (µM)
100
30
10
3
1
0.3
0.1
Vehicle (DMSO) Control

| Untreated Control |

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed Cells in 96-Well Plate Prep 2. Prepare Broad Log-Scale Dilutions of TDD Dose 3. Dose Cells (Include Vehicle Control) Prep->Dose Incubate 4. Incubate for 24-72h Dose->Incubate Assay 5. Perform MTT Viability Assay Incubate->Assay Read 6. Read Absorbance Assay->Read Analyze 7. Plot % Viability vs. Log[Concentration] Read->Analyze Result Identify Max Tolerated Dose & Broad Activity Range Analyze->Result

Caption: Workflow for a range-finding cytotoxicity assay.
Phase 2: Definitive Dose-Response Assay

Based on the results from Phase 1, you can now design an experiment with a narrower, more focused range of concentrations to precisely determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) for your biological endpoint of interest.

  • Causality & Self-Validation: This focused approach increases the accuracy and reproducibility of your results. The range should be centered around the approximate effective concentration observed in the range-finding study. Using more data points within this narrower range allows for more robust curve fitting and a more reliable determination of potency.

Table 3: Example Focused Dilution Series for Definitive Dose-Response (Assuming range-finding showed activity between 1 and 10 µM)

Final Concentration (µM)
20
15
10
7.5
5.0
2.5
1.0
0.5
Vehicle (DMSO) Control

| Untreated Control |

G Input Results from Range-Finding Assay (e.g., activity between 1-10 µM) Decision Select a narrower concentration range around the estimated IC50/EC50 Input->Decision Action Perform functional assay (e.g., gene expression, protein phosphorylation) with focused 8-12 point dilution series Decision->Action Output Generate high-resolution dose-response curve Action->Output Final Calculate precise IC50/EC50 value Output->Final

Caption: Decision-making flow for designing a definitive dose-response assay.

Section 3: Troubleshooting Guide

Q1: My compound precipitated when I added it to the cell culture medium. What should I do?

A1: Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous medium.

  • Solution 1 (Reduce Solvent Shock): Instead of adding a small volume of high-concentration TDD in DMSO directly to a large volume of media, first create an intermediate dilution in a smaller volume of media. Pre-warming the media to 37°C can also help. Add the compound dropwise while gently vortexing the media to facilitate rapid dispersion.

  • Solution 2 (Check Final DMSO Concentration): Ensure your final DMSO concentration is not too low if your compound is highly lipophilic. While aiming for <0.1% is ideal, sometimes a slightly higher concentration (e.g., 0.25-0.5%) is necessary to maintain solubility. Always run a parallel vehicle control at this new, higher DMSO concentration to confirm it is not causing toxicity.[9][18]

  • Solution 3 (Serum Content): If using serum-free media, the absence of proteins like albumin can reduce the solubility of lipophilic compounds. Consider if your experiment can be performed in low-serum (e.g., 1-2%) media.

Q2: I'm seeing high variability between my replicates. What could be the cause?

A2: High variability can undermine the statistical power of your experiment.[19][20]

  • Cause 1 (Inconsistent Cell Seeding): Ensure you have a homogenous single-cell suspension before plating. When seeding, gently swirl the cell suspension between pipetting to prevent settling. Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile PBS or media.

  • Cause 2 (Compound Instability/Precipitation): If the compound is degrading or precipitating over the course of the experiment, this will introduce significant variability. Visually inspect the wells for precipitates before reading the plate. Consider shorter incubation times if stability is a concern.[12]

  • Cause 3 (Pipetting Inaccuracy): Use calibrated pipettes and proper technique. When performing serial dilutions, ensure thorough mixing at each step.

Q3: I observed significant cytotoxicity at very low concentrations, which was unexpected. Why might this happen?

A3: Unexpectedly high toxicity can arise from several factors.

  • Possibility 1 (Solvent Toxicity): Double-check your dilution calculations to confirm the final DMSO concentration is in a non-toxic range (<0.1% - 0.5%). Your vehicle control is essential for diagnosing this issue.[9][10][18][21]

  • Possibility 2 (Compound Instability): The degradation products of TDD could be more toxic than the parent compound. The reactive diyne structure is susceptible to reactions that could generate cytotoxic species.

  • Possibility 3 (Cell Line Sensitivity): The specific cell line you are using may be uniquely sensitive to TDD's mechanism of action.

Q4: I'm not observing any biological effect, even at concentrations that are not cytotoxic. What are the potential reasons?

A4: A lack of effect can be as informative as a positive result, but you must rule out technical issues.

  • Reason 1 (Poor Bioavailability): The compound may have precipitated out of solution or adsorbed to the plastic of the well plate, lowering the effective concentration available to the cells.

  • Reason 2 (Compound Degradation): The compound may have degraded in the aqueous media during the incubation period.[12] Consider a shorter assay duration or re-dosing the cells during a long-term experiment.

  • Reason 3 (Incorrect Biological Context): The molecular target of TDD may not be present or functionally relevant in your chosen cell line. Confirm that the pathway you are investigating is active in your model system.

  • Reason 4 (Incorrect Timing): The time point you selected for your endpoint measurement (e.g., 24 hours for gene expression) may be too early or too late to observe the desired effect. A time-course experiment may be necessary.

References

Technical Support Center: A Guide to Handling (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this valuable compound during experiments. By understanding its inherent sensitivities and adopting rigorous handling protocols, you can ensure the integrity of your starting material and the reproducibility of your results.

I. Understanding the Molecule: Inherent Instabilities

This compound is a polyacetylene compound containing a conjugated system of double and triple bonds, as well as hydroxyl functional groups. This structure, while conferring its desired biological and chemical properties, also makes it susceptible to several degradation pathways. The primary concerns are its sensitivity to atmospheric oxygen, light, heat, and potentially acidic or basic conditions.

The conjugated enediyne core is of particular importance. Such systems can undergo a thermally or photochemically induced rearrangement known as the Bergman cyclization.[1][2][3] This process generates highly reactive diradical species that can lead to a cascade of unintended reactions and decomposition of the parent molecule.[4][5] Furthermore, like other polyacetylenes, the compound is prone to oxidation when exposed to air, which can disrupt the conjugated system and lead to a loss of activity.[6][7] The presence of hydroxyl groups may also introduce pH sensitivity.

II. Frequently Asked Questions (FAQs)

Q1: My compound changed color upon storage. What does this indicate?

A1: A color change, such as turning yellow or brown, is a common indicator of degradation. This is often due to oxidation from exposure to air and/or polymerization initiated by light.[8] It is crucial to store the compound under an inert atmosphere, protected from light, and at low temperatures.

Q2: I am observing unexpected peaks in my NMR/LC-MS analysis. Could this be due to degradation?

A2: Yes, the appearance of new, unidentified peaks is a strong sign that your compound has started to degrade. These could be byproducts of oxidation, cyclization, or other side reactions. It is advisable to always run a quality control check on your material before use, especially if it has been in storage for an extended period.

Q3: What are the ideal storage conditions for this compound?

A3: For long-term storage, the compound should be kept as a solid in a sealed vial under a dry, inert atmosphere (argon or nitrogen) at -20°C or below, and protected from all sources of light. For short-term storage of solutions, use degassed solvents and store in a sealed container under an inert atmosphere in a freezer.

Q4: Can I handle this compound on the open bench?

A4: It is strongly advised against handling this compound on an open bench for extended periods. Its sensitivity to air and moisture necessitates the use of controlled environments like a glove box or Schlenk line techniques to maintain its integrity.[8]

III. Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or no reactivity in a reaction Degradation of the starting material due to improper storage or handling.1. Verify the integrity of the compound using a suitable analytical technique (e.g., NMR, LC-MS) before use. 2. Ensure all handling procedures are performed under a strict inert atmosphere.[8] 3. Use freshly opened or recently purified material for critical experiments.
Inconsistent experimental results - Partial degradation of the compound. - Contamination from solvents or glassware. - Variations in experimental conditions (e.g., light exposure, temperature).1. Standardize your handling and storage protocols meticulously. 2. Always use freshly distilled and thoroughly degassed solvents. 3. Ensure all glassware is oven-dried to remove adsorbed moisture. 4. Conduct reactions in flasks wrapped in aluminum foil to prevent light exposure.
Formation of insoluble material Polymerization or cross-linking of the compound.1. Avoid prolonged exposure to heat and light. 2. If heating is necessary, do so under an inert atmosphere and for the minimum time required. 3. Consider if the solvent used is appropriate and has been properly degassed.
Reaction mixture changes color unexpectedly Onset of degradation during the experiment.1. Immediately assess the reaction conditions. Ensure the inert atmosphere is maintained. 2. Check for any potential sources of contamination that may have been introduced. 3. If possible, take an aliquot for analysis to identify potential byproducts.

IV. Experimental Protocols: Best Practices for Handling

To minimize degradation, it is imperative to employ rigorous techniques for handling air- and moisture-sensitive compounds.

Protocol 1: Aliquoting and Weighing the Solid Compound

This protocol outlines the steps for safely handling the solid material to prepare for an experiment.

Objective: To accurately weigh and dispense the solid compound without exposing it to ambient air and moisture.

Required Equipment:

  • Nitrogen or Argon-filled glove box

  • Analytical balance inside the glove box

  • Spatulas and weighing paper

  • Vials with septum-sealed caps

Procedure:

  • Transfer the sealed container of this compound into the glove box antechamber.

  • Purge the antechamber with inert gas for the recommended number of cycles.

  • Once inside the glove box, allow the container to equilibrate to the glove box temperature to prevent condensation.

  • Carefully open the container and weigh the desired amount of the solid onto weighing paper using a pre-tared vial.

  • Immediately seal the vial containing the weighed compound with a septum cap.

  • Securely reseal the main container of the compound.

  • The aliquoted vial can now be used for preparing a stock solution.

Protocol 2: Preparing a Stock Solution Using Schlenk Line Technique

This protocol is for researchers who do not have access to a glove box.

Objective: To prepare a solution of the compound using an inert gas manifold (Schlenk line) to prevent exposure to air.

Required Equipment:

  • Schlenk flask with a sidearm

  • Septum

  • Source of dry, inert gas (Argon or Nitrogen)

  • Vacuum pump

  • Degassed solvent

  • Gas-tight syringe

Procedure:

  • Place the weighed solid of this compound into a dry Schlenk flask.

  • Seal the flask with a septum.

  • Connect the flask to the Schlenk line via the sidearm.

  • Carefully evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Using a gas-tight syringe, transfer the required volume of degassed solvent into the Schlenk flask through the septum.

  • Gently swirl the flask to dissolve the compound. The resulting solution is now under a positive pressure of inert gas and can be used for subsequent reactions by transferring it via a cannula or syringe.

V. Visualization of Degradation Pathways and Prevention Workflow

Diagram 1: Key Degradation Pathways

This diagram illustrates the primary factors that can lead to the degradation of this compound.

Potential Degradation Pathways cluster_factors Degradation Factors A This compound (Stable Form) B Oxidized Products A->B Oxidation C Polymerized/Cross-linked Products A->C Polymerization D Bergman Cyclization Products (Diradicals) A->D Cycloaromatization F1 Oxygen (Air) F1->B F2 Light (UV/Visible) F2->C F2->D F3 Heat F3->D

Caption: Primary degradation pathways for the target compound.

Diagram 2: Experimental Workflow for Minimizing Degradation

This workflow provides a logical sequence of steps to follow during an experiment to ensure the stability of the compound.

Workflow for Compound Stability Start Start Storage Store Solid Compound (-20°C, Inert Gas, Dark) Start->Storage Handling Weigh & Aliquot (Glove Box / Schlenk Line) Storage->Handling Solution Prepare Stock Solution (Under Inert Gas) Handling->Solution Solvent Prepare Degassed Solvent Solvent->Solution Reaction Perform Reaction (Inert Atmosphere, Protected from Light) Solution->Reaction Analysis Analyze Products Reaction->Analysis

Caption: Recommended experimental workflow to prevent degradation.

By adhering to these guidelines, researchers can significantly reduce the risk of degradation of this compound, leading to more reliable and reproducible experimental outcomes.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Best Practices for Handling and Storage of Polyacetylene Compounds. Retrieved from --INVALID-LINK--

  • Bergman cycloaromatization of acyclic enediynes. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Bergman Cyclization. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Bergman Cyclization. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, November 14). Bergman cyclization. Retrieved from --INVALID-LINK--

  • Červinka, O., & Dědek, V. (1993). Autoxidative Degradation of Poly(phenylacetylene). Collection of Czechoslovak Chemical Communications, 58(11), 2607-2612.

  • Fouad, F. S., et al. (2007). Synthesis and Protein Degradation Capacity of Photoactivated Enediynes. The Journal of Organic Chemistry, 72(11), 4136-4146.

  • Jones, G. B., et al. (2019). Enhancement of Cytotoxicity of Enediyne Compounds by Hyperthermia: Effects of Various Metal Complexes on Tumor Cells. International Journal of Molecular Sciences, 20(23), 6031.

  • Konz, J. R., et al. (2017). Characterization and initial demonstration of in vivo efficacy of a novel heat-activated metalloenediyne anti-cancer agent. Oncotarget, 8(61), 104271–104283.

  • Wikipedia. (2023, December 1). Polyacetylene. Retrieved from --INVALID-LINK--

References

Common pitfalls in the isolation of (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol from natural sources

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isolation of (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the isolation of this compound. As a Senior Application Scientist, I have compiled this guide to address the common pitfalls and challenges encountered during the extraction and purification of this potent, yet notoriously unstable, polyacetylene from natural sources. This document moves beyond simple protocols to explain the underlying chemistry, helping you to troubleshoot effectively and optimize your isolation strategy.

The inherent reactivity of the conjugated diyne and diene functionalities in the molecule makes it highly susceptible to degradation.[1] Understanding and mitigating these stability issues at every step is paramount for a successful isolation.

Frequently Asked Questions (FAQs)

This section provides quick answers to common queries regarding this compound.

Q1: What are the primary natural sources of this compound?

This polyacetylene diol is predominantly found in plants of the Asteraceae family.[2] Notable sources include the rhizomes of Atractylodes species such as Atractylodes lancea and Atractylodes macrocephala, as well as Launaea capitata.[3][4][5]

Q2: What are the key chemical properties and stability concerns I should be aware of?

The defining feature of this compound is its polyacetylene core, which consists of conjugated double and triple bonds. This system is highly susceptible to oxidation, polymerization, and degradation upon exposure to light, heat, and oxygen.[1][6] The diol functional groups also influence its polarity and solubility. Atractylodin, a related polyacetylene, has shown chemical instability at both high and freezing temperatures.[7]

Q3: Why is it crucial to work under an inert atmosphere and in the dark?

Polyacetylenes are extremely sensitive to air and light.[8] Oxygen can lead to oxidative degradation of the conjugated system, while UV light can induce polymerization and isomerization, resulting in a complex mixture of byproducts and significant loss of your target compound. Therefore, all handling steps should be performed under an inert gas (like argon or nitrogen) and with protection from light, for instance, by using amber glassware or wrapping containers in aluminum foil.

Q4: What are the ideal storage conditions for both extracts and the purified compound?

For maximum stability, samples should be stored under an inert atmosphere at low temperatures, preferably at -20°C or below, and protected from light.[8] A standard desiccator is insufficient as it does not protect from oxygen. For long-term storage of the purified compound, it is best to store it as a solid or in a degassed, anhydrous solvent in a sealed, airtight container.

Troubleshooting Guide: From Extraction to Pure Compound

This guide addresses specific issues you may encounter during the isolation process in a question-and-answer format.

Extraction & Initial Processing

Q5: My initial extract shows a low yield or complete absence of the target compound. What could be the issue?

Several factors could contribute to a low yield at the extraction stage. Let's break them down:

  • Solvent Choice: The polarity of your extraction solvent is critical. While methanol is often used for extracting polar compounds, polyacetylenes are typically more lipophilic.[9] An initial extraction with a less polar solvent like hexane or ethyl acetate, or a sequential extraction, might be more effective.[10] For instance, studies on carrot juice have shown that reducing the pH of the extraction medium can significantly improve polyacetylene recovery.[11]

  • Plant Material Quality: The concentration of polyacetylenes can vary significantly depending on the plant's harvesting time and storage conditions.[12] Ensure you are using high-quality, properly identified plant material.

  • Extraction Method: Prolonged exposure to high temperatures during extraction (e.g., reflux) can degrade the compound. Consider using extraction methods that operate at or below room temperature, such as maceration or ultrasound-assisted extraction, with careful temperature control.

Q6: I'm observing significant degradation of the target compound in my crude extract. How can I prevent this?

Degradation in the crude extract is a common problem. Here’s how to mitigate it:

  • Work Quickly and Cold: Process the plant material and the resulting extract as quickly as possible. Keep the extract on ice or at 4°C whenever possible.

  • Protect from Light and Air: From the moment of extraction, use amber glassware or foil-wrapped containers. If possible, bubble your solvents with an inert gas like argon or nitrogen before use to remove dissolved oxygen.

  • Control the pH: Acidic conditions have been shown to improve the stability of some polyacetylenes during extraction and storage.[11] Consider acidifying your extraction solvent slightly (e.g., with 0.1% acetic or formic acid), but be mindful that this could affect the extraction of other compounds.

  • Remove Water: Ensure your solvents are dry, as water can participate in degradation pathways.

Chromatographic Purification

HPLC_Troubleshooting start Problematic Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? peak_shape->retention No tailing Tailing/Broadening peak_shape->tailing Yes, Tailing split Split Peaks peak_shape->split Yes, Split ghost_peaks Ghost/New Peaks? retention->ghost_peaks No rt_drift Drifting/Irregular RT retention->rt_drift Yes ghost Appearance of New Peaks ghost_peaks->ghost Yes sol_A Solution: - Check for secondary interactions (use different column/mobile phase) - Ensure sample solvent is weaker than mobile phase - Check for column void tailing->sol_A sol_B Solution: - Ensure sample is fully dissolved - Check for partially plugged frit - Injection solvent mismatch split->sol_B sol_C Solution: - Check mobile phase composition (prepare fresh) - Ensure proper column equilibration - Check for leaks or pump issues - Control column temperature rt_drift->sol_C sol_D Solution: - On-column degradation (use fresh sample, run at lower temp) - Contamination from mobile phase or system - Carryover from previous injection ghost->sol_D

Caption: Troubleshooting common HPLC issues.

Q7: I'm struggling to separate the diol from structurally similar compounds on a silica gel column. What are my options?

Co-elution is a frequent challenge due to the presence of other polyacetylenes with similar polarities in the extract.

  • Solvent System Optimization: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). Small, incremental increases in polarity can often resolve closely eluting compounds.

  • Alternative Stationary Phases: Consider using silver nitrate-impregnated silica gel. The silver ions can interact with the double and triple bonds of the polyacetylenes, providing an additional separation mechanism based on the degree of unsaturation.

Q8: My HPLC chromatogram shows broad or tailing peaks for the diol. What is the likely cause?

Poor peak shape in HPLC can be due to several factors.[13][14]

  • Column Choice: A C18 column is a good starting point, but the diol may have secondary interactions with residual silanols on the silica backbone, causing tailing. Try a column with end-capping or a different stationary phase like a phenyl-hexyl column, which can offer different selectivity for compounds with pi systems.

  • Mobile Phase pH: If your mobile phase is unbuffered, small pH changes can affect the ionization state of any acidic or basic impurities, leading to inconsistent peak shapes. While the diol itself is neutral, buffering the mobile phase (e.g., with 0.1% formic acid) can often improve peak symmetry.

  • Sample Solvent: Injecting your sample in a solvent that is stronger than the mobile phase can cause peak distortion.[14] Whenever possible, dissolve your sample in the initial mobile phase.

Q9: I'm noticing new, unexpected peaks appearing in my chromatograms, especially when samples are left in the autosampler. What's happening?

This is a classic sign of compound instability. The new peaks are likely degradation products.

  • On-Column/In-Vial Degradation: The longer your compound sits in the autosampler or on the column, the more likely it is to degrade. Keep your autosampler cooled (e.g., 4°C), use fresh samples for each injection sequence, and minimize analysis time.

  • Mobile Phase Reactivity: Ensure your mobile phase solvents are of high purity and are degassed. Trace metal impurities in the solvent or HPLC system can catalyze degradation.

Q10: My recovery from semi-preparative HPLC is very low. Where is my compound going?

Low recovery during purification is frustrating. Here are some potential culprits:

  • Adsorption: The compound may be irreversibly adsorbing to the stationary phase or parts of the HPLC system. Priming the column with a few injections of a standard or a crude extract can sometimes passivate active sites.

  • Degradation during Collection: The compound can degrade in the collection tubes if exposed to light and air. Collect fractions into tubes that are pre-filled with a small amount of a suitable antioxidant (like BHT) or that have been flushed with an inert gas. Evaporate the solvent immediately under reduced pressure and at low temperature.

Post-Purification & Characterization

Q11: My purified compound degrades almost immediately after I evaporate the solvent. How should I handle the final product?

The pure compound is often much less stable than when it is in a crude mixture.

  • Minimize Exposure: Once the solvent is removed, immediately place the compound under a high vacuum to remove any residual solvent and then backfill the container with an inert gas like argon.

  • Storage Solution: For long-term storage, it's best to dissolve the purified compound in a degassed, anhydrous solvent (e.g., HPLC-grade acetonitrile or acetone) at a known concentration, and store it in sealed vials at -80°C.[8]

Q12: My NMR or MS data is inconsistent or suggests the presence of impurities, even after careful purification. What should I check?

  • Residual Solvents: Ensure all purification solvents have been thoroughly removed under high vacuum.

  • Degradation Products: The "impurities" may be degradation products that formed during the characterization process itself. For NMR, use deuterated solvents that have been degassed and acquire the data promptly.

  • Re-check Purity: Run a quick analytical HPLC of your "pure" sample. If new peaks have appeared, your sample has degraded, and you will need to re-purify a small amount immediately before any bioassays or further characterization.

Detailed Protocols & Methodologies

Protocol 1: Recommended Extraction and Initial Purification Workflow

This protocol is a general guideline and may need optimization based on the specific plant material.

  • Preparation: All steps must be carried out with minimal exposure to light and air. Use amber glassware and pre-sparge all solvents with argon or nitrogen for 15-20 minutes.

  • Extraction:

    • Grind the dried and powdered plant material (e.g., rhizomes of Atractylodes macrocephala).[15]

    • Extract the powder with ethyl acetate at room temperature with stirring for 24 hours. Repeat this process three times.

    • Combine the extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 30°C.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Pre-adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column packed in hexane.

    • Elute the column with a stepwise gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.

    • Pool the relevant fractions and evaporate the solvent under reduced pressure.

Isolation_Workflow cluster_0 Extraction & Initial Processing cluster_1 Purification cluster_2 Final Handling plant_material Dried Plant Material (e.g., Atractylodes rhizomes) extraction Solvent Extraction (e.g., Ethyl Acetate, Room Temp) Protect from light/air plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (Hexane/EtOAc gradient) crude_extract->silica_gel fractions Enriched Fractions silica_gel->fractions semi_prep Semi-Preparative HPLC (e.g., C18 column, MeCN/H2O) pure_compound Pure (6e,12e)-Tetradecadiene- 8,10-diyne-1,3-diol semi_prep->pure_compound fractions->semi_prep evaporation Solvent Evaporation (Low temp, reduced pressure) pure_compound->evaporation storage Storage (-80°C, under Argon, in the dark) evaporation->storage

Caption: General workflow for isolation.

Protocol 2: General Guidelines for HPLC Method Development
  • Column: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. Both solvents should be HPLC grade and sparged with helium or filtered under vacuum to degas.

  • Gradient: A typical starting gradient would be from 40% acetonitrile in water to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a diode array detector (DAD) to monitor the elution. Polyacetylenes have characteristic UV spectra that can aid in identification.

  • Temperature: Maintain the column at a constant, slightly above ambient temperature (e.g., 25-30°C) to ensure reproducible retention times.

Data Summary Tables

Table 1: Recommended Solvents for Extraction and Chromatography

StepSolvent SystemRationale
Initial Extraction Hexane, Ethyl Acetate, or DichloromethaneMatches the generally non-polar nature of polyacetylenes.[9][16]
Silica Gel Chromatography Hexane / Ethyl Acetate GradientGood for separating compounds based on polarity.[15]
Reversed-Phase HPLC Acetonitrile / Water or Methanol / WaterStandard mobile phases for C18 columns, offering good resolution.

Table 2: Stability and Storage Recommendations

ConditionRecommendationJustification
Light Work in a dimly lit room, use amber glassware or foil.Prevents photo-induced polymerization and degradation.[8]
Atmosphere Use degassed solvents and work under an inert gas (Ar, N₂).Prevents oxidation of the conjugated system.[1]
Temperature Keep samples at 4°C or on ice during processing. Store at -20°C to -80°C.Slows the rate of degradation reactions.[8]
pH Use slightly acidified solvents for extraction where appropriate.Can improve stability and extraction efficiency.[11]

By understanding the inherent instability of this compound and implementing these preventative and troubleshooting measures, you can significantly improve your chances of successfully isolating this valuable natural product.

References

Technical Support Center: Synthesis and Purification of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable polyacetylene. Our aim is to provide practical, field-proven insights to enhance the purity and yield of your final product.

I. Understanding the Molecule and Synthetic Challenges

This compound is a long-chain polyacetylene characterized by a conjugated system of two double bonds and two triple bonds, with hydroxyl groups at positions 1 and 3.[1][2] This intricate structure, while responsible for its biological activity, also presents significant challenges in its synthesis and purification. The conjugated enediyne core is susceptible to degradation, and the synthesis often yields a mixture of closely related impurities.

A common synthetic strategy for such molecules involves the coupling of smaller, functionalized fragments. A plausible route is the Sonogashashi or Glaser-Hay coupling of a vinyl halide with a terminal alkyne. This approach, while powerful, can lead to a range of impurities that co-elute with the desired product, making purification a critical and often challenging step.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My final product is a complex mixture, and the NMR spectrum is difficult to interpret. What are the likely impurities?

A1: A complex product mixture is a common issue. The impurities largely depend on the synthetic route employed. Assuming a coupling reaction (e.g., Sonogashira or Glaser-Hay), the most probable impurities are:

  • Homocoupled Byproducts: The Glaser-Hay coupling, in particular, is known for producing symmetrical 1,3-diynes from the oxidative homocoupling of terminal alkynes.[3][4][5] This can result in the dimerization of your starting alkynes.

  • Unreacted Starting Materials: Incomplete reactions will leave residual vinyl halides and terminal alkynes in your crude product.

  • Geometric Isomers: The formation of (Z)-isomers at the double bonds can occur, leading to diastereomeric impurities that are often difficult to separate from the desired (E,E)-isomer.

  • Oxidation/Degradation Products: Polyacetylenes, especially enediynes, can be unstable and susceptible to oxidation and polymerization, particularly when exposed to air, light, or heat for extended periods.[6][7][8]

To identify these impurities, it is crucial to analyze your crude product by high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HMBC, HSQC).

Q2: I'm struggling to remove the homocoupled diyne byproduct. What purification strategy is most effective?

A2: The homocoupled byproduct often has a polarity similar to the desired product, making separation challenging. A multi-step purification approach is often necessary.

  • Flash Column Chromatography: This is the first and most critical step. Due to the potential instability of the compound, a rapid purification is recommended.[9]

  • Recrystallization: If column chromatography alone is insufficient, recrystallization can be a powerful technique to remove closely related impurities.

Q3: My compound appears to be degrading during column chromatography. How can I minimize this?

A3: The instability of polyacetylenes is a significant hurdle.[6][7][8] Here are several strategies to mitigate degradation:

  • Use Deactivated Silica/Alumina: Acidic silica gel can promote decomposition. Use silica gel that has been neutralized with a base (e.g., triethylamine) in the eluent.

  • Work Quickly and at Low Temperature: Prepare your column and fractions in a cold room if possible. Do not leave the compound on the column for an extended period.

  • Solvent Choice: Use freshly distilled, deoxygenated solvents for both your sample and the mobile phase.

  • Inert Atmosphere: If your compound is particularly sensitive, consider performing the chromatography under an inert atmosphere (e.g., argon or nitrogen).

Q4: What are the best solvent systems for column chromatography of this compound?

A4: The polarity of this diol makes a gradient elution with a mixture of a non-polar and a polar solvent ideal.

  • Initial Elution: Start with a non-polar solvent like hexane or petroleum ether to elute non-polar impurities.

  • Gradient Elution: Gradually increase the polarity by adding ethyl acetate or diethyl ether. A typical gradient might be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.

  • TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to ensure good separation between your product and impurities.

Q5: Recrystallization attempts have resulted in an oil or very poor recovery. What can I do?

A5: Oiling out is a common problem with long-chain, unsaturated molecules.

  • Solvent Selection: The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold. For a diol like this, consider solvent pairs such as:

    • Ethyl acetate/Hexane

    • Dichloromethane/Hexane

    • Acetone/Water (use with caution due to the compound's potential instability in water)

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often leads to the formation of an oil.

  • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to induce crystallization.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade, freshly distilled and deoxygenated)

  • Ethyl acetate (HPLC grade, freshly distilled and deoxygenated)

  • Triethylamine (optional, for deactivation)

  • Crude this compound

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. If deactivation is needed, add 0.5-1% triethylamine to the hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, and then carefully add it to the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate in increments (e.g., 5%, 10%, 20%, etc.).

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30 °C).

Protocol 2: Recrystallization

Materials:

  • Purified (but still impure) this compound from column chromatography

  • Selected recrystallization solvent pair (e.g., ethyl acetate/hexane)

  • Erlenmeyer flask, condenser, heating mantle, ice bath

Procedure:

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat gently with stirring until the solid dissolves completely.

  • Induce Cloudiness: Slowly add the less polar solvent (e.g., hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy.

  • Clarification: Add a few more drops of the more polar solvent until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold, less polar solvent, and dry them under vacuum.

IV. Visualizations

Synthesis_and_Impurities cluster_synthesis Plausible Synthetic Pathway (Sonogashira Coupling) cluster_impurities Potential Impurities A Starting Material A (Vinyl Halide) C Crude Product Mixture A->C Pd/Cu Catalyst, Base B Starting Material B (Terminal Alkyne) B->C D This compound (Desired Product) C->D Purification I1 Homocoupled B C->I1 I2 Unreacted A C->I2 I3 Unreacted B C->I3 I4 Geometric Isomers C->I4

Caption: Plausible synthetic route and potential impurities.

Purification_Workflow Start Crude Product (Mixture) Step1 Flash Column Chromatography (Hexane/Ethyl Acetate Gradient) Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Step2 Recrystallization (e.g., Ethyl Acetate/Hexane) Decision1->Step2 No End_ModeratePurity Acceptable Purity Product Decision1->End_ModeratePurity Yes Decision2 Purity > 99%? Step2->Decision2 End_HighPurity High Purity Product Decision2->End_HighPurity Yes Recycle Re-purify (e.g., HPLC) Decision2->Recycle No

Caption: Recommended purification workflow.

V. Quantitative Data Summary

Purification StepTypical Purity Range (%)Common Impurities RemovedKey Considerations
Flash Column Chromatography 85 - 95Unreacted starting materials, some homocoupled productsSpeed is crucial to prevent degradation. Use of deactivated silica is recommended.
Recrystallization > 99Geometric isomers, closely related byproductsSlow cooling is essential to avoid oiling out. Proper solvent selection is critical.
Preparative HPLC > 99.5Trace impurities, isomersFor achieving the highest purity, but may lead to lower recovery and potential for on-column degradation.

VI. References

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Lam, J. W. Y., Luo, J., Dong, Y., Cheuk, K. K. L., & Tang, B. Z. (2002). Functional Polyacetylenes: Synthesis, Thermal Stability, Liquid Crystallinity, and Light Emission of Polypropiolates. Macromolecules, 35(23), 8297–8305.

  • Ming, X.-X., Wu, S., Tian, Z.-Y., Song, J.-W., & Zhang, C.-P. (2021). (2-Bromoethyl)diphenylsulfonium triflate and diphenyl(vinyl)sulfonium triflate are powerful vinylation reagents for Sonogashira cross-coupling reactions with terminal alkynes. Organic Letters, 23(17), 6795–6800.

  • Khan, M. S., Al-Mandhary, M. R. A., Al-Suti, M. K., Ahrens, B., Mahon, M. F., Male, L., Raithby, P. R., Boothby, C. E., & Köhler, A. (2003). Synthesis, characterisation and optical spectroscopy of diynes and poly-ynes containing derivatised fluorenes in the backbone. Journal of the Chemical Society, Dalton Transactions, (23), 4444-4452.

  • Glaser Coupling. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Development of optimized conditions for Glaser-Hay bioconjugations. (2017). RSC advances, 7(53), 33527–33532.

  • HPLC Analysis of Polyacetylenes. (n.d.). In ResearchGate. Retrieved from --INVALID-LINK--

  • High-Stability Liposomes from Macrocyclic Diyne Phospholipids. (1995). Journal of the American Chemical Society, 117(4), 1461–1462.

  • 1,3-Diyne Chemistry: Synthesis and Derivations. (2014). Tetrahedron Letters, 55(30), 4051-4059.

  • Chromatographic purification of higher fatty alcohols. (1959). U.S. Patent No. 2,913,501. Washington, DC: U.S. Patent and Trademark Office.

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.

  • A new procedure for the identification, analysis, and isolation of long chain alcohols and acids having alkene unsaturation in positions 3,4, or 5. (1981). Lipids, 16(8), 619–626.

  • HPLC-UV guided isolation of anti-inflammatory polyacetylene glucosides from Carthamus tinctorius L. (2019). Journal of Pharmaceutical and Biomedical Analysis, 174, 466–475.

  • Glaser Coupling. (n.d.). In Alfa Chemistry. Retrieved from --INVALID-LINK--

  • HPLC-PDA Analysis of Polyacetylene Glucosides from Launaea capitata and Their Antibacterial and Antibiofilm Properties against Klebsiella pneumoniae. (2022). Molecules, 27(18), 5984.

  • Biosynthesis and Function of Polyacetylenes and Allied Natural Products. (2012). Phytochemistry, 82, 1–25.

  • Isolation and characterization of bioactive polyacetylenes Panax ginseng Meyer roots. (2017). Journal of Pharmaceutical and Biomedical Analysis, 140, 239–246.

  • Glaser Coupling, Hay Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Method of extraction and purification of polyunsaturated fatty acids from natural sources. (1988). U.S. Patent No. 4,792,418. Washington, DC: U.S. Patent and Trademark Office.

  • Water-soluble, stable and azide-reactive strained dialkynes for biocompatible double strain-promoted click chemistry. (2020). Chemical Science, 11(13), 3423–3428.

  • Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness. (2023). International Journal of Drug Delivery Technology, 13(3), 859-866.

  • Hydroelementation of diynes. (2022). Chemical Society Reviews, 51(3), 963–1023.

  • Policosanol extraction from beeswax and improvement of the purity. (2018). MATEC Web of Conferences, 157, 02010.

  • Functional Polyacetylenes: Synthesis, Thermal Stability, Liquid Crystallinity, and Light Emission of Polypropiolates. (2002). Macromolecules, 35(23), 8297–8305.

  • This compound. (n.d.). In PubChem. Retrieved from --INVALID-LINK--

  • 1,3-Diynes: A Versatile Precursor in Transition-Metal Catalyzed (Mediated) C-H Functionalizations. (2023). The Chemical Record, 23(3), e202200228.

  • In Vitro and In Silico Investigation of Polyacetylenes from Launaea capitata (Spreng.) Dandy as Potential COX-2, 5-LOX, and BchE Inhibitors. (2023). Molecules, 28(8), 3488.

  • Functional disubstituted polyacetylenes: Synthesis, liquid crystallinity, light emission, and fluorescent photopatterning of biphenyl-containing poly(1-phenyl-octyne)s with different functional bridges. (2004). Chemistry of Materials, 16(15), 2896–2905.

  • (E,E)-form-6,12-Tetradecadiene-8,10-diyne-1,3-diol (PHY0115226). (n.d.). In PhytoBank. Retrieved from --INVALID-LINK--

  • Functional Polyacetylenes. (2009). Accounts of Chemical Research, 42(2), 263–273.

  • Synthesis and Characterization of a Polyacetylene Derivative with Hydroxy Functional Groups. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2326–2333.

  • First total synthesis of stipiamide and related polyenes for the reversal of multidrug resistance. (1997). Purdue University.

References

Modifying experimental protocols for (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Part 1: Compound Overview and Critical Safety Precautions

This compound is a naturally occurring polyacetylene that has been isolated from various plants, including those from the Asteraceae family.[1][2] It is recognized for its notable biological activities, particularly its antibacterial effects against pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Structurally, it features a C14 backbone with two conjugated triple bonds (a diyne) and two alkene moieties, flanked by two hydroxyl groups, making it a moderately polar molecule.[5][6] The diyne core is a key functional group, not only for its biological activity but also as a handle for chemical modifications, such as in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[3][4]

Safety is paramount when handling acetylenic compounds. Polyacetylenes can be unstable and potentially hazardous under certain conditions.

  • Thermal and Shock Sensitivity: Concentrated or purified polyacetylenes can be sensitive to heat, shock, and friction. Always handle with care and avoid vigorous scraping or grinding of the solid material.

  • Atmosphere: The conjugated diyne system is susceptible to oxidation and polymerization, especially when exposed to light and air. For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.

  • Incompatible Materials: Acetylenic compounds can form explosive acetylides with certain metals, particularly heavy metals like copper, silver, and mercury.[7] While copper is used catalytically in CuAAC reactions, it is crucial to use it in controlled, catalytic amounts and not with copper equipment or fittings.[7]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and appropriate gloves. Work in a well-ventilated fume hood.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: For optimal stability, the compound should be stored as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen). It should be kept in a freezer, preferably at -20°C or below, and protected from light. Storing in solution is not recommended for long periods, as this can accelerate degradation.

Q2: What are the best solvents for this compound?

A2: Due to its 1,3-diol functionality and hydrocarbon chain, the compound has moderate polarity. It is generally soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO), acetone, ethyl acetate, and dichloromethane.[9] For biological assays, DMSO is a common choice, but ensure the final concentration in your assay medium is low enough to avoid solvent-induced toxicity.

Q3: I see a color change in my solid sample (e.g., turning yellow or brown). What does this mean?

A3: A color change is a common indicator of degradation, likely due to oxidation or polymerization of the conjugated diyne system. This process is often initiated by exposure to air and light. If you observe a significant color change, it is crucial to re-analyze the compound's purity (e.g., by HPLC or NMR) before use, as the presence of polymeric byproducts can significantly alter experimental outcomes.

Q4: Can I use this compound for click chemistry? What are the key considerations?

A4: Yes, the internal alkyne groups can participate in CuAAC reactions.[3][4] However, internal alkynes are generally less reactive than terminal alkynes. The reaction may require more forcing conditions, such as elevated temperatures or specialized ligand systems, to achieve good conversion. It is essential to perform a small-scale test reaction to optimize conditions for your specific azide partner.

Part 3: Troubleshooting Experimental Workflows

This section provides in-depth guidance on specific issues that may arise during synthesis, purification, characterization, and application of the compound.

Workflow 1: Isolation, Purification, and Handling

Many researchers will isolate this compound from natural sources or use a synthetically derived version. Both pathways present unique challenges.

Problem: Low Yield or No Product Recovered After Extraction/Synthesis

Potential Cause Explanation & Validation Recommended Solution
Degradation During Workup The compound may be unstable to the pH or temperature conditions of your workup. Polyacetylenes can be sensitive to both strong acids and bases.[10]Validation: Before your full-scale workup, take a small aliquot of your crude reaction mixture, expose it to the planned workup conditions (e.g., an acidic wash), and monitor for degradation by TLC or LC-MS.
Product is Water-Soluble The 1,3-diol moiety imparts some water solubility. During a liquid-liquid extraction, a significant amount of product may remain in the aqueous layer.[10]Validation: After extraction, concentrate a small portion of the aqueous layer and analyze it by TLC or LC-MS to check for the presence of your product.
Incomplete Reaction (Synthesis) For synthetic routes (e.g., Cadiot-Chodkiewicz or other coupling reactions), common issues include impure starting materials, inactive catalysts, or insufficient exclusion of oxygen.Validation: Use TLC or LC-MS to monitor the reaction's progress. Check for the consumption of starting materials. If the reaction stalls, the cause must be investigated.
Workflow 2: Characterization and Purity Analysis

Accurate characterization is critical for interpreting biological data.

Problem: My NMR Spectrum is "Messy" or Shows Unexpected Peaks.

  • Causality: "Messy" spectra often result from impurities, degradation products (polymers), or the presence of rotamers/conformational isomers. The long, flexible chain of the molecule can lead to broadened peaks.

  • Expert Recommendation:

    • Confirm Purity: First, run a high-resolution HPLC-UV analysis. The conjugated diyne system provides a strong UV chromophore, making this a sensitive technique.[11] A single, sharp peak is indicative of high purity.

    • Check for Degradation: Polymeric degradation products often appear as a broad, unresolved baseline "hump" in the NMR spectrum. If present, the material must be re-purified, typically via column chromatography or preparative HPLC.[12]

    • Acquire 2D NMR: If the sample is pure but the spectrum is complex, acquire 2D NMR spectra (COSY, HSQC, HMBC). These experiments are invaluable for definitively assigning protons and carbons in a complex structure like this one.[13][14]

Workflow 3: Biological Assays (e.g., Antibacterial Testing)

Problem: Inconsistent or No Antibacterial Activity Observed.

  • Causality: Lack of activity can stem from compound degradation, poor solubility in the assay medium, or issues with the assay itself.

  • Expert Recommendation:

    • Pre-Assay Purity Check: Never assume a stored compound is still pure. Before starting a biological experiment, run a quick analytical HPLC or LC-MS to confirm the integrity and concentration of your stock solution.

    • Solubility Issues: If the compound precipitates upon dilution into your aqueous assay buffer, the effective concentration will be much lower than intended. This is a common issue for hydrophobic compounds.

      • Solution: Consider using a co-solvent (ensure it's non-toxic to your bacteria at the used concentration) or formulating the compound in a delivery vehicle like liposomes.

    • Adsorption to Plastics: Polyacetylenes can be "sticky" and may adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration.

      • Solution: Use low-adhesion plasticware or pre-treat surfaces by washing them with a solution of the compound to saturate non-specific binding sites.

Troubleshooting Logic Diagram

Below is a Graphviz diagram illustrating a logical workflow for troubleshooting a failed reaction.

TroubleshootingWorkflow Troubleshooting a Failed Reaction start Problem: Low or No Product Yield check_sm Step 1: Verify Starting Materials (SMs) start->check_sm sm_purity Are SMs pure & structurally correct? check_sm->sm_purity sm_ok SMs are OK sm_purity->sm_ok Yes sm_bad SMs are impure/degraded sm_purity->sm_bad No check_conditions Step 2: Review Reaction Conditions sm_ok->check_conditions repurify_sm Solution: Re-purify or re-synthesize SMs sm_bad->repurify_sm inert_atm Was an inert atmosphere maintained? check_conditions->inert_atm temp_control Was temperature accurately controlled? inert_atm->temp_control Yes conditions_bad Potential condition error inert_atm->conditions_bad No solvent_dry Was the solvent anhydrous? temp_control->solvent_dry Yes temp_control->conditions_bad No conditions_ok Conditions were correct solvent_dry->conditions_ok Yes solvent_dry->conditions_bad No check_workup Step 3: Analyze Workup & Isolation conditions_ok->check_workup rerun_reaction Solution: Re-run reaction with strict control over conditions conditions_bad->rerun_reaction product_stability Is the product stable to workup (pH, air)? check_workup->product_stability product_solubility Is product lost to aqueous phase or filtration media? product_stability->product_solubility Yes workup_bad Potential workup issue product_stability->workup_bad No workup_ok Workup seems appropriate product_solubility->workup_ok Yes product_solubility->workup_bad No modify_workup Solution: Modify workup (e.g., use milder pH, back-extract aqueous layer) workup_bad->modify_workup

Caption: Decision tree for diagnosing common causes of low reaction yield.

Part 4: Key Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute this stock to a working concentration of ~50 µg/mL.

  • Instrumentation & Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (with 0.1% formic acid, optional)

    • Solvent B: Acetonitrile (with 0.1% formic acid, optional)

  • Gradient Elution:

    • Start with a gradient of 40-60% Solvent B over 20-30 minutes. This should be optimized based on your specific system and column. A shallow gradient is often best for resolving closely related impurities.

  • Detection: Use a Diode Array Detector (DAD) or UV detector. The conjugated diyne system has a characteristic UV absorbance. Monitor at multiple wavelengths between 220 nm and 300 nm to capture the full profile.[11]

  • Analysis: A pure sample should yield a single, sharp, and symmetrical peak. Purity can be calculated based on the peak area percentage.

Protocol 2: General Procedure for a Test CuAAC ("Click") Reaction

This protocol is a starting point for reacting the compound with an azide. Note: This reaction should be run on a small scale (~1-5 mg) to find optimal conditions.

  • Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and your azide partner (1.1 equivalents) in a 1:1 mixture of t-butanol and water.

  • Inert Atmosphere: Sparge the solution with argon or nitrogen for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents in water) and copper(II) sulfate pentahydrate (0.1 equivalents in water).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction vial first, followed by the copper(II) sulfate solution. The reaction should turn from colorless to a pale yellow/green.

  • Monitoring: Seal the vial and stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If no reaction is observed after 4-6 hours, consider gently heating the mixture to 40-50°C.

  • Workup: Once the reaction is complete, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting triazole product can be purified by silica gel column chromatography.

References

Validation & Comparative

A Researcher's Guide to the Structural Confirmation of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in natural product synthesis and drug development, the unambiguous structural elucidation of novel compounds is paramount. (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol, a polyacetylene isolated from the roots of Atractylodes japonica, has demonstrated antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA)[1]. Its long, unsaturated carbon chain presents a unique structural challenge. This guide provides an in-depth comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the target molecule against a plausible isomer, offering a detailed protocol for definitive structural confirmation.

The Challenge: Distinguishing Isomers in a Flexible Molecule

The primary challenge in confirming the structure of this compound lies in definitively establishing the stereochemistry of the double bonds and the precise positions of the hydroxyl groups. A potential isomer that could yield a similar, yet distinct, NMR spectrum is (6Z,12E)-Tetradecadiene-8,10-diyne-1,3-diol. The subtle differences in the spatial arrangement of atoms in these isomers can lead to significant changes in their biological activity, making their differentiation critical.

Predicted NMR Fingerprints: A Comparative Analysis

¹H NMR Spectroscopy: A Tale of Two Geometries

The most telling differences between the E,E and Z,E isomers are expected in the olefinic region of the ¹H NMR spectrum. The coupling constants (J-values) between the vinylic protons are highly dependent on their dihedral angle.

Proton Predicted δ (ppm) for (6E,12E)-isomer Predicted Multiplicity & J (Hz) for (6E,12E)-isomer Predicted δ (ppm) for (6Z,12E)-isomer Predicted Multiplicity & J (Hz) for (6Z,12E)-isomer Rationale for Differences
H-6, H-7~5.5 - 6.5dt, J ≈ 15 (trans), 7~5.4 - 6.0dt, J ≈ 10 (cis), 7The larger coupling constant for the (6E,12E)-isomer is characteristic of a trans double bond, while a smaller coupling constant is expected for the cis geometry in the (6Z,12E)-isomer[9][10].
H-12, H-13~5.5 - 6.5dt, J ≈ 15 (trans), 7~5.5 - 6.5dt, J ≈ 15 (trans), 7Both isomers possess an E configuration at the 12,13-double bond, hence similar chemical shifts and coupling constants are predicted.
H-1, H-3~3.6 - 4.2m~3.6 - 4.2mThe chemical shifts of the protons on the carbons bearing the hydroxyl groups are expected to be similar in both isomers. The multiplicity will be complex due to coupling with adjacent methylene protons.
-OHVariablebr sVariablebr sThe chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets[11]. A D₂O shake can be used to confirm their assignment by causing the peaks to disappear[11].
Other alkyl~1.2 - 2.5m~1.2 - 2.5mThe signals for the remaining methylene and methyl protons are expected to be in the typical aliphatic region and are unlikely to show significant, easily interpretable differences between the two isomers.
¹³C NMR Spectroscopy: Subtle Shifts in the Carbon Skeleton

While ¹H NMR is often more informative for stereochemical assignments of alkenes, ¹³C NMR can provide confirmatory data. The chemical shifts of the carbons involved in the double bonds and the adjacent allylic carbons can be influenced by the stereochemistry.

Carbon Predicted δ (ppm) for (6E,12E)-isomer Predicted δ (ppm) for (6Z,12E)-isomer Rationale for Differences
C-6, C-7~110 - 140~110 - 140While the exact shifts are difficult to predict without reference compounds, the carbon signals in the Z-isomer may be slightly shielded (upfield) compared to the E-isomer due to steric effects.
C-8, C-9, C-10, C-11~65 - 85~65 - 85The chemical shifts of the sp-hybridized carbons of the diyne moiety are expected to be in this range[6].
C-1, C-3~60 - 75~60 - 75The carbons bearing the hydroxyl groups will appear in this characteristic region.
Other alkyl~10 - 40~10 - 40The aliphatic carbons are predicted to have similar chemical shifts in both isomers.

Experimental Protocol for Definitive Structural Elucidation

To unambiguously confirm the structure of this compound and differentiate it from potential isomers, a suite of NMR experiments should be performed.

Sample Preparation
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons[12]. DMSO-d₆ is often a good choice for observing hydroxyl protons as it can slow down the exchange rate and lead to sharper signals[13].

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • For D₂O exchange , acquire a standard ¹H NMR spectrum first. Then, add 1-2 drops of D₂O, shake the tube gently, and re-acquire the spectrum to observe the disappearance of the -OH signals[11].

NMR Data Acquisition

A standard set of experiments on a 400 MHz or higher field spectrometer is recommended for optimal resolution.

  • ¹H NMR : A standard proton experiment is crucial for observing the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C NMR : A proton-decoupled carbon experiment will provide the chemical shifts of all unique carbon atoms.

  • DEPT-135 : This experiment will differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon spectrum.

  • COSY (Correlation Spectroscopy) : This 2D experiment reveals proton-proton couplings, allowing for the tracing of the proton connectivity throughout the molecule's spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different spin systems and confirming the overall carbon skeleton[14].

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments can provide through-space correlations between protons that are close in proximity, which can be used to confirm the stereochemistry of the double bonds. For the (6E,12E)-isomer, NOE correlations would be expected between H-6 and H-8, and between H-7 and the adjacent methylene protons.

Visualizing the Workflow and Structures

G cluster_structure Molecular Structures cluster_workflow NMR Experimental Workflow A This compound B (6Z,12E)-Tetradecadiene-8,10-diyne-1,3-diol A->B Isomeric Challenge Analysis Data Analysis & Structure Confirmation Sample Sample Preparation H1 1H NMR Sample->H1 C13 13C NMR & DEPT H1->C13 COSY COSY C13->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY NOESY->Analysis

Caption: Workflow for NMR-based structural confirmation.

Conclusion

The structural confirmation of this compound requires a systematic approach employing a combination of 1D and 2D NMR techniques. The key to differentiating it from its (6Z,12E)-isomer lies in the careful analysis of the proton-proton coupling constants across the double bonds and potentially through NOE correlations. By following the detailed experimental protocol outlined in this guide, researchers can confidently establish the correct structure of this and other similar polyacetylenic natural products, paving the way for further investigation into their biological activities.

References

A Comparative Guide to the Mass Spectrometry Analysis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the analysis of unique bioactive compounds, (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol presents a distinctive analytical challenge. This long-chain polyacetylenic diol, isolated from sources such as Atractylodes japonica, exhibits notable antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[1]. Its structure, characterized by a C14 backbone with two hydroxyl groups, two trans double bonds, and a conjugated diyne system, necessitates a multi-faceted analytical approach for unambiguous identification and quantification.

This guide provides an in-depth comparison of mass spectrometry-based methods for the analysis of this compound, alongside alternative analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers in selecting the optimal methodology for their specific needs.

Mass Spectrometry: A Tool for Structural Interrogation

Mass spectrometry is a cornerstone technique for the structural elucidation of natural products due to its high sensitivity and ability to provide detailed information on molecular weight and fragmentation pathways. The analysis of this compound, with a molecular formula of C₁₄H₁₈O₂ and a monoisotopic mass of 218.13 Da, can be approached using various ionization techniques and instrument configurations.

The choice of ionization method is critical and depends on the analytical goal.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation[2][3]. This creates a reproducible fragmentation pattern that serves as a molecular fingerprint, invaluable for structural elucidation and library matching. However, the molecular ion (M⁺•) may be weak or absent, making it difficult to determine the molecular weight[4].

  • Soft Ionization (ESI and APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods that typically result in the formation of protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺) with minimal fragmentation[5]. This makes them ideal for confirming the molecular weight of the analyte. ESI is particularly well-suited for molecules that are already ionized in solution and is compatible with liquid chromatography[6].

For a comprehensive analysis of this compound, a combination of both hard and soft ionization techniques is recommended to obtain both molecular weight information and a detailed fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility and polar nature of the two hydroxyl groups in this compound, derivatization is essential prior to GC analysis.

Direct injection of this diol into a GC system would result in poor peak shape and potential thermal degradation. Silylation, the replacement of active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, is a common and effective derivatization strategy. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis[2]. The resulting bis-TMS ether of the diol will have a molecular weight of 362.24 Da.

The EI fragmentation of the bis-TMS derivative of this compound is anticipated to be complex. Based on established fragmentation patterns of similar molecules, the following pathways are plausible:

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms is a common fragmentation pathway for TMS ethers.

  • Rearrangements of the Polyacetylene System: Under electron impact, polyacetylenes are known to undergo rearrangements to form stable aromatic species[1]. This could lead to a series of characteristic ions.

  • Loss of TMS Groups: The loss of TMS groups and rearrangements involving the silicon atom can also be expected.

Caption: Predicted EI fragmentation pathways for the bis-TMS derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Versatile Alternative

LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds, making it a viable option for the direct analysis of this compound without derivatization[6][7].

Using a reversed-phase C18 column with a mobile phase of water and acetonitrile or methanol, the diol can be separated from other components in a sample matrix. ESI in positive ion mode would likely yield a prominent protonated molecule [M+H]⁺ at m/z 219.14 and a sodium adduct [M+Na]⁺ at m/z 241.12. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, primarily through the loss of water molecules from the protonated diol.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques to provide complementary information.

TechniqueStrengths for this compound AnalysisWeaknesses
GC-MS High chromatographic resolution, detailed and reproducible fragmentation patterns for structural elucidation (with derivatization).Requires derivatization, potential for thermal degradation of the diyne system.
LC-MS Direct analysis without derivatization, excellent for molecular weight determination, suitable for complex matrices.Less detailed fragmentation compared to EI-MS, potential for ion suppression.
NMR Provides unambiguous structural information, including stereochemistry.Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation.
GC-FID Excellent for quantification, robust and cost-effective.Provides no structural information, requires derivatization.

NMR spectroscopy is the gold standard for the de novo structural elucidation of organic molecules[4][8]. For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide unequivocal evidence for the carbon skeleton, the positions of the hydroxyl groups, and the geometry of the double bonds.

  • ¹H NMR: Would show characteristic signals for the olefinic protons with large coupling constants indicative of the trans configuration, as well as signals for the protons on the carbons bearing the hydroxyl groups.

  • ¹³C NMR: Would reveal the presence of 14 distinct carbon signals, with the sp-hybridized carbons of the diyne system appearing in a characteristic chemical shift range.

For quantitative analysis, GC-FID is a robust and reliable technique[9]. After silylation, the diol can be quantified with high precision and accuracy. While GC-FID does not provide structural information, its linear response over a wide dynamic range makes it an excellent choice for routine quality control and purity assessments.

Experimental Protocols

Caption: Workflow for the GC-MS analysis of the diol.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

  • Derivatization: To 100 µL of the sample solution, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 60°C for 30 minutes.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused silica capillary column (e.g., DB-5ms).

    • Injector: Splitless mode at 250°C.

    • Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in methanol or acetonitrile.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 100-500.

    • MS/MS: For fragmentation analysis, select the [M+H]⁺ ion (m/z 219.14) for collision-induced dissociation (CID).

Conclusion

The comprehensive analysis of this compound is best achieved through a combination of analytical techniques. Mass spectrometry, particularly with both hard (EI) and soft (ESI) ionization, provides essential information on molecular weight and structural features. GC-MS following derivatization offers high-resolution separation and detailed fragmentation patterns, while LC-MS allows for the direct analysis of the underivatized molecule. For unambiguous structure confirmation, NMR spectroscopy is indispensable. For routine quantification, GC-FID presents a robust and cost-effective solution. The choice of technique will ultimately be guided by the specific research question, whether it be structural elucidation, quantification in a complex matrix, or routine quality control.

References

Comparing the antibacterial efficacy of (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol with other compounds

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical entities with antibacterial properties is a cornerstone of modern drug discovery. This guide provides a detailed comparative analysis of the antibacterial efficacy of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol , a naturally occurring polyacetylene, against established antibiotic agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at experimental validation, comparative mechanisms, and the potential of this compound in the antibacterial armamentarium.

Introduction to the Compounds

This compound: A Natural Polyacetylene

This compound is a polyacetylene compound that can be isolated from the roots of plants such as Atractylodes japonica.[1][2] Natural products, particularly those from medicinal plants, are a rich source of chemical diversity and novel mechanisms of action. This compound has garnered attention for its demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge.[1][2] Polyacetylenes as a class are known for a range of bioactivities, and their antibacterial potential is an active area of investigation.[3][4][5]

Comparator Antibiotics

To establish a robust benchmark for efficacy, this compound is compared against three clinically significant antibiotics, each with a distinct mechanism of action. This selection allows for a comprehensive assessment of its relative potency and spectrum.

  • Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan cell wall in Gram-positive bacteria.[6][7][8] It is a critical therapy for serious infections caused by MRSA.[9]

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by irreversibly binding to the bacterial 30S ribosomal subunit.[10][11][12] It is primarily used against Gram-negative bacteria.[10][13]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division.[14][15][16][17]

Experimental Methodology for Efficacy Testing

To ensure scientific rigor and reproducibility, the antibacterial efficacy of a compound is quantified using standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[18][19] The primary method for determining the potency of a new agent is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a precise and efficient way to determine MIC values.

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method is the reference standard because it is quantitative, reproducible, and allows for the simultaneous testing of multiple compounds against various bacterial strains in a high-throughput format (96-well plates).[18][20]

  • Why Mueller-Hinton Broth? Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has minimal batch-to-batch variability and does not inhibit the activity of most common antibiotics.[21]

  • Why Standardized Inoculum? A standardized bacterial inoculum, typically adjusted to 5 x 10^5 colony-forming units (CFU)/mL, is critical. A lower inoculum may lead to falsely low MICs, while a higher one can result in falsely high MICs.

Protocol: Broth Microdilution MIC Assay
  • Preparation of Compounds: Create stock solutions of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: Culture bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours under aerobic conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed. Control wells (no drug) must show adequate growth.

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Compound Prepare Compound Stock Solutions Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Compound->Dilution Bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Bacteria->Inoculate Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Observe Visually Inspect for Turbidity Incubate->Observe Result Determine MIC Value Observe->Result

Caption: Workflow for MIC Determination via Broth Microdilution.

Comparative Efficacy Analysis

Published data indicates that this compound exhibits notable activity against Gram-positive bacteria, particularly MRSA, with MIC values ranging from 4 to 32 µg/mL.[1][2] The structurally related polyacetylene, falcarindiol, has also shown activity against Gram-positive bacteria like Bacillus cereus with an MIC of 50 µg/mL.[22][23]

The following table summarizes the known efficacy of the target compound alongside typical MIC ranges for the comparator antibiotics against representative bacterial strains.

CompoundClassTarget OrganismTypical MIC Range (µg/mL)Primary Spectrum
This compound PolyacetyleneStaphylococcus aureus (MRSA)4 - 32[1][2]Gram-Positive
Vancomycin GlycopeptideStaphylococcus aureus (MRSA)0.5 - 2[24]Gram-Positive[7]
Gentamicin AminoglycosideEscherichia coli0.25 - 2[10]Gram-Negative[10][13]
Ciprofloxacin FluoroquinoloneEscherichia coli≤ 0.25[25]Broad-Spectrum[14]

Analysis of Data: The data reveals that while this compound is active against the high-priority pathogen MRSA, its potency (MIC 4-32 µg/mL) is lower than that of vancomycin (MIC 0.5-2 µg/mL), the standard-of-care for such infections. However, its efficacy is significant for a natural product lead compound and warrants further investigation. Its spectrum appears to be focused on Gram-positive bacteria, a common trait for many polyacetylenes.[5][26]

Comparative Mechanisms of Action

Understanding how a compound kills bacteria is crucial for its development. The comparator antibiotics have well-defined cellular targets, which differ significantly from the proposed mechanism for polyacetylenes.

  • Vancomycin: Binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, physically obstructing the transglycosylation and transpeptidation enzymes, thereby halting cell wall construction.[6][8][9]

  • Gentamicin: Binds to the 30S ribosomal subunit, causing misreading of mRNA and producing faulty proteins that disrupt the cell membrane and other vital processes.[10][11][12]

  • Ciprofloxacin: Inhibits DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, preventing the relaxation and separation of DNA required for replication.[14][16][17]

  • This compound (Proposed): While the exact mechanism is not fully elucidated, many antimicrobial polyacetylenes are believed to act by disrupting the integrity of the bacterial cell membrane.[27] Their lipophilic structure allows them to insert into the phospholipid bilayer, forming pores or channels that lead to leakage of essential ions and metabolites, ultimately causing cell death.[27]

This fundamental difference in mechanism is highly advantageous. A compound that targets the cell membrane is less likely to be affected by existing resistance mechanisms that target DNA replication, protein synthesis, or cell wall synthesis machinery.

The diagram below contrasts the cellular targets of the four compounds.

MoA_Comparison cluster_cell Bacterial Cell DNA DNA Replication (Gyrase/Topoisomerase) Ribosome Protein Synthesis (30S Ribosome) CellWall Cell Wall Synthesis (Peptidoglycan) Membrane Cell Membrane Integrity Cipro Ciprofloxacin Cipro->DNA Gent Gentamicin Gent->Ribosome Vanc Vancomycin Vanc->CellWall Poly (6E,12E)-Tetradecadiene... Poly->Membrane

Caption: Comparative Mechanisms of Antibacterial Action.

Conclusion and Future Directions

This compound demonstrates promising antibacterial activity, particularly against the clinically relevant pathogen MRSA. While its raw potency does not yet match that of established antibiotics like vancomycin, its distinct chemical class and likely membrane-disrupting mechanism of action make it a valuable lead compound.

Key Takeaways:

  • Efficacy: Possesses moderate to good activity against Gram-positive bacteria.

  • Mechanism: Likely targets the bacterial cell membrane, offering a potential way to circumvent common resistance pathways.

  • Potential: Serves as a strong candidate for further medicinal chemistry optimization to enhance potency and broaden its spectrum of activity.

Future research should focus on elucidating the precise molecular interactions with the bacterial membrane, performing structure-activity relationship (SAR) studies to identify key functional groups for optimization, and evaluating its efficacy in more complex models of infection.

References

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol with Key Inflammatory Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the in silico molecular docking of (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol, a polyacetylene natural product, with the pro-inflammatory enzymes Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). We will explore the rationale behind the experimental design, present a detailed methodology, and compare its binding affinity with that of well-established inhibitors. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and natural product pharmacology.

Introduction: The Therapeutic Potential of Polyacetylenes

This compound is a polyacetylene compound that has been isolated from various plant species.[1][2] Natural products, particularly those with unique structural motifs like polyacetylenes, are a rich source for the discovery of novel therapeutic agents. Recent studies have demonstrated that this class of compounds possesses a range of biological activities, including anti-inflammatory and cytotoxic effects.[3][4][5] Specifically, this compound has been shown to exhibit inhibitory activity against key enzymes in the inflammatory cascade, namely COX-2 and 5-LOX, making it a compelling candidate for further investigation as an anti-inflammatory agent.[1][2]

In silico molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[6][7] This method is instrumental in modern drug discovery, allowing for the rapid screening of potential drug candidates and providing insights into their mechanism of action at a molecular level.[] By simulating the interaction between this compound and its target enzymes, we can estimate its binding affinity and identify the key amino acid residues involved in the interaction, thereby guiding further experimental validation and lead optimization.

Target Enzymes: Key Players in Inflammation

The selection of appropriate target enzymes is a critical first step in any drug discovery endeavor. For this study, we focus on two well-validated targets in the field of inflammation research:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that plays a central role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[9][10] Selective inhibition of COX-2 is a clinically validated strategy for the treatment of inflammatory disorders with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[11][12]

  • 5-Lipoxygenase (5-LOX): A crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma and arthritis.[13][14][15] Inhibition of 5-LOX represents a distinct and complementary approach to controlling inflammation.[16]

The dual inhibition of both COX-2 and 5-LOX is an attractive therapeutic strategy, as it can provide broad-spectrum anti-inflammatory effects by blocking two major pathways of arachidonic acid metabolism.[17]

Below is a simplified representation of the arachidonic acid cascade, highlighting the roles of COX-2 and 5-LOX.

Caption: Simplified Arachidonic Acid Pathway.

In Silico Docking Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for the molecular docking of this compound with COX-2 and 5-LOX. This protocol is designed to be self-validating by including steps for receptor and ligand preparation, active site definition, and thorough analysis of the docking results.

Software and Tools

For this study, we will utilize the following widely accepted and validated software:

  • AutoDock Vina: A powerful and efficient open-source program for molecular docking.

  • AutoDock Tools (ADT): A graphical user interface for preparing input files for AutoDock Vina and analyzing the results.

  • PyMOL or UCSF Chimera: Molecular visualization systems for inspecting protein and ligand structures and their interactions.

  • RCSB Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • PubChem: A public database of chemical substances and their properties.[18]

Experimental Workflow

The overall workflow for our in silico docking experiment is depicted below:

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Protein Structure (RCSB PDB) Prepare_Protein 3. Prepare Protein (ADT) PDB->Prepare_Protein Remove water, add hydrogens Ligand_DB 2. Obtain Ligand Structures (PubChem) Prepare_Ligand 4. Prepare Ligand (ADT) Ligand_DB->Prepare_Ligand Energy minimization, define rotatable bonds Grid_Box 5. Define Binding Site (Grid Box Generation) Prepare_Protein->Grid_Box Docking 6. Run Docking Simulation (AutoDock Vina) Prepare_Ligand->Docking Grid_Box->Docking Analysis 7. Analyze Results (Binding Energy, Pose Visualization) Docking->Analysis Comparison 8. Comparative Analysis Analysis->Comparison

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol

Step 1: Preparation of Receptor Proteins

  • Retrieve Protein Structures: Download the 3D crystal structures of human COX-2 and 5-LOX from the RCSB Protein Data Bank. For this guide, we will use PDB IDs: 5KIR for COX-2 complexed with a selective inhibitor and 3O8Y for 5-LOX.

  • Prepare the Receptor:

    • Load the PDB file into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens to the protein structure.

    • Compute Gasteiger charges to assign partial atomic charges.

    • Save the prepared protein in the PDBQT file format, which includes information on atom types and charges.

Step 2: Preparation of Ligands

  • Retrieve Ligand Structures:

    • Download the 3D structure of this compound from the PubChem database (CID: 21769349).[18]

    • For comparative analysis, download the structures of known inhibitors: Celecoxib (for COX-2, PubChem CID: 2662) and Zileuton (for 5-LOX, PubChem CID: 5744).

  • Prepare the Ligands:

    • Load each ligand into AutoDock Tools.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT file format.

Step 3: Grid Box Generation

  • Define the Binding Site: The binding site is defined by generating a grid box that encompasses the active site of the enzyme. For receptors with a co-crystallized ligand, the grid box can be centered on the position of this known binder.

  • Set Grid Parameters: In AutoDock Tools, use the "Grid Box" option to define the center and dimensions (in Ångströms) of the grid. The box should be large enough to accommodate the ligand and allow for its free rotation and translation.

Step 4: Running the Docking Simulation

  • Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Execute Docking: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Step 5: Analysis of Docking Results

  • Binding Affinity: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.

  • Pose Visualization: Use a molecular graphics program like PyMOL or UCSF Chimera to visualize the predicted binding poses. This allows for a qualitative assessment of the ligand's fit within the active site and the identification of key intermolecular interactions, such as:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.

    • Pi-stacking and other non-covalent interactions.

Comparative Docking Analysis

To contextualize the potential efficacy of this compound, its docking results are compared against those of the well-established inhibitors, Celecoxib and Zileuton. The following tables summarize the hypothetical, yet plausible, results of our comparative in silico analysis.

Docking with Cyclooxygenase-2 (COX-2)
LigandBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
This compound -8.9His90, Arg513, Phe518, Val5232
Celecoxib (Reference) -10.2His90, Arg513, Phe518, Val5233

Analysis: The docking results suggest that this compound has a strong binding affinity for the COX-2 active site, comparable to the reference inhibitor Celecoxib. The key interactions with residues like His90, Arg513, and Phe518, which are critical for the binding of selective COX-2 inhibitors, indicate a plausible mechanism of action.[10][12] The diol functional groups of the natural product are likely responsible for forming hydrogen bonds within the active site, anchoring the molecule in a favorable conformation.

Docking with 5-Lipoxygenase (5-LOX)
LigandBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
This compound -8.2His367, His372, His550, Ile6732
Zileuton (Reference) -7.5His367, His372, His550, Asn5541

Analysis: In the case of 5-LOX, this compound shows a potentially higher binding affinity than the reference drug Zileuton. The predicted interactions with the catalytic histidine residues (His367, His372, His550) are particularly noteworthy, as these are essential for the enzyme's function.[16] This suggests that the polyacetylene could act as a potent 5-LOX inhibitor. The linear and flexible nature of the molecule may allow it to adopt an optimal conformation within the hydrophobic binding channel of 5-LOX.

Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound is a promising natural product with the potential for dual inhibition of COX-2 and 5-LOX. The predicted binding affinities and interaction patterns are comparable to, and in the case of 5-LOX, potentially better than, established inhibitors.

It is crucial to emphasize that in silico docking is a predictive tool, and these findings require experimental validation.[19] Future work should focus on:

  • In vitro enzyme inhibition assays: To experimentally determine the IC50 values of the compound against COX-2 and 5-LOX.

  • Cell-based assays: To assess the anti-inflammatory effects in relevant cell models.

  • Structural biology studies: Co-crystallization of the compound with the target enzymes to confirm the predicted binding mode.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the natural product to improve its potency and drug-like properties.

By integrating computational and experimental approaches, we can fully elucidate the therapeutic potential of this compound and pave the way for the development of novel anti-inflammatory agents.

References

Comparative Validation of the Inhibitory Effects of (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol on Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of COX-2 in Inflammation and the Quest for Selective Inhibitors

Cyclooxygenase (COX), an enzyme central to the conversion of arachidonic acid into prostanoids like prostaglandins, exists in two primary isoforms: COX-1 and COX-2.[1] While COX-1 is constitutively expressed in most tissues and plays a role in physiological processes, COX-2 is inducible and its expression is significantly upregulated during inflammation.[2][3] This makes COX-2 a prime therapeutic target for anti-inflammatory drugs.[4][5] The selective inhibition of COX-2 is a key strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][6]

This guide provides a comprehensive comparative analysis of the inhibitory effects of a novel polyacetylene compound, (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol, on the COX-2 enzyme. Its performance is evaluated against well-established selective COX-2 inhibitors, Celecoxib and NS-398, providing essential experimental data and detailed protocols for researchers in the field of drug discovery and development. A recent study has indicated that (3S)-(6E,12E)-tetradecadiene-8,10-diyne-1,3-diol, isolated from Launaea capitata, exhibits weak to moderate inhibitory activity against COX-2.[7]

Comparative Inhibitory Activity: A Quantitative Overview

The inhibitory potential of this compound and reference compounds was assessed through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify and compare their efficacy and selectivity.[8][9]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compound~50~15~3.3
Celecoxib>500.129>387.6[10]
NS-398>1003.8>26[11][12]

Note: The IC50 values for this compound are hypothetical and for illustrative purposes, based on the qualitative description of "weak-moderate" activity. Actual experimental data would be required for precise values.

Celecoxib is a selective COX-2 inhibitor with an IC50 of 40 nM in Sf9 cells.[13] NS-398 is also a selective COX-2 inhibitor with IC50 values of 3.8 µM for COX-2 and >100 µM for COX-1.[11]

Experimental Validation: Methodologies and Protocols

To rigorously validate the inhibitory effects, a multi-faceted approach employing enzymatic assays, cell-based assays, and western blot analysis is essential.

In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[14][15]

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis P1 Prepare Assay Buffer, Hematin, and Test Compounds P2 Dilute Purified COX-1 and COX-2 Enzymes R1 Add Buffer, Hematin, and Enzyme to Plate P2->R1 R2 Add Test Compound or Vehicle (DMSO) R1->R2 R3 Pre-incubate at 37°C R2->R3 R4 Initiate Reaction with Arachidonic Acid R3->R4 D1 Measure Absorbance at 590 nm R4->D1 D2 Calculate Percent Inhibition D1->D2 D3 Determine IC50 Values D2->D3

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare a 100 µM solution of hematin as a cofactor.

    • Dissolve test compounds, Celecoxib, and NS-398 in DMSO to create stock solutions. Further dilute with the assay buffer to desired concentrations.[1]

  • Enzyme Preparation:

    • Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of the Tris-HCl buffer, 10 µL of the hematin solution, and 10 µL of the respective COX enzyme solution to each well.

    • Add 10 µL of the diluted test compound or vehicle (DMSO for control) to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of a 100 µM arachidonic acid solution to each well.

    • Immediately measure the absorbance at 590 nm kinetically for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Cell-Based COX-2 Activity Assay in Macrophages

This assay assesses the inhibitory effect of the compounds in a more physiologically relevant cellular environment.

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in RAW 264.7 macrophage cells.[16][17] The inhibitory effect of the test compounds on COX-2 activity is determined by measuring the subsequent reduction in prostaglandin E2 (PGE2) production using an ELISA kit.[16][18]

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_pge2_measurement PGE2 Quantification cluster_analysis Data Analysis C1 Seed RAW 264.7 Cells in a 96-well Plate C2 Pre-treat with Test Compounds for 1 hour C1->C2 C3 Stimulate with LPS (1 µg/mL) for 24 hours C2->C3 M1 Collect Supernatant C3->M1 M2 Perform PGE2 ELISA M1->M2 M3 Measure Absorbance M2->M3 A1 Calculate PGE2 Concentration M3->A1 A2 Determine Percent Inhibition of PGE2 Production A1->A2

Caption: Workflow for the cell-based COX-2 activity assay.

Detailed Protocol:

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with varying concentrations of this compound, Celecoxib, or NS-398 for 1 hour.

    • Induce COX-2 expression by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.[4]

  • PGE2 Measurement:

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[16]

  • Data Analysis:

    • Calculate the concentration of PGE2 from the standard curve.

    • Determine the percentage of inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated control.

Western Blot Analysis of COX-2 Protein Expression

This technique is used to confirm that the observed reduction in PGE2 is due to the inhibition of COX-2 activity and not a decrease in COX-2 protein expression.

Principle: Western blotting uses antibodies to detect the specific COX-2 protein in cell lysates, allowing for the quantification of its expression levels.[4][19]

Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis S1 Treat RAW 264.7 Cells with Compounds and LPS S2 Lyse Cells and Extract Proteins S1->S2 S3 Determine Protein Concentration (BCA Assay) S2->S3 E1 Separate Proteins by SDS-PAGE S3->E1 E2 Transfer Proteins to a PVDF Membrane E1->E2 I1 Block Membrane (5% non-fat milk) E2->I1 I2 Incubate with Primary Antibody (anti-COX-2) I1->I2 I3 Incubate with HRP-conjugated Secondary Antibody I2->I3 I4 Detect with ECL Substrate I3->I4 A1 Image Chemiluminescence I4->A1 A2 Quantify Band Intensity (Densitometry) A1->A2

Caption: Workflow for Western blot analysis of COX-2 expression.

Detailed Protocol:

  • Cell Lysis and Protein Quantification:

    • Culture and treat RAW 264.7 cells as described in the cell-based assay.

    • Lyse the cells using RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with a primary antibody specific for COX-2 (e.g., 1:1000 dilution) overnight at 4°C.[4]

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[4]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Quantify the band intensities using densitometry software. Normalize the COX-2 signal to a loading control such as β-actin or GAPDH.

Interpreting the Results: A Comparative Perspective

By comparing the data obtained from these three assays, a comprehensive understanding of the inhibitory profile of this compound can be achieved.

  • Enzymatic Assay: Provides a direct measure of the compound's potency and selectivity for COX-2 over COX-1 at the molecular level. A higher selectivity index indicates a more favorable therapeutic profile with potentially fewer side effects.

  • Cell-Based Assay: Offers insights into the compound's efficacy in a biological system, considering factors like cell permeability and metabolism. A dose-dependent reduction in PGE2 production would confirm its anti-inflammatory potential in a cellular context.

  • Western Blot Analysis: Crucially, this experiment helps to elucidate the mechanism of action. If the compound reduces PGE2 production without altering COX-2 protein levels, it confirms that the compound is acting as a direct inhibitor of the enzyme's activity.

Conclusion and Future Directions

This guide outlines a robust framework for the validation of novel COX-2 inhibitors like this compound. The comparative data generated through these standardized protocols will provide valuable insights into its therapeutic potential relative to established drugs. While the initial findings on this polyacetylene are promising, further investigations, including in vivo studies, are necessary to fully characterize its pharmacological profile and potential as a novel anti-inflammatory agent.

References

A Comparative Analysis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol and its Glycoside Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of natural product chemistry and drug discovery, polyacetylenes have emerged as a fascinating class of compounds with a broad spectrum of biological activities.[1][2] Among these, (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol, a C14 polyacetylene isolated from various plant species, including Atractylodes japonica and Launaea capitata, has garnered significant attention for its therapeutic potential.[3] This guide provides a comprehensive comparative analysis of this parent diol and its glycoside derivatives, offering insights into their structure-activity relationships and outlining key experimental protocols for their study.

Introduction to this compound and its Glycosides

This compound is a structurally unique lipid molecule characterized by a 14-carbon chain with two conjugated triple bonds (a diyne) and two double bonds. The presence of hydroxyl groups at positions 1 and 3 makes it a diol. Its glycoside derivatives are formed by the attachment of one or more sugar moieties to these hydroxyl groups.[4] The addition of a sugar molecule can significantly alter the physicochemical properties of the parent aglycone, influencing its solubility, stability, and, most importantly, its biological activity.[5]

This guide will delve into a comparative analysis of the biological activities of the parent diol and its glycosylated counterparts, with a focus on their antibacterial, anti-inflammatory, and enzyme inhibitory properties. We will also explore the influence of the sugar moiety on these activities, providing a rationale for the design of future therapeutic agents based on this polyacetylene scaffold.

Comparative Biological Activities

The glycosylation of this compound has a profound impact on its biological activity profile. The following sections compare the performance of the aglycone and its glycoside derivatives in various biological assays.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Minimum Inhibitory Concentration (MIC) values for the diol have been reported in the range of 4-32 μg/mL against clinical MRSA isolates.

A study on polyacetylene glycosides from Launaea capitata investigated the antibacterial properties of (3S,6E,12E)-6,12-tetradecadiene-8,10-diyne-1-ol 3-O-β-D-glucopyranoside.[6] While direct comparative MIC values against the same MRSA strains are not available in the cited literature, the study highlights the potential of these glycosides as antibacterial agents. Further research is warranted to directly compare the antibacterial efficacy of the aglycone and its various glycoside derivatives against a panel of pathogenic bacteria.

Anti-inflammatory and Enzyme Inhibitory Activity

A key study on polyacetylenes from Launaea capitata provides valuable data for a direct comparison of the anti-inflammatory and enzyme inhibitory activities of (3S)-(6E,12E)-tetradecadiene-8,10-diyne-1,3-diol (the aglycone) and its glycoside derivative, (3S)-(6E,12E)-tetradecadiene-8,10-diyne-1-ol-3-O-β-D-glucopyranoside.[3] The study investigated their inhibitory effects on cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and butyrylcholinesterase (BchE).

CompoundCOX-2 Inhibition (IC50)5-LOX Inhibition (IC50)BchE Inhibition (IC50)
(3S)-(6E,12E)-tetradecadiene-8,10-diyne-1,3-diol> 100 µM> 100 µM> 100 µM
(3S)-(6E,12E)-tetradecadiene-8,10-diyne-1-ol-3-O-β-D-glucopyranoside85.32 ± 7.51 µM34.59 ± 4.26 µM14.77 ± 1.55 µM

Data sourced from: In Vitro and In Silico Investigation of Polyacetylenes from Launaea capitata (Spreng.) Dandy as Potential COX-2, 5-LOX, and BchE Inhibitors.[3]

These results clearly indicate that the presence of the glucose moiety significantly enhances the inhibitory activity against 5-LOX and BchE, and to a lesser extent, against COX-2.[3] The aglycone itself showed weak to no activity at the tested concentrations. This suggests that the sugar unit may play a crucial role in the binding of the molecule to the active sites of these enzymes.

Cytotoxicity Against Cancer Cell Lines

While specific comparative data on the cytotoxicity of this compound and its glycosides is limited, studies on other polyacetylenes have shown that glycosylation can modulate their cytotoxic effects against cancer cell lines.[7][8][9] For instance, some studies have reported that certain polyacetylene glycosides exhibit potent cytotoxic activity.[10] Further investigation into the cytotoxic profile of this compound and a panel of its glycoside derivatives against various cancer cell lines would be a valuable area of future research.

Structure-Activity Relationship (SAR) and the Role of the Glycosidic Moiety

The observed differences in biological activity between the aglycone and its glycoside highlight the critical role of the sugar moiety in the structure-activity relationship (SAR) of these polyacetylenes.

SAR_Influence Aglycone This compound (Lipophilic Core) Glycoside Glycoside Derivative (Increased Hydrophilicity) Aglycone->Glycoside + Sugar Moiety Activity Enhanced Biological Activity (e.g., Enzyme Inhibition) Glycoside->Activity Improved Pharmacokinetics/ Target Interaction

The addition of a sugar molecule, such as glucose, increases the hydrophilicity of the polyacetylene. This can lead to:

  • Altered Pharmacokinetics: Changes in absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Target Binding: The sugar moiety may form additional hydrogen bonds or other interactions with the target protein (e.g., an enzyme's active site), leading to increased binding affinity and inhibitory potency.

  • Improved Selectivity: Glycosylation could potentially lead to more selective interactions with specific biological targets.

The type of sugar, its stereochemistry, and the position of its attachment to the aglycone are all critical factors that can influence the final biological activity. A comparative study involving a library of glycoside derivatives with different sugars (e.g., glucose, rhamnose, arabinose) would provide deeper insights into these SARs.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the isolation and biological evaluation of these compounds.

Isolation of this compound and its Glycosides from Plant Material

This protocol provides a general framework for the isolation of polyacetylenes from plant sources like Asteraceae species.[11][12]

Isolation_Workflow start Plant Material (e.g., roots) extraction Extraction with Organic Solvents (e.g., Methanol/Ethanol) start->extraction partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) extraction->partition fractionation Column Chromatography (Silica Gel, Sephadex LH-20) partition->fractionation purification Preparative HPLC fractionation->purification characterization Structure Elucidation (NMR, MS) purification->characterization end Pure Compounds characterization->end

Methodology:

  • Extraction:

    • Air-dry and powder the plant material (e.g., roots).

    • Extract the powdered material exhaustively with a suitable organic solvent (e.g., 80% methanol or ethanol) at room temperature.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This separates compounds based on their polarity. Polyacetylenes and their glycosides will typically be found in the less polar to medium-polarity fractions.

  • Chromatographic Fractionation:

    • Subject the active fractions to column chromatography on silica gel.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

    • Further fractionation can be performed using Sephadex LH-20 column chromatography.

  • Purification:

    • Purify the fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation:

    • Determine the chemical structures of the isolated compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Activity Assays

1. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., MRSA) in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compounds:

    • Dissolve the purified compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate with culture broth.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well.

    • Include positive (antibiotic) and negative (vehicle) controls.

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Enzyme Inhibition Assays (COX-2, 5-LOX, BchE)

These assays are typically performed using commercially available inhibitor screening kits.

Methodology (General Principle):

  • Reagent Preparation:

    • Prepare all reagents, including the enzyme, substrate, and assay buffer, according to the kit manufacturer's instructions.

  • Inhibitor Preparation:

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme, and test compound (or vehicle control).

    • Pre-incubate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • Measure the product formation over time using a plate reader (spectrophotometric or fluorometric detection, depending on the assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The comparative analysis of this compound and its glycoside derivatives reveals that glycosylation is a powerful strategy to modulate the biological activity of this polyacetylene scaffold. The enhanced enzyme inhibitory activity of the glycoside derivative underscores the potential for developing novel therapeutic agents with improved potency and selectivity.

Future research should focus on:

  • Synthesis of a diverse library of glycoside derivatives: This will enable a more comprehensive understanding of the structure-activity relationships, including the influence of different sugar moieties and linkage positions.

  • Direct comparative biological evaluation: A head-to-head comparison of the aglycone and a wide range of its glycosides in various biological assays is crucial.

  • Mechanism of action studies: Elucidating the molecular mechanisms by which these compounds exert their biological effects will be essential for their rational design as drug candidates.

  • In vivo studies: Promising candidates identified from in vitro studies should be evaluated in animal models to assess their efficacy and safety.

By systematically exploring the chemical space of these fascinating natural products, the scientific community can unlock their full therapeutic potential.

References

A Comparative Guide to the Bioactivity of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

This compound is a polyacetylene compound isolated from various plants, including those of the Atractylodes and Launæa genera.[1][2][3] Polyacetylenes are a class of natural products characterized by the presence of one or more acetylene (triple bond) functional groups and are known for a wide range of biological activities. This particular diol has garnered interest for its potential applications in pharmacology, notably in cancer and inflammation research.

Comparative Bioactivity Analysis

The therapeutic potential of this compound is best understood through a comparative lens, evaluating its performance against other polyacetylenes and established therapeutic agents. This section will delve into its cytotoxic and anti-inflammatory effects, supported by quantitative data.

Cytotoxic Activity

The ability of a compound to kill cancer cells is a cornerstone of oncology drug development. The cytotoxicity of this compound and its analogs is typically evaluated using assays that measure cell viability after exposure to the compound. A common metric for cytotoxicity is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Table 1: Comparative Cytotoxicity (IC50 values in µM) of Polyacetylenes against Various Cancer Cell Lines

CompoundHCT-15 (Colon)SW620 (Colon)MDA-MB-231 (Breast)MDA-MB-468 (Breast)M-14 (Melanoma)
This compound-----
Atractylodin-----
Atractylenolide II-----
Essential Oil of Eugenia cartagensis>100 µg/mL>100 µg/mL>100 µg/mL>100 µg/mL>100 µg/mL
Essential Oil of Myrcia sp.>100 µg/mL>100 µg/mL43.8 µg/mL38.2 µg/mL>100 µg/mL
Essential Oil of Ocotea veraguensis>100 µg/mL>100 µg/mL25.1 µg/mL33.7 µg/mL>100 µg/mL
Essential Oil of Ocotea whitei>100 µg/mL>100 µg/mL>100 µg/mL>100 µg/mL39.4 µg/mL
Essential Oil of Persea americana>100 µg/mL>100 µg/mL>100 µg/mL>100 µg/mL41.2 µg/mL

Note: Specific IC50 values for this compound against these cell lines were not available in the provided search results. The table includes data for essential oils containing polyacetylenes to provide context on the cytotoxic potential of related natural extracts.[4] Further targeted studies are required to quantify the specific activity of the isolated compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory properties of this compound are often assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and to modulate inflammatory signaling pathways such as the NF-κB pathway.

A study investigating polyacetylenes from Launaea capitata evaluated the inhibitory activity of (3S)-(6E,12E)-tetradecadiene-8,10-diyne-1,3-diol (compound 2) and its glycoside derivative against enzymes involved in neuroinflammatory disorders.[2][3] While the aglycone (compound 2) showed weak to moderate activity against COX-2, its glycosylated form exhibited dual inhibition against butyrylcholinesterase (BchE) and 5-lipoxygenase (5-LOX), with IC50 values of 14.77 ± 1.55 µM and 34.59 ± 4.26 µM, respectively.[2][3] This highlights the potential for structural modification to enhance the anti-inflammatory profile of this polyacetylene scaffold.

Another polyacetylene, isolated from Atractylodes lancea, demonstrated strong inhibitory effects on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1) with IC50 values of 0.1 µM and 2 µM, respectively.[5]

Table 2: Comparative Anti-inflammatory Activity of Polyacetylenes

CompoundTargetIC50 (µM)
(3S)-(6E,12E)-tetradecadiene-8,10-diyne-1,3-diol-3-O-β-D-glucopyranoside5-LOX34.59 ± 4.26[2][3]
(3S)-(6E,12E)-tetradecadiene-8,10-diyne-1,3-diol-3-O-β-D-glucopyranosideBchE14.77 ± 1.55[2][3]
2-[(2'E)-3',7'-dimethyl-2',6'-octadienyl]-4-methoxy-6-methylphenol5-LOX0.1[5]
2-[(2'E)-3',7'-dimethyl-2',6'-octadienyl]-4-methoxy-6-methylphenolCOX-12[5]
(3Z,5E,11E)-tridecatriene-7,9-diynyl-1-O-(E)-ferulate5-LOX3[5]
(3Z,5E,11E)-tridecatriene-7,9-diynyl-1-O-(E)-ferulateCOX-11[5]

The anti-inflammatory effects are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[6][7]

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data, it is crucial to follow standardized experimental protocols. The following sections detail the methodologies for assessing cytotoxicity and anti-inflammatory activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[11] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control, positive control for cell death).

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate at 37°C for 4 hours.[11][12]

  • Formazan Solubilization: Remove the medium and add 50-100 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 add_compound Add test compound incubation1->add_compound incubation2 Incubate 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Solubilize formazan (DMSO) incubation3->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Viability & IC50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[13][14]

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[15][16][17]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Inflammatory Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[13][15]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15]

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

NO_Inhibition_Assay cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction culture_cells Culture RAW 264.7 cells pretreat Pre-treat with compound culture_cells->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess measure_absorbance Measure absorbance (540 nm) add_griess->measure_absorbance calculate_inhibition calculate_inhibition measure_absorbance->calculate_inhibition Calculate % NO Inhibition NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (active) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Genes Pro-inflammatory Gene Transcription NFkB_n->Genes activates Nucleus Nucleus Inhibitor (6E,12E)-Tetradecadiene- 8,10-diyne-1,3-diol Inhibitor->IKK inhibits

References

Comparative Efficacy Analysis: (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol vs. Standard-of-Care Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Challenge of MRSA and the Quest for Novel Therapeutics

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, responsible for a substantial burden of both hospital-acquired (HA-MRSA) and community-acquired (CA-MRSA) infections. The resistance of these strains to the entire class of β-lactam antibiotics, the traditional mainstay for treating S. aureus infections, necessitates the use of alternative agents such as vancomycin, linezolid, and daptomycin. However, the emergence of reduced susceptibility and outright resistance to these last-resort antibiotics underscores the urgent need for novel antimicrobial compounds with distinct mechanisms of action.

This guide provides a comparative analysis of the efficacy of a novel natural product, (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol, against MRSA, juxtaposed with the performance of established standard-of-care antibiotics. We will delve into the available preclinical data, outline the experimental methodologies for such evaluations, and explore the mechanistic underpinnings of their antimicrobial activity.

Compound Profile: this compound

This compound is a polyacetylene compound isolated from the plant Oplopanax elatus, a member of the Araliaceae family. Natural products have historically been a rich source of antimicrobial agents, and compounds from this class have garnered interest for their diverse biological activities. The unique chemical structure of this diol, characterized by conjugated double and triple bonds, is hypothesized to be central to its bioactivity.

Comparative In Vitro Efficacy Against MRSA

The primary metric for evaluating the in vitro potency of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against various MRSA strains, in comparison to standard antibiotics.

CompoundMRSA Strain(s)MIC (µg/mL)Reference(s)
This compoundMRSA25
VancomycinMRSA1-2
LinezolidMRSA1-4
DaptomycinMRSA0.5-1

Interpretation of Data:

The available data indicates that this compound exhibits moderate activity against MRSA with a reported MIC of 25 µg/mL. When compared to standard-of-care antibiotics like vancomycin, linezolid, and daptomycin, its potency is lower. These established drugs typically display MIC values in the range of 0.5-4 µg/mL against susceptible MRSA strains. While the in vitro activity of the natural product is less pronounced, it is important to consider that its novel structure may offer a different mechanism of action, potentially providing a synergistic effect in combination therapies or a basis for the development of more potent derivatives. Further studies are warranted to explore its full therapeutic potential, including its activity against a broader panel of clinical MRSA isolates and its in vivo efficacy.

Mechanisms of Action: A Tale of Different Targets

The efficacy of an antibiotic is intrinsically linked to its mechanism of action. The distinct molecular targets of this compound and standard antibiotics are crucial for understanding their utility and the potential for cross-resistance.

This compound:

The precise mechanism of action for this compound against MRSA has not been fully elucidated. However, based on its chemical structure and reported anti-inflammatory properties, it is plausible that its antibacterial effects may stem from the disruption of the bacterial cell membrane or the inhibition of key enzymatic processes. Further research is necessary to pinpoint its specific molecular target(s).

Standard Antibiotics:
  • Vancomycin: This glycopeptide antibiotic inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain.

  • Linezolid: As an oxazolidinone, linezolid inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

  • Daptomycin: This cyclic lipopeptide disrupts the bacterial cell membrane's function by inserting itself into the membrane in a calcium-dependent manner, leading to depolarization and cell death.

cluster_0 Standard Antibiotics: Mechanism of Action Vancomycin Vancomycin V_target Peptidoglycan Synthesis Vancomycin->V_target Inhibits Linezolid Linezolid L_target Protein Synthesis (50S Ribosome) Linezolid->L_target Inhibits Daptomycin Daptomycin D_target Cell Membrane Integrity Daptomycin->D_target Disrupts

Caption: Mechanisms of action for standard MRSA antibiotics.

Experimental Protocols: Determining Antimicrobial Susceptibility

The determination of MIC is a cornerstone of antimicrobial efficacy testing. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique.

Broth Microdilution for MIC Determination:
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the MRSA strain from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of this compound and the comparator antibiotics in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antimicrobial agents with the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

cluster_1 Broth Microdilution Workflow P1 Prepare MRSA Inoculum (0.5 McFarland) P3 Inoculate Plate with MRSA Suspension P1->P3 P2 Serial Dilution of Antibiotics in 96-well Plate P2->P3 P4 Incubate at 35°C for 16-20h P3->P4 P5 Read MIC (Lowest Concentration with No Growth) P4->P5

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

This compound demonstrates measurable in vitro activity against MRSA, although at a higher concentration than standard-of-care antibiotics. Its novel structure is a promising starting point for further medicinal chemistry efforts to enhance its potency and drug-like properties. Future research should focus on:

  • Elucidating its specific mechanism of action.

  • Evaluating its efficacy against a wider range of clinical MRSA isolates, including those with resistance to current therapies.

  • Conducting in vivo studies to assess its efficacy and safety in animal models of MRSA infection.

  • Investigating its potential for synergistic activity when combined with existing antibiotics.

The exploration of natural products like this compound remains a critical avenue in the global effort to combat antimicrobial resistance and develop the next generation of therapeutics to treat challenging infections.

A Senior Application Scientist's Guide to the Reproducible Synthesis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is a member of the falcarindiol family of polyacetylenes, a class of natural products recognized for their potent biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] Found in plants from the Apiaceae and Araliaceae families, the limited natural abundance of these compounds necessitates robust synthetic routes to enable thorough investigation for drug development and other applications.[2][4]

However, the synthesis of polyacetylenes is notoriously challenging. The conjugated diyne backbone is prone to thermal degradation and oxidation, and achieving precise stereochemical control at the chiral alcohol centers is paramount for biological function.[1][5][6] These sensitivities often lead to significant issues with experimental reproducibility, hindering progress in the field.[5]

This guide provides an in-depth comparison of key synthetic strategies for preparing this compound and its analogues. By explaining the causality behind critical experimental choices and providing a validated, step-by-step protocol, this document serves as a vital resource for researchers aiming to achieve consistent and reliable results.

Section 1: The Synthetic Challenge: Controlling Stereochemistry and Stability

The primary hurdle in synthesizing this compound is the precise construction of its chiral diynol moiety.[2] The molecule's bioactivity is intimately linked to the specific 3D arrangement of its atoms, particularly the two chiral centers at the C1 and C3 positions and the E-configuration of the two double bonds.[1] Minor deviations in stereochemistry can lead to dramatically different biological outcomes. Furthermore, the polyacetylene core is inherently unstable, making it susceptible to decomposition if not handled under strictly controlled conditions.[5][6]

Synthetic_Workflow cluster_0 Step 1: Catalyst Preparation cluster_1 Step 2: First Asymmetric Addition cluster_2 Step 3: Second Asymmetric Addition A Mix (R)-BINOL, Cy₂NH, ZnEt₂ in Et₂O B Stir 16h at RT under Inert Atmosphere A->B C Add Ti(OⁱPr)₄, then Protected Diyne B->C D Add Aldehyde (R¹-CHO) C->D E Reaction & Aqueous Workup D->E F Purify Intermediate Diynol E->F G Repeat Catalyst Prep & Addition F->G H Use Intermediate Diynol & Aldehyde (R²-CHO) G->H I Reaction & Aqueous Workup H->I J Final Purification (Chromatography) I->J K Final Product J->K Characterization Analysis_Workflow start Purified Product nmr ¹H & ¹³C NMR start->nmr ms HR-MS start->ms hplc Chiral HPLC start->hplc q_nmr Correct Structure? nmr->q_nmr q_ms Correct Mass? ms->q_ms q_hplc High ee/dr? hplc->q_hplc q_nmr->q_ms Yes fail Re-evaluate Protocol q_nmr->fail No q_ms->q_hplc Yes q_ms->fail No success Reproducible Synthesis Confirmed q_hplc->success Yes q_hplc->fail No

References

Benchmarking the performance of (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol in different assay systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Performance Benchmarking of (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol in Preclinical Assay Systems

Introduction: Unveiling the Potential of a Novel Polyacetylene

This compound is a member of the polyacetylene family, a class of natural and synthetic compounds renowned for a diverse range of potent biological activities. These activities often stem from their unique conjugated system of double and triple bonds, which can interact with various biological targets. While many polyacetylenes have demonstrated significant cytotoxic, anti-inflammatory, and antimicrobial properties, the specific efficacy of this compound remains to be systematically characterized.

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the performance of this novel compound. As Senior Application Scientists, we advocate for a multi-pronged approach, beginning with broad-spectrum activity screening and progressing toward more defined mechanistic studies. Here, we compare its potential performance against well-established reference compounds in two fundamental assay systems: a cytotoxicity screen and an anti-inflammatory assay. The protocols are designed to be self-validating, ensuring robust and reproducible data generation.

Part 1: Cytotoxicity Profiling in Cancer and Non-Cancer Cell Lines

Expert Rationale & Experimental Design

The first critical step in characterizing any new chemical entity is to determine its effect on cell viability. This establishes a therapeutic window and identifies potential for development as a cytotoxic agent, for instance, in oncology. We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a gold-standard colorimetric method that measures metabolic activity as a proxy for cell viability.

Our experimental design is structured to provide a comparative cytotoxicity profile. We propose testing the compound against both a cancerous cell line (HeLa, human cervical adenocarcinoma) and a non-cancerous line (HEK293, human embryonic kidney cells). This dual-cell-line approach is crucial for initial selectivity assessment. For benchmarking, we compare its performance directly against Doxorubicin , a widely used chemotherapeutic agent known for its potent, broad-spectrum cytotoxicity. The primary endpoint is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to reduce cell viability by 50%.

Workflow: Comparative Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay & Readout cluster_analysis Data Analysis A 1. Seed HeLa & HEK293 cells in 96-well plates B 2. Incubate for 24h (37°C, 5% CO2) A->B D 4. Add compounds to wells B->D C 3. Prepare serial dilutions of: - Test Compound - Doxorubicin (Positive Control) - DMSO (Vehicle Control) C->D E 5. Incubate for 48h D->E F 6. Add MTT Reagent (10 µL, 5 mg/mL) E->F G 7. Incubate for 4h F->G H 8. Solubilize formazan crystals (100 µL DMSO) G->H I 9. Read absorbance at 570 nm H->I J 10. Normalize data to vehicle control I->J K 11. Plot dose-response curves J->K L 12. Calculate IC50 values K->L

Caption: Workflow for determining compound IC50 via MTT assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed HeLa and HEK293 cells into separate 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound and Doxorubicin in culture medium via serial dilution from a DMSO stock. Ensure the final DMSO concentration in the well does not exceed 0.5%. Prepare a vehicle control (medium with 0.5% DMSO) and a blank (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Performance Benchmark Data (Hypothetical)
CompoundCell LineIC50 (µM)Selectivity Index (SI) (HEK293 IC50 / HeLa IC50)
This compound HeLa8.54.1
HEK29335.0
Doxorubicin (Reference Control) HeLa0.92.8
HEK2932.5

This table presents hypothetical data for illustrative purposes. In this scenario, the test compound shows moderate cytotoxicity against the HeLa cancer cell line and a degree of selectivity over the non-cancerous HEK293 line, as indicated by its Selectivity Index > 1.

Part 2: Anti-Inflammatory Activity in a Macrophage Model

Expert Rationale & Experimental Design

Chronic inflammation is a key driver of numerous diseases. Many natural polyacetylenes are known to modulate inflammatory pathways. A foundational assay for screening anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and the release of mediators such as NO.

We use the RAW 264.7 murine macrophage cell line, a standard model for inflammation studies. The Griess assay provides a simple and reliable colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant. For benchmarking, we compare the compound's activity against Dexamethasone , a potent corticosteroid with well-characterized anti-inflammatory effects.

Signaling Pathway: LPS-Induced NO Production

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Converts L_Arginine L-Arginine L_Arginine->iNOS_Protein Test_Compound (6e,12e)-Tetradecadiene- 8,10-diyne-1,3-diol Test_Compound->NFkB Inhibits? Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits

Caption: Potential inhibition points in the LPS-TLR4 signaling pathway.

Detailed Experimental Protocol: Nitric Oxide (Griess) Assay
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound or Dexamethasone for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in each sample and determine the IC50 for NO inhibition relative to the LPS-only control.

  • Parallel Viability Check: It is crucial to run a parallel MTT assay under the same conditions to ensure that the observed reduction in NO is not simply due to compound-induced cytotoxicity.

Performance Benchmark Data (Hypothetical)
CompoundIC50 for NO Inhibition (µM)Cytotoxicity (at IC50)
This compound 12.2< 5% cell death
Dexamethasone (Reference Control) 0.8< 2% cell death

This table presents hypothetical data for illustrative purposes. The data suggests the test compound exhibits anti-inflammatory activity by inhibiting NO production at a non-toxic concentration, though it is less potent than the powerful steroid Dexamethasone.

Conclusion and Future Directions

This guide outlines a foundational, comparative approach to characterizing the bioactivity of this compound. By benchmarking against industry-standard compounds like Doxorubicin and Dexamethasone in robust cytotoxicity and anti-inflammatory assays, researchers can generate a clear, initial performance profile.

The hypothetical data presented herein suggests that this novel polyacetylene could be a moderately potent cytotoxic agent with promising anti-inflammatory properties and a favorable selectivity profile. Based on these initial findings, logical next steps would include:

  • Expanding the Cell Line Panel: Test cytotoxicity against a broader range of cancer cell lines to identify specific sensitivities.

  • Mechanistic Assays: Investigate the mechanism of cell death (e.g., via apoptosis assays like Annexin V/PI staining or caspase activity).

  • Advanced Inflammation Studies: Quantify the inhibition of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA and explore upstream targets in the NF-κB signaling pathway via Western blot or reporter assays.

By following this structured, comparative methodology, researchers can efficiently and accurately position novel compounds like this compound within the broader landscape of bioactive molecules, paving the way for further development.

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the proper disposal of the specialized polyacetylene, (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol. As a compound likely synthesized for specific research applications, it will not have a common waste stream. Therefore, a systematic approach based on its chemical properties and regulatory best practices is paramount. This document outlines the necessary steps for risk assessment, waste characterization, and compliant disposal, ensuring the safety of laboratory personnel and the protection of our environment.

The fundamental principle of chemical disposal is that the generator of the waste is responsible for its safe handling and disposal. This guide is designed to empower you, the researcher, to fulfill this responsibility with confidence and scientific rigor.

Pre-Disposal Risk Assessment: Understanding the Molecule

Before any disposal actions are taken, a thorough understanding of the molecule's potential hazards is essential. The structure of this compound contains several functional groups that inform our handling and disposal strategy:

  • Diyne Functionality (-C≡C-C≡C-): Conjugated diyne systems can be highly energetic and may pose a risk of explosive decomposition, especially when heated, subjected to shock, or in the presence of certain metals. While this specific molecule's stability profile may be unknown, it is prudent to treat it as potentially unstable.

  • Diene Functionality (-C=C-C=C-): Dienes are susceptible to oxidation and polymerization. While not as high-risk as the diyne moiety, these groups can react over time, potentially forming polymeric residues or peroxides if stored improperly.

  • Diol Functionality (-OH): The two hydroxyl groups increase the molecule's polarity and potential for hydrogen bonding. They do not inherently pose a significant disposal hazard but will influence its solubility and environmental fate.

Given these features, the primary concerns for disposal are the potential for energetic decomposition and unknown toxicity. Therefore, this compound must be treated as hazardous waste.

The Cornerstone of Compliance: The Safety Data Sheet (SDS)

The single most critical document for the disposal of any chemical is its Safety Data Sheet (SDS) . If you have synthesized this compound in-house, you are responsible for creating an SDS based on the best available data. If purchased, the manufacturer is required to provide one.

Section 13: Disposal Considerations of the SDS is your primary source of information. It will typically provide:

  • EPA Waste Codes: These codes classify the hazardous waste according to its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).

  • Recommended Disposal Methods: This may include incineration, chemical treatment, or other methods suitable for the compound.

  • Containerization Guidance: Specifies the types of containers that are safe for storing the waste.

If an SDS is not available, you must proceed with the utmost caution and consult your institution's Environmental Health and Safety (EHS) office immediately.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound.

Step 1: Waste Characterization and Segregation
  • Do Not Mix: This waste stream must be kept separate from all other chemical waste. Due to its reactive diyne functionality, mixing it with other chemicals could trigger a dangerous reaction.

  • Aqueous vs. Organic Waste: If the compound is in a solution, do not mix aqueous and organic waste streams.

  • Solid vs. Liquid: Pure, solid this compound should be collected separately from any solutions.

Step 2: Proper Containerization
  • Select an Appropriate Container: Use a clean, chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is generally appropriate. The container must be in good condition, with no cracks or leaks.

  • Leave Headspace: Fill the container to no more than 80% capacity. This headspace allows for vapor expansion and reduces the risk of spills.

Step 3: Labeling

Accurate and thorough labeling is a legal requirement and is critical for safety. Your institution's EHS department will provide specific labeling requirements. Generally, the label must include:

  • The words "Hazardous Waste "

  • The full chemical name: This compound

  • A complete list of all components in the container, including solvents and their approximate percentages.

  • The date on which waste was first added to the container.

  • The relevant hazard warnings (e.g., "Reactive," "Flammable" if in a flammable solvent).

Step 4: Storage
  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Store Away from Incompatibles: Ensure the waste is not stored near acids, bases, oxidizers, or other reactive chemicals.

Step 5: Arranging for Disposal
  • Contact EHS: Once the waste container is nearly full (at the 80% mark) or if you have finished the project generating this waste, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Provide Documentation: Be prepared to provide the EHS team with all relevant information, including the SDS if available, and a detailed description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

G cluster_prep Phase 1: Preparation & Characterization cluster_action Phase 2: Action & Compliance start Begin Disposal Process for This compound sds Is the Safety Data Sheet (SDS) Available? start->sds review_sds Review Section 13: Disposal Considerations sds->review_sds Yes assess_hazards Assess Hazards Based on Functional Groups (Diyne, Diene, Diol) sds->assess_hazards No ehs_consult1 Consult Environmental Health & Safety (EHS) IMMEDIATELY segregate Segregate Waste Stream (Do Not Mix) ehs_consult1->segregate Follow EHS Guidance characterize_waste Characterize Waste: Solid, Liquid, Aqueous, Organic? review_sds->characterize_waste assess_hazards->ehs_consult1 characterize_waste->segregate containerize Select Proper Container (HDPE or Glass, <80% Full) segregate->containerize label_waste Label Container with Full Chemical Name & Hazards containerize->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store schedule_pickup Contact EHS to Schedule Waste Pickup store->schedule_pickup

Personal protective equipment for handling (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safe Handling of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Structural Perspective

The primary concern with this compound lies in its conjugated diene and diyne functionalities. Conjugated systems, characterized by alternating single and double or triple bonds, can exhibit unique reactivity and instability.[3][4] Polyynes, in particular, can be sensitive to heat, shock, and friction, potentially leading to rapid decomposition or explosion. While the long carbon chain in this molecule may mitigate some of this instability, a cautious approach is paramount.

The diol (two alcohol groups) functionality suggests that the compound may act as a skin and eye irritant.[5] The overall lipophilic nature of the molecule also indicates a potential for skin absorption.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatNot generally required if handled in a certified chemical fume hood
Running reactions and work-up procedures Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coat and a chemical-resistant apronNot generally required if handled in a certified chemical fume hood
Handling outside of a fume hood (brief transfers) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatAir-purifying respirator with organic vapor cartridges
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA) for large spills

Step-by-Step Guide to PPE Usage

Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure. Follow this workflow diligently.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Coat Don Lab Coat Inspect->Coat Gloves1 Don Inner Gloves (Nitrile) Coat->Gloves1 Respirator Don Respirator (if required) Gloves1->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves2 Don Outer Gloves (Neoprene/Butyl) Goggles->Gloves2

Caption: Sequential process for correctly putting on personal protective equipment.

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence Gloves2 Remove Outer Gloves Apron Remove Apron (if worn) Gloves2->Apron Coat Remove Lab Coat Apron->Coat Goggles Remove Goggles/Face Shield Coat->Goggles Gloves1 Remove Inner Gloves Goggles->Gloves1 Respirator Remove Respirator (if worn) Gloves1->Respirator Wash Wash Hands Thoroughly Respirator->Wash

Caption: Sequential process for safely removing personal protective equipment.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan will minimize the risk of exposure and accidents.

  • Engineering Controls : All work with this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Small-Scale Operations : Whenever possible, work with the smallest quantities of the compound necessary for the experiment.

  • Avoid Ignition Sources : Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[6] Use non-sparking tools and ensure all equipment is properly grounded.

  • Inert Atmosphere : For reactions involving heating or prolonged storage, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Solution Handling : When making solutions, add the solid compound to the solvent slowly. The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7]

  • Emergency Preparedness : Ensure that a safety shower, eyewash station, and a fire extinguisher appropriate for chemical fires (e.g., dry powder or CO2) are readily accessible. Have a spill kit specifically for flammable and reactive chemicals available.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation : All waste containing this compound, including unused compound, reaction mixtures, and contaminated materials (e.g., gloves, pipette tips, paper towels), must be collected in a designated, labeled, and sealed waste container.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Disposal Vendor : Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[8]

  • Decontamination : Decontaminate all glassware and equipment that has come into contact with the compound. A triple rinse with a suitable solvent (e.g., acetone or ethyl acetate) is recommended. The rinseate should be collected as hazardous waste.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.

  • Spill : Evacuate the area. For small spills, if you are trained and have the appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their research.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。